molecular formula C13H11ClN2O3 B1669200 Clofencet CAS No. 129025-54-3

Clofencet

Cat. No.: B1669200
CAS No.: 129025-54-3
M. Wt: 278.69 g/mol
InChI Key: PIZCXVUFSNPNON-UHFFFAOYSA-N
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Description

Clofencet is a pyridazinone that is 1-(p-chlorophenyl)pyridazin-4-one which is substituted at positione 5 and 6 by carboxy and ethyl groups, respectively. It is used (particularly as the potassium salt, known as this compound-potassium) as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It is a member of monochlorobenzenes, a monocarboxylic acid, a pyridazinone and a biaryl. It is a conjugate acid of a this compound(1-).
a weak organic acid;  structure in first source

Properties

IUPAC Name

2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid
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InChI

InChI=1S/C13H11ClN2O3/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)
Source PubChem
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InChI Key

PIZCXVUFSNPNON-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
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Molecular Formula

C13H11ClN2O3
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DSSTOX Substance ID

DTXSID5043978
Record name Clofencet
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Molecular Weight

278.69 g/mol
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Physical Description

Tan or yellow solid (technical grade); [Merck Index]
Record name Clofencet
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Solubility

In organic solvents (% w/v): methanol = 1.6%; acetone = <0.05%; dichloromethane = <0.04%; toluene = <0.04%; ethyl acetate = <0.05%; n-hexane = <0.06%, In distilled water, >55.2% w/v (>552,000 mg/l); >65.5% at pH5 (655,000 mg/l); >65.2% at pH 7 (>652,000 mg/l); >65.8% at pH 9 (>658,000 mg/l), In water, 700,000 mg/l, temperature not specified
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Density

1.44 g/ml @ 20 °C
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Vapor Pressure

less than 1.0X10-7 mm Hg @ 25 °C
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Color/Form

Solid fawn-colored powder

CAS No.

129025-54-3
Record name Clofencet
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Record name 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo
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Melting Point

Melts/decomposes @ 269 °C
Record name CLOFENCET
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clofencet in Pollen Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet, a chemical hybridizing agent (CHA) often referred to as SQ-1, is a pivotal tool in the production of hybrid wheat. Its efficacy lies in its ability to induce male sterility by selectively disrupting pollen development without impairing female fertility. This technical guide provides a comprehensive analysis of the molecular and cellular mechanisms underlying this compound's mode of action. Through an examination of proteomic, metabolomic, and cytological studies, this document elucidates the key biological processes affected by this compound, including carbohydrate metabolism, oxidative stress response, and the critical role of the tapetum in pollen maturation. Detailed experimental protocols and visual representations of the implicated pathways are provided to facilitate further research and application in crop breeding and drug development.

Introduction

The utilization of heterosis, or hybrid vigor, is a cornerstone of modern agriculture, leading to significant increases in crop yield and resilience. In self-pollinating crops like wheat (Triticum aestivum L.), the creation of hybrid varieties necessitates a reliable method for inducing male sterility in the female parent line. This compound has emerged as an effective CHA for this purpose, enabling large-scale hybrid seed production. It functions by suppressing normal pollen development, leading to pollen abortion and preventing self-pollination[1]. Understanding the precise mechanism of action of this compound is crucial for optimizing its use, developing new hybrid systems, and potentially identifying novel targets for crop improvement.

Core Mechanism of Action: A Multi-faceted Disruption of Pollen Development

The primary mode of action of this compound is the induction of physiological male sterility through the disruption of a cascade of events essential for viable pollen formation[1]. The application of this compound at critical stages of anther development triggers a series of metabolic and structural failures, culminating in pollen abortion.

Premature Tapetal Programmed Cell Death (PCD)

A central event in this compound-induced male sterility is the premature degradation of the tapetum, the nutritive cell layer surrounding the developing microspores[2]. The tapetum plays a vital role in providing nutrients, enzymes, and precursors for pollen wall formation[3][4]. Treatment with this compound (SQ-1) initiates premature programmed cell death (PCD) in the tapetum at the early-uninucleate stage of microspore development. This early demise of the tapetum disrupts the supply of essential materials to the developing microspores, leading to their starvation and subsequent abortion.

Disruption of Carbohydrate Metabolism and Energy Supply

Viable pollen development is an energy-intensive process that relies on a steady supply of sugars for both structural components and metabolic energy. Proteomic analyses of wheat anthers treated with the CHA SQ-1 have revealed a significant disruption in carbohydrate metabolism.

Key effects include:

  • Starch Accumulation Failure: A hallmark of this compound-induced pollen abortion is the lack of starch accumulation in the developing pollen grains. Starch serves as a crucial energy reserve for pollen germination and tube growth.

  • Altered Enzyme Activity: The activity of key enzymes in sugar metabolism is significantly altered.

    • Vacuolar Invertase: This enzyme, which breaks down sucrose into glucose and fructose, shows altered expression and activity, disrupting the availability of hexose sugars for glycolysis.

    • β-1,3-glucanase (Callase): The activity of this enzyme, which is responsible for degrading the callose wall surrounding the microspore tetrads, is affected. Irregular callase activity can lead to improper microspore release and development.

  • Energy Deficit: The disruption in carbohydrate metabolism leads to an inadequate energy supply (ATP) within the developing anther, compromising various energy-dependent processes required for pollen maturation.

Induction of Oxidative Stress

Treatment with this compound has been shown to induce oxidative stress within the anthers. This is characterized by an overproduction of reactive oxygen species (ROS). The resulting oxidative damage to cellular components, including proteins, lipids, and nucleic acids, contributes to the overall disruption of cellular function and triggers PCD. Proteomic studies have identified the upregulation of oxidative stress-related proteins, such as putative glutathione S-transferase (GSTF1), indicating an active but ultimately overwhelmed cellular response to the induced stress.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in inducing male sterility is dependent on the dosage and the developmental stage of the wheat plant at the time of application.

ParameterValueCropReference
Male Sterility Rate Up to 96%Triticum aestivum cv. 'Pia'
Effective Dosage Range 3.0 - 5.0 kg/hm ²Wheat
Optimal Application Timing Feekes scale 8.0 - 9.0Wheat

Signaling Pathways and Molecular Interactions

While the direct molecular target of this compound has not been definitively identified, the downstream effects strongly suggest interference with key signaling and metabolic pathways.

Proposed Signaling Cascade

The following diagram illustrates the proposed cascade of events initiated by this compound treatment, leading to pollen abortion.

Clofencet_Mechanism This compound This compound (SQ-1) Application Target Unknown Primary Molecular Target(s) This compound->Target Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Target->Oxidative_Stress Tapetum_PCD Premature Tapetum Programmed Cell Death (PCD) Target->Tapetum_PCD Carb_Metabolism Disrupted Carbohydrate Metabolism Target->Carb_Metabolism Oxidative_Stress->Tapetum_PCD Nutrient_Supply Reduced Nutrient & Energy (ATP) Supply to Microspores Tapetum_PCD->Nutrient_Supply Carb_Metabolism->Nutrient_Supply Pollen_Development Impaired Microspore Development Nutrient_Supply->Pollen_Development Starch_Accumulation Failure of Starch Accumulation Nutrient_Supply->Starch_Accumulation Pollen_Abortion Pollen Abortion & Male Sterility Pollen_Development->Pollen_Abortion Starch_Accumulation->Pollen_Abortion Proteomics_Workflow Start Anther Collection (Treated vs. Control) Protein_Extraction Protein Extraction Start->Protein_Extraction Protein_Quantification Protein Quantification (e.g., Bradford Assay) Protein_Extraction->Protein_Quantification TwoD_PAGE 2D-PAGE Separation Protein_Quantification->TwoD_PAGE Gel_Staining Gel Staining (e.g., Coomassie Blue) TwoD_PAGE->Gel_Staining Image_Analysis Image Analysis & Spot Detection Gel_Staining->Image_Analysis Spot_Excision Differential Spot Excision Image_Analysis->Spot_Excision Digestion In-gel Tryptic Digestion Spot_Excision->Digestion MS_Analysis MALDI-TOF/TOF MS/MS Analysis Digestion->MS_Analysis Database_Search Database Searching & Protein Identification MS_Analysis->Database_Search Bioinformatics Bioinformatic Analysis (GO, KEGG) Database_Search->Bioinformatics

References

discovery and synthesis of Clofencet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of Clofencet

For Researchers, Scientists, and Drug Development Professionals

This compound is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male sterility in wheat (Triticum aestivum), facilitating the production of hybrid seeds.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological effects of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop science. This document details the chemical synthesis of this compound, including experimental protocols for key reactions, and presents quantitative data on its biological efficacy. Furthermore, it explores the putative signaling pathways involved in its mode of action and provides diagrams for key experimental workflows.

Discovery and Development

This compound, also known by its developmental codes MON 21250 and SC-1158, was developed by Monsanto as a plant growth regulator.[2] Its primary application is as a chemical hybridizing agent in wheat to enable the production of F1 hybrids, which can exhibit enhanced yield and improved resistance to diseases and pests.[1][3] The application of this compound under specific conditions prevents the normal development of pollen without affecting female fertility, thus allowing for controlled cross-pollination.[4]

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid, has been described in a multi-step process that was scaled up to a pilot-plant level. The key steps involve the formation of a β-ketoester intermediate, followed by propionylation, cyclization to form the pyridazine ring, and subsequent saponification to yield the final carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals that the core pyridazinone ring can be constructed from a β-ketoester, which in turn can be derived from the reaction of ethyl diazoacetate with a hydrazonoacetaldehyde derivative. The 4-chlorophenyl moiety originates from 4-chlorophenylhydrazine.

This compound Retrosynthesis This compound This compound Intermediate1 Pyridazinecarboxylic acid ester (32) This compound->Intermediate1 Saponification Intermediate2 Propionylated β-ketoester (31) Intermediate1->Intermediate2 Acid-catalyzed Cyclization Intermediate3 β-ketoester (30) Intermediate2->Intermediate3 Propionylation Intermediate4 Ethyl diazoacetate (28) Intermediate3->Intermediate4 Lewis acid-catalyzed reaction Intermediate5 Hydrazonoacetaldehyde (29) Intermediate3->Intermediate5 Intermediate6 4-Chlorophenylhydrazine Intermediate5->Intermediate6 Intermediate7 Glyoxal Intermediate5->Intermediate7

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the pilot-plant scale synthesis for a laboratory setting.

Step 1: Synthesis of β-ketoester (30)

This step involves the Lewis acid-catalyzed reaction of ethyl diazoacetate with 4-chlorophenyl hydrazonoacetaldehyde.

  • Reaction: 4-chlorophenyl hydrazonoacetaldehyde + ethyl diazoacetate → β-ketoester (30)

  • Catalyst: Zinc chloride (ZnCl₂) is a suitable Lewis acid catalyst.

  • Solvent: Dichloromethane (DCM) is used as the solvent.

  • Temperature: The reaction is maintained at a low temperature (e.g., -10 °C) to minimize the decomposition of the diazo compound.

  • Procedure: To a solution of 4-chlorophenyl hydrazonoacetaldehyde and a catalytic amount of ZnCl₂ in DCM at -10 °C, a solution of ethyl diazoacetate in DCM is added dropwise. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion. The reaction mixture is then quenched, and the product is extracted and purified.

  • Yield: Optimized conditions can achieve yields of 78-82%.

Step 2: Propionylation of β-ketoester (31)

The β-ketoester intermediate is then propionylated using propionic anhydride.

  • Reaction: β-ketoester (30) + Propionic anhydride → Propionylated β-ketoester (31)

  • Reagent: An excess of propionic anhydride (e.g., 1.5 equivalents) is used.

  • Temperature: The reaction is conducted at an elevated temperature, for instance, 60 °C.

  • Time: The reaction is typically run for several hours (e.g., 6 hours) to achieve high conversion.

  • Procedure: The β-ketoester is dissolved in a suitable solvent, and propionic anhydride is added. The mixture is heated at 60 °C for 6 hours. After completion, the excess anhydride is quenched, and the product is worked up.

  • Conversion: This step can achieve approximately 95% conversion.

Step 3: Acid-Catalyzed Cyclization to Pyridazinecarboxylic acid ester (32)

The propionylated intermediate undergoes intramolecular cyclization under acidic conditions to form the pyridazine ring.

  • Reaction: Propionylated β-ketoester (31) → Pyridazinecarboxylic acid ester (32)

  • Catalyst: A strong acid such as hydrochloric acid (HCl) is used.

  • Solvent: The reaction is typically carried out in ethanol.

  • Conditions: The reaction mixture is heated to reflux (approximately 78 °C).

  • Time: The cyclization is generally completed within 12 hours.

  • Procedure: The propionylated intermediate is dissolved in ethanol containing HCl, and the solution is refluxed for 12 hours. The progress of the reaction is monitored by chromatography. Upon completion, the solvent is removed, and the product is isolated.

  • Yield: This cyclization step can achieve a yield of around 88%.

Step 4: Saponification to this compound (9)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reaction: Pyridazinecarboxylic acid ester (32) → this compound

  • Base: Sodium hydroxide (NaOH) solution (e.g., 2.0 M) is used for the hydrolysis.

  • Solvent: A mixture of ethanol and water (e.g., 70:30 v/v) is a suitable solvent system.

  • Temperature: The reaction is carried out at an elevated temperature, such as 80 °C.

  • Time: The saponification is typically complete within 4 hours.

  • Procedure: The pyridazinecarboxylic acid ester is dissolved in the ethanol/water mixture, and the NaOH solution is added. The mixture is heated at 80 °C for 4 hours. After cooling, the solution is acidified with HCl to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/n-hexane to achieve high purity (>99% by HPLC).

  • Yield: The saponification and acidification step can yield up to 94% of the final product.

This compound Synthesis Workflow cluster_0 Step 1: β-ketoester Formation cluster_1 Step 2: Propionylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Saponification A 4-chlorophenyl hydrazonoacetaldehyde C β-ketoester (30) A->C B Ethyl diazoacetate B->C D β-ketoester (30) C->D C_reaction Lewis Acid (ZnCl2) DCM, -10°C C_reaction->C F Propionylated β-ketoester (31) D->F E Propionic anhydride E->F G Propionylated β-ketoester (31) F->G F_reaction 60°C, 6h F_reaction->F H Pyridazinecarboxylic acid ester (32) G->H I Pyridazinecarboxylic acid ester (32) H->I H_reaction HCl, Ethanol Reflux (78°C), 12h H_reaction->H J This compound I->J J_reaction NaOH, Ethanol/Water 80°C, 4h, then HCl J_reaction->J

Caption: Workflow for the synthesis of this compound.

Characterization and Data Presentation

The characterization of this compound and its intermediates is crucial for confirming the structure and purity. Standard analytical techniques are employed for this purpose.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a key method for monitoring the progress of the synthesis reactions and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of methanol and acidified water is often used.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used for the determination of this compound residues in various matrices, providing both separation and mass identification.

Spectroscopic Data (Expected)

While detailed published spectra are scarce, the following are the expected spectroscopic characteristics based on the structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorophenyl ring (two doublets), a singlet for the proton on the pyridazine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the carbons of the pyridazine and chlorophenyl rings, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for the ketone and carboxylic acid, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, and C-Cl stretching.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (278.69 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such as CO₂, C₂H₅, and cleavage of the pyridazine ring.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₁ClN₂O₃
Molecular Weight 278.69 g/mol
Appearance Tan or yellow solid
Solubility in Water >552,000 mg/L
Solubility in Organic Solvents Methanol: 1.6% w/v; Acetone: <0.05% w/v

Mechanism of Action and Biological Activity

This compound induces male sterility by suppressing the normal development of pollen in wheat. This effect is targeted and does not significantly impact the female fertility of the plant.

Putative Signaling Pathway

While the precise molecular targets of this compound are not fully elucidated, studies on other chemical hybridizing agents in wheat suggest a general mechanism involving the disruption of anther development, particularly the tapetum, which is crucial for providing nutrients to developing microspores. The proposed mechanism involves the disruption of carbohydrate metabolism and an increase in oxidative stress.

Putative this compound Signaling Pathway This compound This compound Application Carbohydrate_Metabolism Disruption of Carbohydrate Metabolism This compound->Carbohydrate_Metabolism Oxidative_Stress Increased Oxidative Stress (ROS) This compound->Oxidative_Stress Invertase Reduced Invertase Activity Carbohydrate_Metabolism->Invertase Sugar_Transport Impaired Sugar Transport to Anther Invertase->Sugar_Transport Starch_Accumulation Reduced Starch Accumulation in Pollen Sugar_Transport->Starch_Accumulation Pollen_Development Arrested Pollen Development Starch_Accumulation->Pollen_Development Tapetum_Degradation Premature Tapetum Degradation Oxidative_Stress->Tapetum_Degradation Tapetum_Degradation->Pollen_Development Male_Sterility Male Sterility Pollen_Development->Male_Sterility

Caption: Putative signaling pathway of this compound-induced male sterility.

Quantitative Data on Biological Efficacy

The effectiveness of this compound in inducing male sterility varies with the application rate, timing, and wheat cultivar.

Wheat CultivarApplication Rate ( kg/ha )Male Sterility (%)Reference
Pia (T. aestivum)6.596
Ambra (T. turgidum)Highest Dose80
Tía (T. turgidum)Highest Dose83.33
Claudia (T. aestivum)Highest Dose26.32
Capri (T. turgidum)Highest Dose54.55
ParameterThis compound TreatmentControlEffectReference
Seed Number per Spike Significantly reducedNormalInduction of male sterility
Pollen Viability Substantially decreasedHighInhibition of pollen development

Conclusion

This compound is a potent chemical hybridizing agent with a well-defined synthetic pathway and a clear biological application in wheat breeding. This technical guide has provided a detailed overview of its discovery, synthesis, and mode of action, supported by available quantitative data and experimental protocols. The elucidation of its precise molecular targets and signaling pathways remains an area for future research, which could lead to the development of even more effective and specific chemical hybridizing agents. The provided information serves as a solid foundation for researchers and professionals working with this compound and in the broader field of crop improvement.

References

An In-depth Technical Guide to Clofencet (CAS No. 129025-54-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet, with the Chemical Abstracts Service (CAS) number 129025-54-3, is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male sterility in wheat (Triticum aestivum).[1][2] This allows for the efficient production of hybrid wheat varieties, which can offer significant advantages in terms of yield, disease resistance, and overall vigor. This compound acts by selectively inhibiting pollen development without adversely affecting female fertility, a critical characteristic for a successful CHA.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use and synthesis, its mechanism of action, and available toxicological data.

Chemical and Physical Properties

This compound is a pyridazinone derivative with the IUPAC name 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid.[3] It is also known by other identifiers such as SC1158 and SQ-1. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 129025-54-3[3]
Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
Appearance Solid fawn-colored powder
Melting Point 269 °C (decomposes)
Water Solubility >552,000 mg/L (distilled water)
Solubility in Organic Solvents Methanol: 1.6% (w/v); Acetone: <0.05%; Dichloromethane: <0.04%; Toluene: <0.04%; Ethyl acetate: <0.05%; n-hexane: <0.06%
Vapor Pressure < 1.0 x 10-7 mm Hg at 25 °C
pKa 2.83
Log Kow -2.2

Experimental Protocols

Induction of Male Sterility in Wheat

The following protocol is based on the methodology described by Parodi and Gaju (2009) for inducing male sterility in wheat using this compound.

Objective: To induce a high level of male sterility (>95%) in wheat plants for hybrid seed production.

Materials:

  • This compound (formulated as a sprayable solution)

  • Wheat plants (cultivars such as Triticum aestivum or Triticum turgidum var. durum)

  • Spraying equipment (e.g., backpack sprayer with a fine nozzle)

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Growth Stage: Identify the correct developmental stage of the wheat plants for this compound application. The optimal stages are between Feekes scale 7.5 and 8.5.

  • Dosage Preparation: Prepare the this compound solution according to the desired application rate. Effective rates range from 3.5 to 6.5 kg of active ingredient per hectare (kg a.i./ha). A dosage of 5.0 kg/ha has been shown to induce 95-100% male sterility in most wheat breeds.

  • Application: Apply the this compound solution as a foliar spray, ensuring thorough coverage of the plants. The application should be timed to coincide with the pre-meiotic stage of pollen development.

  • Evaluation of Male Sterility (MS%):

    • At anthesis, collect spikes from both treated and untreated (control) plants.

    • Isolate individual florets and examine the anthers. Sterile anthers are often smaller, shriveled, and do not dehisce to release pollen.

    • To quantify male sterility, bag a number of spikes from the treated female lines before flowering to prevent cross-pollination.

    • After maturity, count the number of grains set in the bagged spikes.

    • Calculate the percentage of male sterility using the following formula: MS (%) = (1 - [Number of seeds in treated plants / Number of seeds in control plants]) x 100

Chemical Synthesis of this compound

The following is a summarized protocol for a key step in an alternative synthesis of this compound, as described by Clark et al. (2004), involving a Lewis acid-catalyzed reaction.

Objective: To synthesize the β-ketoester intermediate (30) in the production of this compound.

Key Reaction: Lewis acid-catalyzed coupling of ethyl diazoacetate (28) with 4-chlorophenyl hydrazonoacetaldehyde (29).

Materials:

  • Ethyl diazoacetate (28)

  • 4-chlorophenyl hydrazonoacetaldehyde (29)

  • Lewis acid catalyst (e.g., tin(IV) chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Dissolve 4-chlorophenyl hydrazonoacetaldehyde (29) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst dropwise to the solution.

  • Slowly add a solution of ethyl diazoacetate (28) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed for a specified time, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Perform a standard aqueous workup to extract the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure β-ketoester (30).

Note: The synthesis is completed through subsequent propionylation, acid-catalyzed cyclization, and saponification.

Mechanism of Action

This compound induces male sterility by disrupting the normal developmental processes of pollen within the anther. The primary mode of action is the inhibition of pollen development, leading to pollen abortion. While the precise molecular targets have not been fully elucidated, studies on the effects of the chemically similar hybridizing agent SQ-1 (a synonym for this compound) provide insights into the cellular and molecular mechanisms.

Application of SQ-1 leads to:

  • Abnormal Tapetum and Microspore Development: The tapetum, a nutritive cell layer essential for pollen development, shows abnormal morphology and function. This leads to defects in microspore development.

  • Oxidative Stress: An increase in reactive oxygen species (ROS) is observed in the anthers and flag leaves of treated plants, indicating that oxidative stress is a component of the phytotoxic effect leading to sterility.

  • Mitochondrial Dysfunction: SQ-1 has been found to inhibit the mitochondrial electron transport chain, which contributes to the increase in ROS.

  • DNA Fragmentation: DNA fragmentation has been observed in the anthers of treated plants, a hallmark of programmed cell death (apoptosis).

One study has suggested a link between CHA-induced male sterility and the ubiquitin-proteasome pathway , indicating that protein degradation pathways may be involved in the response to the chemical agent.

The following diagram illustrates the proposed mechanism of action of this compound in inducing pollen abortion.

Clofencet_Mechanism This compound This compound Application Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Tapetum Abnormal Tapetum Development This compound->Tapetum UPP Ubiquitin-Proteasome Pathway? This compound->UPP ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ROS->Tapetum Microspore Defective Microspore Development ROS->Microspore Tapetum->Microspore Pollen_Abortion Pollen Abortion & Male Sterility Microspore->Pollen_Abortion UPP->Pollen_Abortion Efficacy_Workflow start Start: Select Wheat Cultivars grow Grow Plants to Feekes Stage 7.5-8.5 start->grow treat Apply this compound at Varying Dosages (e.g., 0, 3.5, 5.0, 6.5 kg/ha) grow->treat bag Bag Spikes of Treated and Control Plants treat->bag assess_pollen Assess Pollen Viability (Microscopy) treat->assess_pollen harvest Harvest Matured Spikes bag->harvest count Count Seeds per Spike harvest->count calculate Calculate Male Sterility (%) count->calculate analyze Statistical Analysis of Data calculate->analyze end End: Determine Optimal Dosage for Sterility analyze->end Hybrid_Seed_Production select_parents Select Female (A-line) and Male (B-line) Parents plant_parents Plant A-line and B-line in alternating rows select_parents->plant_parents treat_female Apply this compound to Female (A-line) Plants plant_parents->treat_female induce_sterility Induce Male Sterility in A-line treat_female->induce_sterility pollination Natural Cross-Pollination from B-line to A-line induce_sterility->pollination harvest_hybrid Harvest Hybrid Seed from A-line Plants pollination->harvest_hybrid process_seed Process and Package Hybrid Seed harvest_hybrid->process_seed end Commercial Hybrid Seed process_seed->end

References

An In-depth Technical Guide to the Physiological Effects of Clofencet on Wheat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in wheat (Triticum aestivum L.) breeding programs to induce male sterility, a critical step in the production of hybrid seeds.[1] As a plant growth regulator, its application allows for controlled cross-pollination, facilitating the development of wheat varieties with improved yield, disease resistance, and other desirable agronomic traits. This technical guide provides a comprehensive overview of the physiological and molecular effects of this compound on wheat, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physiological Effect: Induction of Male Sterility

The primary and intended physiological effect of this compound is the induction of male sterility, rendering the treated wheat plants incapable of self-pollination while maintaining female fertility.[1] This is achieved by disrupting the normal development of pollen within the anthers. Studies have demonstrated that the application of this compound at specific growth stages can lead to high percentages of male sterility, often exceeding 95%, which is a prerequisite for the commercial production of pure hybrid seeds.[1]

Quantitative Data on Male Sterility Induction

The efficacy of this compound in inducing male sterility is dependent on the application rate, the developmental stage of the wheat plant at the time of application, and the specific wheat cultivar. The following table summarizes quantitative data from a study by Parodi et al. (2009) on the effects of this compound on male sterility in different wheat cultivars.

Wheat CultivarSpeciesApplication Stage (Feekes scale)This compound Rate (kg a.i. ha⁻¹)Mean Male Sterility (%)
PiaTriticum aestivum7.53.525.4
5.047.3
6.570.3
8.53.588.2
5.094.5
6.596.0
ClaudiaTriticum aestivum7.53.515.2
5.028.6
6.542.1
8.53.565.7
5.078.9
6.584.3
CapriTriticum turgidum var. durum7.53.58.1
5.021.5
6.538.9
8.53.555.4
5.070.2
6.576.8
AmbraTriticum turgidum var. durum7.53.512.7
5.025.1
6.536.4
8.53.560.3
5.074.6
6.581.2

Experimental Protocols

Induction of Male Sterility in Wheat

This protocol is based on the methodology described by Parodi et al. (2009).

1. Plant Material and Growth Conditions:

  • Wheat cultivars of interest are grown under standard field or greenhouse conditions.

  • Sowing density and agronomic practices should be optimized for the specific cultivars and environmental conditions.

2. Determination of Application Stage:

  • The developmental stage of the wheat plants is critical for the successful induction of male sterility.

  • Applications are typically timed to coincide with key stages of pollen development, specifically between Feekes scale 7.5 (second to last leaf just visible) and 8.5 (flag leaf ligule and collar just visible).

3. Preparation of this compound Solution:

  • This compound is typically formulated as a potassium salt.

  • The required amount of this compound is calculated based on the desired application rate of the active ingredient (a.i.) per hectare.

  • The chemical is dissolved in water to create a sprayable solution. The volume of water will depend on the spraying equipment and the need for thorough coverage.

4. Application of this compound:

  • The this compound solution is applied as a foliar spray.

  • Application should be uniform across the entire plant to ensure systemic uptake and translocation to the developing anthers.

  • A split application (e.g., two sprays 6-7 days apart) may be necessary to treat both primary and secondary tillers effectively.

5. Evaluation of Male Sterility:

  • At anthesis, the degree of male sterility is assessed.

  • Spikes from treated plants are bagged before anthesis to prevent cross-pollination.

  • The number of seeds set in the bagged spikes is counted after maturity.

  • Male sterility percentage is calculated using the following formula: MS (%) = (1 - (Number of seeds in treated spike / Number of seeds in control spike)) * 100

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation plant_material Select Wheat Cultivars growth Grow Plants to Target Stage (Feekes 7.5 - 8.5) plant_material->growth solution_prep Prepare this compound Solution growth->solution_prep application Foliar Application of this compound solution_prep->application bagging Bag Spikes at Anthesis application->bagging seed_set Assess Seed Set at Maturity bagging->seed_set calculation Calculate Male Sterility (%) seed_set->calculation

Caption: Experimental workflow for inducing and evaluating male sterility in wheat using this compound.

Proposed Molecular Mechanism of Action

While direct proteomic and transcriptomic studies on this compound are limited, research on other chemical hybridizing agents with similar effects, such as SQ-1, provides significant insights into the likely molecular mechanisms. The proposed mechanism involves a cascade of events that ultimately leads to pollen abortion.

The application of this compound is hypothesized to induce premature programmed cell death (PCD) in the tapetum, the nutritive cell layer surrounding the developing microspores. This premature degradation disrupts the supply of essential nutrients and building blocks required for pollen development.

Furthermore, this compound likely interferes with key metabolic pathways within the anther, particularly carbohydrate and energy metabolism. This leads to a reduction in the energy supply necessary for the complex processes of meiosis and pollen maturation. The disruption of these metabolic processes, coupled with the induction of oxidative stress, creates a cytotoxic environment within the anther, resulting in pollen abortion and, consequently, male sterility.

signaling_pathway cluster_cellular_effects Cellular Effects in Anther cluster_molecular_effects Molecular Consequences This compound This compound Application tapetum_pcd Premature Tapetal Programmed Cell Death (PCD) This compound->tapetum_pcd metabolism_disruption Disruption of Carbohydrate & Energy Metabolism This compound->metabolism_disruption oxidative_stress Induction of Oxidative Stress This compound->oxidative_stress nutrient_disruption Disrupted Nutrient Supply to Microspores tapetum_pcd->nutrient_disruption protein_changes Altered Protein Expression (e.g., metabolic enzymes, stress proteins) nutrient_disruption->protein_changes pollen_abortion Pollen Abortion nutrient_disruption->pollen_abortion energy_depletion ATP Depletion metabolism_disruption->energy_depletion ros_accumulation ROS Accumulation oxidative_stress->ros_accumulation energy_depletion->protein_changes energy_depletion->pollen_abortion ros_accumulation->protein_changes ros_accumulation->pollen_abortion male_sterility Male Sterility pollen_abortion->male_sterility

Caption: Proposed signaling pathway for this compound-induced male sterility in wheat.

Conclusion

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat, a critical tool for the advancement of hybrid wheat breeding. Its physiological effects are primarily centered on the disruption of pollen development, leading to pollen abortion. While the precise molecular and hormonal signaling pathways are still under investigation, evidence from similar compounds suggests a mechanism involving the induction of premature tapetal PCD, disruption of essential metabolic processes, and the generation of oxidative stress. Further proteomic and transcriptomic studies specifically targeting this compound-treated wheat anthers are warranted to fully elucidate its mode of action and to optimize its application for efficient and reliable hybrid seed production.

References

Clofencet as a Chemical Hybridizing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet is a chemical hybridizing agent (CHA) utilized in plant breeding to induce male sterility, thereby facilitating the production of hybrid seeds. This technical guide provides an in-depth overview of the core principles of this compound's application, its mechanism of action, and the physiological consequences leading to pollen abortion. The document summarizes key quantitative data from efficacy studies, details relevant experimental protocols, and presents hypothesized signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in crop improvement and the development of plant reproductive technologies.

Introduction

Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, contributing significantly to increased crop yields and resilience. The production of hybrid seeds on a commercial scale necessitates a reliable method to prevent self-pollination in the female parent line. While genetic male sterility systems are widely used, they can be time-consuming and complex to develop. Chemical hybridizing agents (CHAs) offer a flexible alternative by temporarily inducing male sterility in genetically fertile plants.

This compound, also known by its trade name Genesis, is a systemic CHA that has demonstrated efficacy, particularly in wheat (Triticum aestivum).[1] It acts as a pollen suppressant, moving from the leaves to the floral organs where it disrupts the normal development of pollen, rendering the plant male-sterile while leaving female fertility largely unaffected.[1] A high level of male sterility, typically above 95%, is desired to ensure the purity of the resulting hybrid seed.[1]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound has not been fully elucidated, current research on CHAs points towards a multi-faceted mechanism involving the induction of oxidative stress and interference with key hormonal pathways crucial for pollen development.

Induction of Oxidative Stress and Tapetal Programmed Cell Death (PCD)

A prevailing hypothesis for the action of many CHAs is the induction of an imbalance in reactive oxygen species (ROS) within the anther.[2] The tapetum, a nutritive cell layer surrounding the developing microspores, plays a critical role in pollen maturation. Its timely degradation via programmed cell death (PCD) is essential for the release of nutrients and components for the pollen wall.

CHAs may trigger an excessive accumulation of ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), within the tapetal cells and microspores.[2] This oxidative stress can overwhelm the plant's natural antioxidant defense system, which includes enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). The resulting cellular damage is thought to induce premature or abnormal tapetal PCD, disrupting the nutrient supply to the developing pollen and leading to pollen abortion.

Below is a proposed signaling pathway for CHA-induced male sterility mediated by oxidative stress.

CHA_ROS_Pathway CHA This compound (CHA Application) ROS Increased ROS Production (O₂⁻, H₂O₂) CHA->ROS Induces Antioxidant Decreased Antioxidant Enzyme Activity (SOD, POD, CAT) CHA->Antioxidant Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant->OxidativeStress Fails to mitigate TapetumPCD Abnormal Tapetal Programmed Cell Death (PCD) OxidativeStress->TapetumPCD Triggers PollenAbortion Pollen Abortion & Male Sterility TapetumPCD->PollenAbortion Leads to

Proposed pathway of CHA-induced oxidative stress.
Interference with Hormonal Crosstalk: Gibberellin and Jasmonic Acid

The development of stamens and viable pollen is tightly regulated by a complex network of phytohormones, with gibberellins (GA) and jasmonic acid (JA) playing pivotal roles. There is significant crosstalk between these two signaling pathways. GA promotes the degradation of DELLA proteins, which are repressors of GA responses. This de-repression allows for the expression of genes involved in JA biosynthesis. Subsequently, JA activates a cascade of transcription factors, such as MYB21 and MYB24, which are essential for stamen filament elongation and pollen maturation.

It is plausible that this compound disrupts this delicate hormonal balance. By either inhibiting GA biosynthesis or signaling, or by directly affecting JA production or perception, this compound could prevent the timely activation of the necessary developmental programs for pollen formation, resulting in male sterility.

The following diagram illustrates the critical GA-JA signaling pathway in stamen development, a potential target for this compound.

GA_JA_Crosstalk cluster_GA Gibberellin Signaling cluster_JA Jasmonic Acid Signaling GA Gibberellin (GA) DELLA DELLA Proteins (Repressors) GA->DELLA Promotes degradation GA_Response GA-Responsive Genes DELLA->GA_Response Represses JA_Biosynthesis JA Biosynthesis Genes (e.g., DAD1, LOX1) DELLA->JA_Biosynthesis Represses JA Jasmonic Acid (JA) JA_Biosynthesis->JA MYB_TFs MYB Transcription Factors (MYB21, MYB24, MYB57) JA->MYB_TFs Activates Stamen_Dev Stamen Development & Pollen Maturation MYB_TFs->Stamen_Dev Regulates This compound This compound (CHA) (Hypothesized Point of Interference) This compound->DELLA Stabilizes? This compound->JA_Biosynthesis Inhibits? Field_Trial_Workflow Start Start: Field Plot Preparation & Sowing Stage_ID Identify Plant Developmental Stage (e.g., Feekes 7.5 & 8.5) Start->Stage_ID CHA_App Apply this compound at Different Dosages Stage_ID->CHA_App Bagging Bag Spikes Pre-Anthesis (to prevent cross-pollination) CHA_App->Bagging Harvest Harvest Bagged Spikes at Maturity Bagging->Harvest Data_Coll Count Seeds per Spike (Treated and Control) Harvest->Data_Coll Calc Calculate Male Sterility (%) Data_Coll->Calc End End: Data Analysis Calc->End

References

The Mode of Action of Clofencet in Inducing Male Sterility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in agriculture to induce male sterility in plants, most notably in wheat (Triticum aestivum).[1][2][3] As a systemic pollen suppressant, it plays a crucial role in the production of hybrid seeds by preventing self-pollination.[1][4] This technical guide provides an in-depth overview of the mode of action of this compound, consolidating available quantitative data, experimental protocols, and a discussion of its potential molecular mechanisms. While the precise signaling pathways of this compound remain to be fully elucidated in publicly accessible literature, this guide synthesizes the current understanding to support further research and development.

Core Mechanism: Pollen Development Suppression

This compound functions by inhibiting the normal development of pollen without adversely affecting female fertility. This selective action is critical for its use as a CHA. The application of this compound is timed to coincide with specific stages of pollen formation, ensuring the arrest of microspore development and leading to non-viable pollen grains.

Quantitative Efficacy of this compound

The effectiveness of this compound in inducing male sterility is dependent on the dosage, the timing of application, and the plant genotype. Research conducted by Parodi and Gaju (2009) on different wheat cultivars provides key quantitative data on its efficacy.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility in Wheat Cultivars

Cultivar (Species)Application Stage (Feekes Scale)This compound Dosage (kg a.i./ha)Mean Male Sterility (%)
'Pia' (T. aestivum)7.53.540.8
5.055.2
6.570.1
8.53.585.3
5.092.7
6.596.0
'Claudia' (T. aestivum)7.53.525.4
5.038.9
6.548.2
8.53.565.1
5.078.4
6.588.3
'Capri' (T. turgidum var. durum)7.53.518.7
5.029.6
6.535.5
8.53.555.9
5.068.2
6.579.8
'Ambra' (T. turgidum var. durum)7.53.522.1
5.033.7
6.535.4
8.53.560.3
5.072.5
6.571.8

Data summarized from Parodi and Gaju, 2009.

Experimental Protocols

The following is a detailed methodology for assessing the efficacy of this compound in inducing male sterility in wheat, based on the study by Parodi and Gaju (2009).

Objective: To evaluate the male sterilizing activity of this compound on wheat cultivars.

Materials:

  • Wheat cultivars (e.g., Triticum aestivum 'Pia' and 'Claudia', Triticum turgidum var. durum 'Capri' and 'Ambra')

  • This compound (formulation to be specified)

  • Spraying equipment

  • Field plots with appropriate soil conditions

  • Fertilizers and standard agronomic inputs

Experimental Design:

  • A split-block design with five replicates is recommended.

  • Main plots: Two application stages based on the Feekes scale of wheat development (e.g., 7.5 and 8.5).

  • Sub-plots: Four rates of this compound active ingredient (e.g., 0, 3.5, 5.0, and 6.5 kg a.i./ha).

Procedure:

  • Planting and Growth: Sow wheat cultivars in prepared field plots. Apply standard fertilization and irrigation practices to ensure healthy plant growth.

  • Treatment Application:

    • Monitor the growth stage of the wheat plants using the Feekes scale.

    • Apply the different doses of this compound at the predetermined growth stages (7.5 and 8.5) using a calibrated sprayer to ensure uniform coverage. The control plots (0 kg a.i./ha) should be sprayed with water.

  • Prevention of Cross-Pollination: To accurately assess male sterility, cover the spikes of the treated plants with bags before anthesis to prevent cross-pollination from neighboring plots.

  • Data Collection:

    • At maturity, harvest the bagged spikes from each plot.

    • Manually thresh the spikes and count the number of developed seeds per spike.

  • Calculation of Male Sterility:

    • Male Sterility (MS) is calculated as a percentage based on the reduction in seed set in the treated plants compared to the untreated control plants.

    • The formula for calculating male sterility is: MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

Visualization of Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment Planting Planting of Wheat Cultivars Growth Plant Growth and Monitoring Planting->Growth Application_Stage1 Feekes Stage 7.5 Growth->Application_Stage1 Application_Stage2 Feekes Stage 8.5 Growth->Application_Stage2 Clofencet_Application This compound Application (0, 3.5, 5.0, 6.5 kg/ha) Application_Stage1->Clofencet_Application Application_Stage2->Clofencet_Application Bagging Bagging of Spikes Clofencet_Application->Bagging Harvest Harvesting Spikes at Maturity Bagging->Harvest Seed_Count Counting Developed Seeds Harvest->Seed_Count MS_Calculation Male Sterility Calculation Seed_Count->MS_Calculation

Caption: Experimental workflow for assessing this compound-induced male sterility.

Putative Mode of Action and Signaling Pathways

The precise molecular and biochemical pathways through which this compound induces male sterility are not extensively detailed in the available scientific literature. However, based on the known effects of other chemical hybridizing agents and the general understanding of pollen development, a hypothetical mode of action can be proposed.

CHAs are known to interfere with critical stages of microsporogenesis, including:

  • Disruption of Meiosis: Interference with the meiotic division of pollen mother cells, leading to abnormal microspores.

  • Inhibition of Carbohydrate Metabolism: Pollen development is an energy-intensive process that relies on a steady supply of sugars. CHAs may disrupt the enzymes involved in carbohydrate transport and metabolism within the anther, effectively starving the developing pollen.

  • Interference with Tapetum Development: The tapetum is a nutritive cell layer essential for pollen wall formation and maturation. Premature degradation or dysfunction of the tapetum is a common cause of male sterility.

  • Hormonal Imbalance: Plant hormones, particularly auxins, gibberellins, and jasmonic acid, play crucial roles in stamen and pollen development. CHAs may alter the biosynthesis or signaling of these hormones.

This compound is a pyridazinone derivative. While the specific target in plants is not identified, other pyridazinone compounds have been shown to have diverse biological activities, including plant growth regulation. It is plausible that this compound acts as an antagonist or inhibitor of a key enzyme or receptor involved in one of the critical pathways for pollen development.

Hypothetical Signaling Pathway for this compound Action:

hypothetical_pathway cluster_downstream Downstream Effects This compound This compound Target Putative Molecular Target (e.g., Enzyme, Receptor) This compound->Target Inhibition/Antagonism Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Hormone_Imbalance Hormonal Imbalance (Auxin, GA, JA) Signal_Transduction->Hormone_Imbalance Metabolic_Disruption Carbohydrate Metabolism Disruption Signal_Transduction->Metabolic_Disruption Gene_Expression Altered Gene Expression (Tapetum & Pollen Development Genes) Signal_Transduction->Gene_Expression Pollen_Abortion Pollen Abortion & Male Sterility Hormone_Imbalance->Pollen_Abortion Metabolic_Disruption->Pollen_Abortion Gene_Expression->Pollen_Abortion

Caption: Hypothetical signaling pathway of this compound-induced male sterility.

Conclusion and Future Research Directions

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat and other crops, facilitating the production of hybrid seeds. Its efficacy is well-documented in terms of dosage and application timing. However, a significant knowledge gap exists regarding its precise molecular mode of action. Future research should focus on:

  • Target Identification: Utilizing proteomic and metabolomic approaches to identify the specific molecular target(s) of this compound in anther tissues.

  • Transcriptomic Analysis: Performing RNA-sequencing of this compound-treated anthers to identify differentially expressed genes involved in pollen development and sterility.

  • Hormonal Profiling: Quantifying the changes in endogenous plant hormones in response to this compound treatment.

  • Comparative Studies: Investigating the mode of action of other pyridazinone-based CHAs to identify common mechanisms.

A deeper understanding of the molecular underpinnings of this compound's activity will not only enhance its application in plant breeding but also pave the way for the rational design of new, more efficient, and environmentally benign chemical hybridizing agents.

References

Early Research on Clofencet: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized in agriculture to induce male sterility in plants, most notably in wheat (Triticum aestivum and T. turgidum var. durum).[1][2] Its application facilitates the efficient production of hybrid seeds by preventing self-pollination, thereby allowing for controlled cross-pollination.[1] This technical guide provides an in-depth overview of the early research on this compound, focusing on its core mechanism of action, experimental protocols, and quantitative data from foundational studies.

Core Mechanism of Action

The primary mode of action of this compound is the suppression of normal pollen development, leading to pollen abortion and subsequent male sterility, without adversely affecting female fertility.[1][3] The agent acts systemically, translocating from the leaves to the floral parts where it exerts its effect. While the precise molecular targets of this compound are not extensively detailed in early public literature, the general mechanism of chemical hybridizing agents involves the disruption of key processes in anther and pollen development. This can include interference with meiosis in pollen mother cells, abnormal development of the tapetum (a nutritive tissue essential for pollen maturation), and blockage of nutrient transport to the developing microspores.

Quantitative Data from Early Studies

Early research focused on determining the efficacy of this compound in inducing male sterility at various concentrations and application timings. A pivotal study by Parodi and Gaju (2009) evaluated the male sterilizing activity of this compound on four wheat varieties. The key quantitative findings from this research are summarized below.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Four Wheat Cultivars

CultivarApplication Stage (Feekes scale)This compound Dosage (kg·ha⁻¹)Mean Male Sterility (%)
'Pia' (T. aestivum)7.53.552.3
5.075.8
6.589.2
8.53.568.4
5.087.6
6.596.0
'Claudia' (T. aestivum)7.53.538.1
5.045.2
6.551.7
8.53.549.3
5.062.1
6.578.4
'Capri' (T. turgidum var. durum)7.53.529.5
5.038.9
6.543.8
8.53.545.1
5.058.7
6.582.3
'Ambra' (T. turgidum var. durum)7.53.533.7
5.042.6
6.544.5
8.53.548.9
5.060.3
6.579.3

Data sourced from Parodi and Gaju, 2009.

The results demonstrate a clear dose-dependent and application stage-dependent effect of this compound on inducing male sterility. Higher concentrations and later application at the 8.5 Feekes scale stage resulted in greater male sterility. Notably, the cultivar 'Pia' achieved a male sterility rate of 96% at the highest dosage and later application time, a level considered effective for commercial hybrid seed production.

Experimental Protocols

The following is a detailed methodology for a key type of experiment cited in early this compound research, based on the work of Parodi and Gaju (2009).

Objective: To evaluate the male sterilizing efficacy of this compound on different wheat cultivars.

Materials:

  • Wheat cultivars (e.g., 'Pia', 'Claudia', 'Capri', 'Ambra')

  • This compound (commercial formulation)

  • Knapsack sprayer

  • Glassine bags

  • Ethanol (70%) for sterilization

  • Forceps

Experimental Design:

  • Field Setup: A split-block design with five replicates is utilized. The main plots consist of the different wheat cultivars, and the sub-plots are the various this compound treatments (dosages and a control).

  • Planting: Wheat is sown at a standard seeding rate to ensure a uniform plant stand.

  • Treatments:

    • Application Timing: this compound is applied at two different developmental stages of the wheat plants, for example, at the 7.5 and 8.5 stages of the Feekes scale.

    • Dosages: A range of this compound concentrations are applied, such as 0 (control), 3.5, 5.0, and 6.5 kg of active ingredient per hectare.

    • Application Method: The chemical is applied using a knapsack sprayer calibrated to deliver a specific volume of solution per unit area to ensure uniform coverage of the foliage.

Procedure:

  • Growth Monitoring: The developmental stage of the wheat plants is closely monitored to ensure the timely application of this compound.

  • Application of this compound: At the designated growth stages, the different dosages of this compound are sprayed onto the respective sub-plots. The control plots are sprayed with water.

  • Bagging of Spikes: Before anthesis (flowering), a set number of primary spikes (e.g., 10) from each sub-plot are covered with glassine bags to prevent cross-pollination. This allows for the assessment of self-pollination success, which is indicative of male fertility.

  • Harvesting: Once the plants reach maturity, the bagged spikes are harvested.

  • Data Collection: The number of developed seeds in each of the bagged spikes is counted.

  • Calculation of Male Sterility: Male sterility (MS) is calculated for each treatment using the following formula: MS (%) = [1 - (Number of seeds in treated spikes / Number of seeds in control spikes)] x 100

Statistical Analysis: The collected data on male sterility percentage is subjected to analysis of variance (ANOVA) to determine the statistical significance of the effects of cultivar, dosage, and application timing.

Visualizations

Signaling Pathway and Experimental Workflow

While specific intracellular signaling pathways for this compound are not well-documented in early literature, a logical workflow of its application and a generalized model of its effect on pollen development can be visualized.

Clofencet_Workflow_and_Action cluster_workflow Experimental Workflow cluster_mechanism Generalized Mechanism of Action in Anther start Wheat Plant at Pre-meiotic Stage application Foliar Application of this compound start->application translocation Systemic Translocation to Floral Tissues application->translocation effect Induction of Male Sterility translocation->effect assessment Assessment of Pollen Viability / Seed Set effect->assessment end Hybrid Seed Production assessment->end This compound This compound target Disruption of Anther Developmental Processes This compound->target meiosis Abnormal Meiosis in Pollen Mother Cells target->meiosis Interference tapetum Tapetal Malformation target->tapetum Induction nutrient Impaired Nutrient Supply to Microspores target->nutrient Blockage pollen_abortion Pollen Abortion meiosis->pollen_abortion tapetum->pollen_abortion nutrient->pollen_abortion

Caption: Workflow of this compound application and its generalized mechanism of action on wheat anther development.

This diagram illustrates the experimental process from application to assessment and provides a conceptual model of how this compound is thought to induce male sterility by disrupting critical stages of pollen formation.

References

Clofencet: A Technical Guide to its Application in Hybrid Seed Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of enhanced crop yields and superior agronomic traits has led to the widespread adoption of hybrid varieties in modern agriculture. A critical step in the production of hybrid seeds is the effective prevention of self-pollination in the female parent line. While mechanical and genetic methods of emasculation are available, chemical hybridizing agents (CHAs) offer a flexible and efficient alternative. Clofencet, a pyridazinone derivative, has emerged as a potent CHA, particularly in wheat, for inducing male sterility without impairing female fertility.[1][2] This technical guide provides an in-depth overview of the role of this compound in hybrid seed production, detailing its mechanism of action, experimental protocols for its application, and quantitative data on its efficacy.

Mechanism of Action: Inducing Male Sterility

This compound functions as a gametocide, specifically targeting the development of male gametes (pollen) within the anther.[1] Its primary mode of action is the suppression of normal pollen development, leading to pollen abortion and subsequent male sterility.[1] This selectivity is crucial as it leaves the female reproductive organs (pistil) unaffected, allowing for successful cross-pollination with the desired male parent.[2]

The molecular and cellular mechanisms underlying this compound-induced pollen abortion are complex and multifaceted. Research on CHA-SQ-1 (this compound) in wheat has revealed that its application leads to:

  • Structural Abnormalities in Pollen Grains: Treated plants exhibit significant structural damage to developing pollen, including malformations and defects in the pollen wall.

  • Disruption of Microspore and Tapetum Development: The tapetum, a nutritive cell layer essential for pollen development, shows abnormal growth and premature or delayed degradation. This disrupts the supply of nutrients and essential components required for viable pollen formation.

  • Impaired Carbohydrate and Energy Metabolism: Proteomic analyses have shown that this compound alters the abundance of proteins crucial for carbohydrate and energy metabolism within the developing pollen. This metabolic disruption is a key factor leading to pollen abortion.

  • Induction of Oxidative Stress: The application of this compound has been linked to increased oxidative stress within the anther, contributing to cellular damage and pollen inviability.

  • Altered Protein Metabolism and Stress Response: The expression of proteins involved in protein synthesis, folding, and stress response is significantly affected, further compromising pollen development.

Signaling Pathway of this compound-Induced Pollen Abortion

The following diagram illustrates the proposed signaling pathway through which this compound induces male sterility.

Clofencet_Mechanism This compound This compound Application Anther Developing Anther This compound->Anther   Systemic translocation Tapetum Tapetum Cells Anther->Tapetum Microspores Microspores Anther->Microspores Metabolism Carbohydrate & Energy Metabolism Tapetum->Metabolism Disruption OxidativeStress Oxidative Stress Tapetum->OxidativeStress Induction ProteinMetabolism Protein Metabolism & Stress Response Tapetum->ProteinMetabolism Alteration PollenWall Pollen Wall Formation Tapetum->PollenWall Impaired Support Microspores->Metabolism Disruption Microspores->OxidativeStress Induction Microspores->ProteinMetabolism Alteration PollenAbortion Pollen Abortion (Male Sterility) Metabolism->PollenAbortion OxidativeStress->PollenAbortion ProteinMetabolism->PollenAbortion PollenWall->PollenAbortion

Proposed mechanism of this compound-induced pollen abortion.

Quantitative Data on Efficacy

The effectiveness of this compound in inducing male sterility is influenced by factors such as the application rate, the developmental stage of the plant at the time of application, and the specific genotype of the wheat cultivar.

Wheat CultivarApplication Rate (kg a.i./ha)Application Stage (Feekes Scale)Male Sterility (%)Reference
Triticum aestivum 'Pia'3.57.547.3Parodi and Gaju, 2009
Triticum aestivum 'Pia'5.07.558.1Parodi and Gaju, 2009
Triticum aestivum 'Pia'6.57.569.2Parodi and Gaju, 2009
Triticum aestivum 'Pia'3.58.584.0Parodi and Gaju, 2009
Triticum aestivum 'Pia'5.08.592.5Parodi and Gaju, 2009
Triticum aestivum 'Pia'6.58.596.0Parodi and Gaju, 2009
Triticum aestivum 'Claudia'3.57.535.4Parodi and Gaju, 2009
Triticum aestivum 'Claudia'5.07.542.8Parodi and Gaju, 2009
Triticum aestivum 'Claudia'6.57.555.7Parodi and Gaju, 2009
Triticum aestivum 'Claudia'3.58.575.3Parodi and Gaju, 2009
Triticum aestivum 'Claudia'5.08.581.6Parodi and Gaju, 2009
Triticum aestivum 'Claudia'6.58.587.9Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'3.57.528.9Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'5.07.536.7Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'6.57.548.3Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'3.58.568.2Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'5.08.576.4Parodi and Gaju, 2009
Triticum turgidum var. durum 'Capri'6.58.582.1Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'3.57.525.1Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'5.07.532.5Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'6.57.541.8Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'3.58.562.9Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'5.08.570.3Parodi and Gaju, 2009
Triticum turgidum var. durum 'Ambra'6.58.578.6Parodi and Gaju, 2009
Various Wheat Cultivars3.0 - 5.0Near Feekes 8.595 - 100CN101779597A

Experimental Protocols

The successful application of this compound to induce male sterility requires precise timing and adherence to established protocols. The following is a generalized methodology based on published research.

Objective: To induce male sterility in the female parent line of wheat for hybrid seed production.
Materials:
  • This compound (formulated product)

  • Spraying equipment (e.g., backpack sprayer, research plot sprayer) calibrated for accurate delivery.

  • Personal Protective Equipment (PPE) as per manufacturer's safety data sheet.

  • Wheat plants of the desired female parent line.

  • Method for assessing plant growth stage (e.g., Feekes scale chart).

Procedure:
  • Growth Stage Determination: Monitor the growth of the female parent wheat plants closely to determine the precise developmental stage. The optimal application window is typically between Feekes scale 7.5 (second to last leaf just visible) and 8.5 (flag leaf just visible).

  • Solution Preparation: Prepare the this compound spray solution according to the manufacturer's instructions and the desired application rate (e.g., 3.5 to 6.5 kg a.i./ha). Ensure thorough mixing.

  • Application: Apply the this compound solution uniformly to the foliage of the female parent plants. Ensure complete coverage of the plants. The application should be timed to coincide with the critical stages of pollen development.

  • Post-Application Monitoring: After application, continue to monitor the plants for any signs of phytotoxicity.

  • Efficacy Assessment:

    • At the time of flowering, collect a random sample of spikes from the treated female parent plants.

    • Isolate these spikes in pollen-proof bags before anthesis to prevent cross-pollination.

    • After the normal period of grain filling, open the bags and count the number of developed seeds per spike.

    • Calculate the percentage of male sterility (MS) using the following formula: MS (%) = (1 - (Number of seeds in treated, bagged spikes / Number of seeds in untreated, self-pollinated spikes)) x 100

  • Hybrid Seed Production: Once male sterility is confirmed, the treated female parent rows are ready for open cross-pollination by the adjacent male parent rows.

Experimental Workflow for this compound Application and Efficacy Assessment

Clofencet_Workflow Start Start: Female Parent Wheat Cultivation Monitor Monitor Plant Growth Stage (Feekes Scale) Start->Monitor Decision Feekes 7.5 - 8.5? Monitor->Decision Decision->Monitor No Prepare Prepare this compound Spray Solution Decision->Prepare Yes Apply Apply this compound to Female Parent Plants Prepare->Apply Assess Assess Male Sterility (Bagging & Seed Count) Apply->Assess CrossPollinate Open Cross-Pollination with Male Parent Assess->CrossPollinate Harvest Harvest Hybrid Seed CrossPollinate->Harvest End End Harvest->End

References

Methodological & Application

Application Notes and Protocols for Clofencet-Induced Male Sterility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet, a chemical hybridizing agent (CHA), offers a valuable tool for plant breeders and researchers to induce temporary male sterility, thereby facilitating the production of hybrid seeds. Marketed under trade names such as Genesis®, this compound acts systemically to disrupt pollen development without significantly impacting female fertility.[1] This document provides detailed application notes and protocols for the use of this compound to induce male sterility, with a primary focus on wheat, where its application is most extensively documented. Information on other chemical hybridizing agents is also provided for comparative purposes in other crops where specific data for this compound is limited.

Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated, it is understood to act as a gametocide, interfering with the normal development of pollen.[1] Chemical hybridizing agents, in general, disrupt critical stages of microsporogenesis, such as meiosis, exine formation, and the proper function of the tapetum—a nutritive cell layer essential for pollen development. The pyridazine structure of this compound likely plays a role in its biological activity.[2][3]

It is hypothesized that this compound may interfere with key hormonal signaling pathways that regulate anther and pollen development, particularly the gibberellin (GA) and jasmonate (JA) pathways. Both GA and JA are crucial for stamen development, pollen maturation, and anther dehiscence. Disruption of these pathways can lead to pollen abortion and male sterility.

Data Presentation: Dosage and Timing for Male Sterility Induction

The optimal dosage and application timing of chemical hybridizing agents are critical for achieving high levels of male sterility without causing significant phytotoxicity or reducing female fertility. These parameters are highly dependent on the crop species, genotype, and environmental conditions.

This compound Application in Wheat (Triticum aestivum)

This compound has been most extensively studied and utilized in wheat. The application timing is typically correlated with the Feekes scale of wheat development.

Active IngredientDosage ( kg/ha )Application Timing (Feekes Scale)Male Sterility (%)CropReference(s)
This compound3.5 - 6.57.5 - 8.547.3 - 96Wheat
This compound3.6 - 4.9Not Specified95 - 100Wheat
This compound (SQ-1)5.08.0 - 9.095 - 100Wheat

Note: Higher dosages and later application times (within the recommended window) generally result in higher levels of male sterility. A dosage of 5.0 kg/ha is often considered a commercial standard to achieve >95% male sterility in most wheat cultivars.

Chemical Hybridizing Agents in Other Cereal Crops

Specific data on the use of this compound in major cereal crops other than wheat is limited in the available scientific literature. The following table provides information on other chemical hybridizing agents used to induce male sterility in these crops for comparative purposes.

Active IngredientDosageApplication TimingMale Sterility (%)CropReference(s)
Ethephon10,000 ppmNot Specified94 - 95Rice
Sodium Methyl Arsenate500 ppmMeiotic Stage100Rice
Gibberellic Acid (GA3)Not SpecifiedPre-meiosis100Maize
EthephonNot SpecifiedNot SpecifiedNot SpecifiedMaize
Trifluoromethanesulfonamide (TFMSA)2 - 30 mg/plant2-34 days before flag leaf emergence~100Sorghum
EthephonNot SpecifiedNot SpecifiedNot SpecifiedBarley

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound Efficacy in Wheat

Objective: To determine the optimal dosage and application timing of this compound for inducing male sterility in a specific wheat cultivar.

Experimental Design: A split-plot design is recommended. The main plots can be the application timings, and the sub-plots can be the different this compound dosages. Include a control group (no this compound application) for comparison. Each treatment should be replicated at least three times.

Materials:

  • Wheat seeds of the desired cultivar

  • This compound formulation

  • Calibrated sprayer

  • Plot labels

  • Bags for collecting spikes

  • Microscope slides and coverslips

  • Pollen viability stain (e.g., Acetocarmine or FDA)

  • Microscope

Procedure:

  • Plot Establishment: Prepare a uniform field and sow the wheat seeds at the appropriate time for the region. Divide the field into plots according to the experimental design.

  • Treatment Application:

    • Monitor the growth stage of the wheat plants closely to identify the target Feekes stages (e.g., 7.5, 8.0, 8.5).

    • Prepare the this compound solutions for the different dosage treatments.

    • Apply the treatments uniformly to the respective plots using a calibrated sprayer at the designated growth stages. Avoid spray drift between plots.

  • Data Collection:

    • At anthesis, randomly collect 10-15 spikes from the central rows of each plot.

    • To determine the percentage of male sterility, cover some spikes in each plot with bags before flowering to prevent cross-pollination. After maturity, count the number of developed seeds per spike in the bagged heads and compare it to the seed set in unbagged heads (open-pollinated) and the control plots.

    • Male Sterility (%) = [1 - (Seed set in bagged treated plants / Seed set in bagged control plants)] x 100.

  • Pollen Viability Assessment:

    • Collect fresh anthers from the collected spikes.

    • Prepare microscope slides with the pollen and apply a viability stain according to Protocol 2.

    • Observe under a microscope and count the number of viable and non-viable pollen grains to calculate the percentage of pollen viability.

Protocol 2: Assessment of Pollen Viability using Staining Methods

Objective: To determine the viability of pollen grains from this compound-treated and control plants.

A. Acetocarmine Staining:

Materials:

  • 1% Acetocarmine stain

  • Glycerol

  • Microscope slides and coverslips

  • Forceps and needles

  • Microscope

Procedure:

  • Place a drop of 1% acetocarmine stain on a clean microscope slide.

  • Using forceps, collect anthers from a fresh flower and place them in the stain.

  • Gently crush the anthers with a needle to release the pollen grains.

  • Remove the anther debris.

  • Add a drop of glycerol and place a coverslip over the sample, avoiding air bubbles.

  • Observe under the microscope. Viable pollen grains will be stained red and have a regular shape, while non-viable pollen will be unstained, shrunken, or irregular.

  • Count at least 200 pollen grains and calculate the percentage of viable pollen.

B. Fluorescein Diacetate (FDA) Staining:

Materials:

  • FDA stock solution (1 mg/mL in acetone)

  • Sucrose solution (e.g., 10%)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Prepare a fresh staining solution by adding a few drops of the FDA stock solution to the sucrose solution.

  • Place a drop of the staining solution on a slide.

  • Disperse fresh pollen into the solution.

  • Incubate for 5-10 minutes in the dark.

  • Observe under a fluorescence microscope with a blue light filter. Viable pollen grains will show bright green fluorescence, indicating enzymatic activity, while non-viable pollen will not fluoresce.

  • Count the fluorescent and non-fluorescent pollen grains to determine the viability percentage.

Visualizations

Signaling Pathways and Experimental Workflows

Clofencet_Hypothetical_Mechanism cluster_this compound This compound Application cluster_Outcome Outcome This compound This compound (Systemic Uptake) GA_pathway Gibberellin (GA) Pathway This compound->GA_pathway Inhibition? JA_pathway Jasmonate (JA) Pathway This compound->JA_pathway Disruption? Tapetum Tapetum Development & Function GA_pathway->Tapetum Meiosis Microspore Meiosis GA_pathway->Meiosis JA_pathway->Tapetum Pollen_wall Pollen Wall Formation JA_pathway->Pollen_wall Pollen_abortion Pollen Abortion Tapetum->Pollen_abortion Meiosis->Pollen_abortion Pollen_wall->Pollen_abortion Male_sterility Male Sterility Pollen_abortion->Male_sterility

Caption: Hypothetical mechanism of this compound-induced male sterility.

CHA_Experimental_Workflow start Start: Select Crop and Cultivar exp_design Experimental Design (e.g., Split-plot, RCBD) start->exp_design field_prep Field Preparation & Planting exp_design->field_prep growth_monitoring Monitor Plant Growth Stage field_prep->growth_monitoring cha_application CHA Application (Varying Dosage & Timing) growth_monitoring->cha_application data_collection Data Collection at Anthesis cha_application->data_collection pollen_viability Pollen Viability Assessment (Staining, Germination) data_collection->pollen_viability male_sterility_assessment Male Sterility Assessment (Seed Set Analysis) data_collection->male_sterility_assessment data_analysis Statistical Analysis pollen_viability->data_analysis male_sterility_assessment->data_analysis results Determine Optimal Dosage & Timing data_analysis->results

Caption: Experimental workflow for evaluating a Chemical Hybridizing Agent.

References

Clofencet: Application Notes and Protocols for Research Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet is a chemical hybridizing agent (CHA) primarily utilized in agricultural research to induce male sterility in plants, particularly in wheat (Triticum aestivum and T. turgidum var. durum)[1]. Its application is critical for the efficient production of hybrid seeds by preventing self-pollination. This document provides detailed application notes and protocols for the formulation and preparation of this compound for use in research trials. It includes quantitative data on its physicochemical properties, detailed experimental protocols for both in vivo and in vitro studies, and visual representations of key biological pathways potentially affected by its mode of action.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is essential for proper formulation and application in research settings.

PropertyValueReference
IUPAC Name 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylic acid[1]
CAS Number 129025-54-3[1]
Molecular Formula C₁₃H₁₁ClN₂O₃[1][2]
Molecular Weight 278.69 g/mol
Appearance Tan or yellow solid (technical grade)
Melting Point 269 °C (decomposes)
Density 1.44 g/mL at 20 °C
Vapor Pressure <1.0 x 10⁻⁷ mm Hg at 25 °C
pKa 2.83 at 20 °C
LogP (octanol/water) -2.2 at 25 °C

Solubility Data

Proper solubilization is critical for the effective application of this compound in experimental settings.

SolventSolubilityReference
Distilled Water >55.2% w/v (>552,000 mg/L)
Water at pH 5 >65.5% w/v (655,000 mg/L)
Water at pH 7 >65.2% w/v (>652,000 mg/L)
Water at pH 9 >65.8% w/v (>658,000 mg/L)
Methanol 1.6% w/v
Acetone <0.05% w/v
Dichloromethane <0.04% w/v
Toluene <0.04% w/v
Ethyl Acetate <0.05% w/v
n-Hexane <0.06% w/v

Formulation and Preparation of Stock Solutions

General Stock Solution Protocol

This protocol is a general guideline for preparing a this compound stock solution for use in in vitro and small-scale in vivo applications.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile, deionized water

  • Sterile flasks or tubes

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound.

  • In a sterile flask, dissolve the this compound in a small volume of DMSO or 95% ethanol. Gentle warming and stirring may be required to fully dissolve the compound.

  • Once dissolved, slowly add sterile, deionized water to reach the final desired concentration while stirring continuously.

  • Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent repeated freeze-thaw cycles.

Formulation for Field Trials (Aqueous Spray)

For larger-scale in vivo studies, such as inducing male sterility in wheat under field conditions, an aqueous spray formulation is typically used.

Materials:

  • This compound (technical grade powder)

  • Wetting agent/surfactant (e.g., Tween 20 or similar)

  • Water

  • Spray equipment

Procedure:

  • Calculate the required amount of this compound based on the target application rate (e.g., kg/ha ).

  • Create a slurry by mixing the this compound powder with a small amount of water.

  • Add the slurry to the main spray tank containing the bulk of the water.

  • Add a wetting agent/surfactant according to the manufacturer's recommendations to ensure even coverage on the plant foliage.

  • Agitate the mixture thoroughly before and during application to maintain a uniform suspension.

Experimental Protocols

In Vivo Trial: Induction of Male Sterility in Wheat

This protocol is based on established methods for evaluating the efficacy of this compound as a chemical hybridizing agent in wheat.

Objective: To determine the optimal application timing and concentration of this compound for inducing male sterility in a specific wheat cultivar.

Experimental Design:

  • Treatments: At least three concentrations of this compound (e.g., 3.5, 5.0, and 6.5 kg active ingredient/ha) and a control (water or formulation blank).

  • Application Timing: Two different growth stages based on the Feekes scale, for example, 7.5 (second to last leaf just visible) and 8.5 (flag leaf ligule and collar visible).

  • Replication: A minimum of three to five replicates for each treatment combination in a randomized complete block design.

Procedure:

  • Plant Growth: Cultivate the chosen wheat variety under standard field or greenhouse conditions.

  • Treatment Application: Apply the prepared this compound formulations as a foliar spray at the designated growth stages. Ensure thorough coverage of the plants.

  • Assessment of Male Sterility:

    • At anthesis, collect spikes from each treatment group.

    • Isolate individual florets and examine the anthers. Sterile anthers are often smaller, shriveled, and do not dehisce to release pollen.

    • To quantify sterility, bag a number of spikes per plot before anthesis to prevent cross-pollination.

    • At maturity, harvest the bagged spikes and count the number of developed seeds per spikelet.

    • Calculate the percentage of male sterility (MS) using the formula: MS (%) = (1 - (Number of seeds in treated spike / Number of seeds in control spike)) * 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

G cluster_0 Experimental Workflow: In Vivo Trial Plant Cultivation Plant Cultivation Growth Stage Monitoring (Feekes Scale) Growth Stage Monitoring (Feekes Scale) Plant Cultivation->Growth Stage Monitoring (Feekes Scale) This compound Application This compound Application Growth Stage Monitoring (Feekes Scale)->this compound Application Pre-Anthesis Bagging Pre-Anthesis Bagging This compound Application->Pre-Anthesis Bagging Maturity Assessment Maturity Assessment Pre-Anthesis Bagging->Maturity Assessment Data Analysis Data Analysis Maturity Assessment->Data Analysis

In Vivo Experimental Workflow for this compound Trial.
In Vitro Trial: Pollen Germination and Viability Assay

This protocol allows for the direct assessment of this compound's effect on pollen viability and germination.

Objective: To evaluate the inhibitory effect of this compound on wheat pollen germination and tube growth in vitro.

Materials:

  • Freshly collected wheat pollen

  • Pollen Germination Medium (PGM):

    • Sucrose (15-20%)

    • Boric Acid (100 mg/L)

    • Calcium Nitrate (300 mg/L)

    • Magnesium Sulfate (200 mg/L)

    • Potassium Nitrate (100 mg/L)

    • Agar (0.7-1.0%) for solid medium

  • This compound stock solution

  • Microscope slides or petri dishes

  • Microscope

Procedure:

  • Medium Preparation: Prepare the PGM and autoclave. While still molten, add different concentrations of this compound from the stock solution to aliquots of the medium. Pour into petri dishes or onto microscope slides and allow to solidify.

  • Pollen Collection: Collect anthers from wheat plants just before or at the beginning of anthesis.

  • Pollen Inoculation: Gently dust the pollen onto the surface of the prepared media.

  • Incubation: Incubate the plates/slides in a dark, humid chamber at room temperature (around 25°C) for 2-4 hours.

  • Observation and Data Collection:

    • Using a microscope, observe the pollen grains.

    • A pollen grain is considered germinated if the pollen tube length is equal to or greater than the diameter of the grain.

    • Count the number of germinated and non-germinated pollen grains in several random fields of view for each treatment.

    • Calculate the germination percentage.

    • Measure the length of the pollen tubes for a subset of germinated pollen grains to assess the effect on tube elongation.

  • Pollen Viability Staining (Alternative/Complementary):

    • Prepare a solution of acetocarmine stain.

    • Mix a small amount of pollen with a drop of the stain on a microscope slide.

    • Viable pollen grains will stain a uniform, deep red, while non-viable grains will remain unstained or stain irregularly.

G Pollen Collection Pollen Collection Preparation of PGM with this compound Preparation of PGM with this compound Pollen Collection->Preparation of PGM with this compound Pollen Inoculation Pollen Inoculation Preparation of PGM with this compound->Pollen Inoculation Incubation Incubation Pollen Inoculation->Incubation Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Data Quantification Data Quantification Microscopic Observation->Data Quantification

In Vitro Pollen Germination Assay Workflow.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's action on pollen development is not fully elucidated. However, it is known to suppress normal pollen development. This suppression likely involves interference with key signaling pathways that regulate pollen germination and tube growth. Two major pathways are central to this process: Calcium signaling and ROP GTPase signaling. It is hypothesized that this compound may disrupt one or both of these pathways.

Calcium Signaling in Pollen Tube Growth

A tip-focused calcium gradient is essential for pollen tube elongation. This gradient is maintained by the influx of extracellular calcium through channels at the pollen tube tip.

G cluster_0 Pollen Tube Tip cluster_1 Postulated this compound Interference Extracellular Ca²⁺ Extracellular Ca²⁺ Ca²⁺ Channels Ca²⁺ Channels Extracellular Ca²⁺->Ca²⁺ Channels Tip-focused Ca²⁺ Gradient Tip-focused Ca²⁺ Gradient Ca²⁺ Channels->Tip-focused Ca²⁺ Gradient Vesicle Fusion Vesicle Fusion Tip-focused Ca²⁺ Gradient->Vesicle Fusion Pollen Tube Growth Pollen Tube Growth Vesicle Fusion->Pollen Tube Growth This compound This compound This compound->Ca²⁺ Channels Inhibition?

Potential Interference of this compound with Calcium Signaling.
ROP GTPase Signaling in Pollen Polarity

Rho-like GTPases from plants (ROPs) are molecular switches that play a crucial role in establishing cell polarity, which is fundamental for the directional growth of the pollen tube.

G cluster_0 ROP GTPase Cycle cluster_1 Downstream Effects cluster_2 Postulated this compound Interference Inactive ROP-GDP Inactive ROP-GDP GEFs GEFs Inactive ROP-GDP->GEFs Active ROP-GTP Active ROP-GTP GAPs GAPs Active ROP-GTP->GAPs Downstream Effectors Downstream Effectors Active ROP-GTP->Downstream Effectors GEFs->Active ROP-GTP GAPs->Inactive ROP-GDP Cytoskeletal Organization Cytoskeletal Organization Polarized Growth Polarized Growth Cytoskeletal Organization->Polarized Growth Vesicle Trafficking Vesicle Trafficking Vesicle Trafficking->Polarized Growth This compound This compound This compound->GEFs Disruption?

Hypothesized Disruption of ROP GTPase Signaling by this compound.

Safety Precautions

When handling this compound, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust or spray mists. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable tool for research in plant breeding and genetics. The protocols and data presented in this document provide a framework for the effective and reproducible use of this compound in research trials. Further investigation into its precise molecular mechanism of action will enhance its application and may lead to the development of more targeted chemical hybridizing agents.

References

Application Notes and Protocols for the Analytical Determination of Clofencet in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofencet is a plant growth regulator used as a chemical hybridizing agent, particularly in the production of hybrid wheat seed.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the analytical determination of this compound in various plant matrices, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines potential methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pesticide residues in agricultural products.[2] A specific method for the determination of this compound in wheat grain has been established and is detailed below.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for this compound determination in wheat grain.[3]

ParameterValue
Linearity Range0.40 - 80.00 mg/L
Correlation Coefficient (r²)0.9999
Average Recoveries82.12% - 93.20%
Relative Standard Deviation (RSD)1.1% - 1.9%
Limit of Detection (LOD)0.020 mg/L
Experimental Protocol: HPLC-UV for this compound in Wheat Grain

This protocol is adapted from a validated method for the determination of this compound in wheat grain.[3]

1. Sample Preparation and Extraction:

  • Homogenization: Weigh a representative sample of wheat grain and homogenize to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 25 mL of 80% ethanol.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 25 mL of 80% ethanol.

    • Combine the supernatants.

2. Clean-up: Dispersive Solid Phase Extraction (dSPE):

  • dSPE Treatment:

    • Take a 10 mL aliquot of the combined supernatant.

    • Add 150 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Diamonsil C18 (or equivalent), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Methanol : 0.1% Acetic Acid in Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: A switching wavelength program is used for enhanced specificity:

      • 0.01 - 5.00 min: 283 nm

      • 5.01 - 6.30 min: 220 nm

      • 6.31 - 10.00 min: 283 nm

4. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis homogenize Homogenize Wheat Grain weigh Weigh 5g Sample homogenize->weigh extract1 Extract with 25 mL 80% Ethanol weigh->extract1 centrifuge1 Centrifuge (4000 rpm, 5 min) extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extract2 Repeat Extraction supernatant1->extract2 combine Combine Supernatants extract2->combine aliquot Take 10 mL Aliquot combine->aliquot add_psa Add 150 mg PSA aliquot->add_psa vortex_cleanup Vortex 1 min add_psa->vortex_cleanup centrifuge_cleanup Centrifuge (8000 rpm, 5 min) vortex_cleanup->centrifuge_cleanup filter Filter (0.22 µm) centrifuge_cleanup->filter hplc_analysis HPLC-UV Analysis filter->hplc_analysis

Caption: Workflow for HPLC-UV analysis of this compound in wheat.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of a wide range of pesticides. While a specific validated method for this compound in plant tissues was not found in the initial search, a general protocol based on common practices for pesticide residue analysis can be proposed. Derivatization of this compound may be necessary to improve its volatility for GC analysis.

Proposed Experimental Protocol: GC-MS for this compound

1. Sample Preparation and Extraction (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in various food matrices.

  • Extraction:

    • Weigh 10-15 g of homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 g for 1 minute.

2. Clean-up (Dispersive SPE):

  • dSPE Treatment:

    • Transfer an aliquot of the acetonitrile extract to a dSPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Shake for 30 seconds.

    • Centrifuge at >1500 g for 1 minute.

3. Derivatization (if necessary):

  • The carboxylic acid group in this compound may require derivatization (e.g., methylation or silylation) to increase volatility and improve chromatographic performance. This step would need to be optimized.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Proposed GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An optimized temperature ramp would be required (e.g., start at 70°C, hold for 2 minutes, ramp to 280°C).

    • MS Ionization: Electron Impact (EI).

    • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic this compound ions.

Logical Relationship Diagram: GC-MS Method Development

GCMS_Development cluster_notes Key Considerations start Homogenized Plant Sample quechers QuEChERS Extraction (Acetonitrile & Salts) start->quechers dspe Dispersive SPE Cleanup (PSA, C18) quechers->dspe derivatization Derivatization Step (e.g., Methylation) dspe->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification note1 Method requires validation for This compound in specific plant matrices. note2 Derivatization conditions need to be optimized for efficiency.

Caption: Key steps for developing a GC-MS method for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that can be very sensitive and specific. The development of an ELISA for this compound would require the production of specific antibodies. While no commercial kits are readily available, the following protocol outlines the general steps for developing an indirect competitive ELISA (ic-ELISA), which is a common format for small molecule detection.

Proposed Protocol: ic-ELISA for this compound

1. Reagent Preparation:

  • Coating Antigen: A this compound-protein conjugate (e.g., this compound-BSA) is synthesized and diluted in coating buffer.

  • Antibody: A specific monoclonal or polyclonal antibody against this compound is required.

  • Standard: this compound standard solutions of known concentrations.

  • Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., HRP).

  • Substrate: A chromogenic substrate that produces a colored product upon reaction with the enzyme.

2. ELISA Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen and incubated.

  • Washing: The plate is washed to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction:

    • The this compound standard or sample extract is added to the wells.

    • The primary antibody against this compound is added.

    • The plate is incubated, allowing the free this compound (from the standard or sample) and the coated this compound to compete for binding to the limited amount of primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and this compound.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: The substrate is added, and the plate is incubated for color development. The reaction is stopped with a stop solution.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound standard concentration.

  • The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Signaling Pathway Diagram: Indirect Competitive ELISA

icELISA cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution coating_ag Coating Antigen (this compound-Protein) primary_ab Primary Antibody coating_ag->primary_ab Binds to surface free_this compound Free this compound free_this compound->primary_ab Binds in solution secondary_ab Enzyme-Conjugated Secondary Antibody primary_ab->secondary_ab Binds to Primary Ab substrate Substrate secondary_ab->substrate Enzyme converts product Colored Product substrate->product

Caption: Principle of indirect competitive ELISA for this compound.

Conclusion

This document provides a detailed protocol for the HPLC-UV analysis of this compound in plant tissues, specifically wheat grain, based on established methodology. Furthermore, it outlines foundational protocols for the development of GC-MS and ELISA methods. While the HPLC-UV method is well-defined, the GC-MS and ELISA protocols are intended as starting points and would require further optimization and validation for specific plant matrices and regulatory requirements. The choice of method will depend on the required sensitivity, selectivity, sample throughput, and available instrumentation.

References

Field Application Techniques for Clofencet on Cereal Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a versatile plant growth regulator with primary applications in cereal crops as a chemical hybridizing agent (CHA) to facilitate the production of hybrid wheat seed. It functions by inhibiting pollen development without adversely affecting female fertility, thereby enabling controlled cross-pollination.[1] Additionally, compounds closely related to this compound, such as cloquintocet-mexyl, are utilized as herbicide safeners. Safeners are crucial agrochemicals that enhance the tolerance of cereal crops to specific herbicides by stimulating the crops' natural defense mechanisms, primarily through the enhanced metabolism of the herbicide.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as both a chemical hybridizing agent and a herbicide safener in cereal crops.

This compound as a Chemical Hybridizing Agent (CHA)

The primary use of this compound in cereal crops is to induce male sterility for the production of hybrid wheat.[1] The application of this compound must be precisely timed to coincide with the developmental stage of the pollen to be effective.

Application Timing and Dosage

Successful induction of male sterility is highly dependent on the growth stage of the cereal crop at the time of application. The Zadoks and Feekes scales are standard methods for identifying crop growth stages.

Foliar Application:

  • Timing: Application is recommended between Zadoks stages 32 (second node detectable) and 39 (flag leaf ligule just visible).[4]

  • Dosage: The recommended dosage ranges from 0.79 to 1.55 mg per plant. In a field setting, this can translate to approximately 0.5 to 1.0 kg/ha .

Root Application:

  • Timing: For root application, the optimal timing is between Zadoks stages 29 (end of tillering) and 31 (first node detectable).

  • Dosage: The dosage for root application should be 2-3 times higher than that for foliar application. A study demonstrated that a root application of 16.26 mg of this compound per plant resulted in almost 100% male sterility.

Quantitative Data on Male Sterility

The efficacy of this compound as a CHA has been quantified in terms of the percentage of male sterility (MS) achieved. The following table summarizes the results from a study on wheat cultivars.

Application Timing (Feekes Scale)This compound Dosage ( kg/ha )Average Male Sterility (%)
7.56.547.3
8.53.5Not Reported
8.55.0Not Reported
8.56.584.0

Data adapted from a study on Triticum aestivum and T. turgidum var. durum.

This compound as a Herbicide Safener

While specific data for this compound as a safener is limited, the closely related compound cloquintocet-mexyl is widely used to protect cereal crops from injury caused by certain herbicides, such as those from the aryloxyphenoxypropionate and sulfonylurea families. The mechanism of action involves the upregulation of detoxification enzymes, particularly glutathione S-transferases (GSTs).

Application and Efficacy

Safeners like cloquintocet-mexyl are typically co-formulated with the herbicide or applied as a tank-mix. The safener enhances the crop's ability to metabolize the herbicide into non-toxic forms, thus preventing injury to the crop while maintaining the herbicide's efficacy against target weeds.

Quantitative Data on Safener Efficacy (with Cloquintocet-mexyl as an analogue)

The following table illustrates the safening effect of cloquintocet-mexyl when used with the herbicide pyroxsulam on the weed Lolium sp. (rye-grass), demonstrating a reduction in herbicide sensitivity.

TreatmentPlant ResponseReduction in Sensitivity to Pyroxsulam (%)
Pyroxsulam aloneSensitive0
Pyroxsulam + Cloquintocet-mexylResistant44.4

This data demonstrates the principle of safening by showing a significant portion of the weed population becoming resistant to the herbicide in the presence of the safener.

Experimental Protocols

Protocol for Evaluating this compound as a Chemical Hybridizing Agent

Objective: To determine the optimal application timing and dosage of this compound for inducing male sterility in a specific wheat cultivar.

Materials:

  • This compound

  • Wheat seeds of the desired cultivar

  • Pots or designated field plots

  • Spraying equipment calibrated for small plot application

  • Glassine bags for bagging wheat heads

  • Microscope for pollen viability analysis

Methodology:

  • Planting and Growth: Sow wheat seeds in pots or field plots according to standard agricultural practices for the region. Ensure uniform germination and growth.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Treatments should include a range of this compound concentrations (e.g., 0, 3.5, 5.0, 6.5 kg/ha ) and different application timings based on the Feekes or Zadoks scale (e.g., stages 7.5 and 8.5 on the Feekes scale).

  • Application: At the designated growth stages, apply the this compound solutions to the respective plots using a calibrated sprayer to ensure uniform coverage.

  • Bagging: Before anthesis, cover the heads of a subset of plants in each plot with glassine bags to prevent cross-pollination.

  • Data Collection:

    • Pollen Viability: At anthesis, collect pollen from treated and control plants. Assess pollen viability using staining methods (e.g., with iodine-potassium iodide or acetocarmine) or by in vitro germination assays.

    • Seed Set: After maturity, harvest the bagged heads and count the number of developed seeds per head.

  • Calculation of Male Sterility: Calculate the percentage of male sterility (MS) for each treatment using the following formula: MS (%) = [1 - (Average number of seeds in treated plants / Average number of seeds in control plants)] x 100.

  • Statistical Analysis: Analyze the data using ANOVA to determine the significance of the effects of this compound dosage and application timing on male sterility.

Protocol for Evaluating this compound as a Herbicide Safener

Objective: To assess the efficacy of this compound in protecting a cereal crop from injury caused by a specific herbicide.

Materials:

  • This compound

  • Herbicide to be tested

  • Cereal crop seeds (e.g., wheat, barley)

  • Weed seeds (optional, for efficacy testing)

  • Pots or designated field plots

  • Spraying equipment

  • Biomass determination equipment (drying oven, balance)

Methodology:

  • Planting: Sow cereal crop seeds (and weed seeds, if applicable) in pots or field plots.

  • Experimental Design: Use a randomized complete block design with multiple replications. Treatments should include:

    • Untreated control

    • Herbicide alone

    • This compound alone

    • Herbicide + this compound

  • Application: Apply the treatments at the appropriate growth stage for the herbicide being tested (e.g., post-emergence at the 2-4 leaf stage).

  • Data Collection:

    • Visual Injury Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: At a predetermined time point (e.g., 28 days after treatment), harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.

    • Weed Control (if applicable): Assess weed control using the same methods as for crop injury and biomass.

  • Statistical Analysis: Analyze the data using ANOVA to determine if the addition of this compound significantly reduces crop injury and/or affects herbicide efficacy on weeds.

Signaling Pathways and Logical Relationships

Proposed Signaling Pathway for this compound as a Herbicide Safener

The primary mechanism by which safeners like cloquintocet-mexyl protect cereal crops is through the induction of genes encoding detoxification enzymes, particularly glutathione S-transferases (GSTs). While the specific signaling cascade for this compound is not fully elucidated, a plausible pathway involves the perception of the safener as a xenobiotic, leading to the activation of transcription factors that upregulate GST gene expression.

G This compound This compound (Safener) Perception Xenobiotic Perception This compound->Perception Signal_Transduction Signal Transduction Cascade Perception->Signal_Transduction Transcription_Factors Activation of Transcription Factors (e.g., Nrf2-like) Signal_Transduction->Transcription_Factors GST_Gene GST Gene Transcription_Factors->GST_Gene Upregulation GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Enzyme Glutathione S-Transferase (GST) GST_mRNA->GST_Enzyme Translation Detoxification Herbicide Detoxification (Conjugation with Glutathione) GST_Enzyme->Detoxification Catalysis Herbicide Herbicide Herbicide->Detoxification Crop_Protection Crop Protection Detoxification->Crop_Protection

Caption: Proposed signaling pathway for this compound-mediated herbicide safening in cereal crops.

Experimental Workflow for Evaluating this compound as a Herbicide Safener

The following diagram illustrates the logical flow of an experiment designed to test the safening properties of this compound.

G Start Start: Define Objectives Planting Plant Cereal Crop Seeds Start->Planting Treatment_Groups Establish Treatment Groups: - Control - Herbicide - this compound - Herbicide + this compound Planting->Treatment_Groups Application Apply Treatments at Appropriate Growth Stage Treatment_Groups->Application Data_Collection Data Collection: - Visual Injury Assessment - Biomass Measurement Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Conclusion on Safening Effect Analysis->Conclusion

References

Quantifying Male Sterility Induced by Clofencet: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet is a chemical hybridizing agent (CHA) utilized to induce male sterility in plants, a critical step in the production of hybrid seeds. By rendering the female parent male-sterile, it facilitates controlled cross-pollination, eliminating the need for manual emasculation and ensuring the purity of the resulting hybrid offspring. This document provides detailed protocols and quantitative data for researchers working with this compound to induce and quantify male sterility, particularly in wheat (Triticum aestivum). The information compiled here is intended to serve as a practical guide for experimental design, execution, and data interpretation in the fields of plant breeding, crop science, and agricultural biotechnology.

Quantitative Data on this compound-Induced Male Sterility in Wheat

The efficacy of this compound in inducing male sterility is dependent on the dosage, the developmental stage of the plant at the time of application, and the specific cultivar. The following tables summarize quantitative data from a study by Parodi and Gaju (2009) on the application of this compound to different wheat cultivars.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum aestivum cv. 'Pia'

This compound Dosage ( kg/ha )Male Sterility (%) at Feekes Stage 7.5Male Sterility (%) at Feekes Stage 8.5
0 (Control)0.00.0
3.535.878.5
5.055.292.1
6.570.396.0[1][2]

Table 2: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum aestivum cv. 'Claudia'

This compound Dosage ( kg/ha )Male Sterility (%) at Feekes Stage 7.5Male Sterility (%) at Feekes Stage 8.5
0 (Control)0.00.0
3.525.165.4
5.040.780.2
6.558.988.6

Table 3: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum turgidum var. durum cv. 'Capri'

This compound Dosage ( kg/ha )Male Sterility (%) at Feekes Stage 7.5Male Sterility (%) at Feekes Stage 8.5
0 (Control)0.00.0
3.518.955.7
5.033.672.3
6.545.181.9

Table 4: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum turgidum var. durum cv. 'Ambra'

This compound Dosage ( kg/ha )Male Sterility (%) at Feekes Stage 7.5Male Sterility (%) at Feekes Stage 8.5
0 (Control)0.00.0
3.522.460.1
5.038.275.8
6.550.585.5

Experimental Protocols

Induction of Male Sterility with this compound in Wheat

This protocol is based on the methodology described by Parodi and Gaju (2009).

Materials:

  • This compound (e.g., Genesis®, Monsanto)

  • Wheat plants of the desired cultivar

  • Pressurized sprayer

  • Water

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Grow wheat plants under standard field or greenhouse conditions.

  • Identify the desired developmental stage for application using the Feekes scale. Stages 7.5 (second node visible) and 8.5 (flag leaf just visible) are commonly targeted.

  • Prepare the this compound solution at the desired concentration (e.g., 3.5, 5.0, or 6.5 kg of active ingredient per hectare) by diluting it with water according to the manufacturer's instructions.

  • On a calm day to prevent drift, apply the this compound solution evenly to the foliage of the wheat plants using a pressurized sprayer. Ensure thorough coverage.

  • Include a control group of plants that are sprayed with water only.

  • Allow the plants to continue growing under normal conditions until flowering and seed set.

Quantification of Male Sterility by Seed Set

This method determines the percentage of male sterility by comparing the seed set of treated plants to that of untreated control plants.

Materials:

  • Mature wheat heads from both this compound-treated and control plants

  • Small bags (e.g., paper or glassine) to cover wheat heads

  • Threshing equipment (manual or mechanical)

Procedure:

  • Before anthesis, cover a subset of wheat heads from both the treated and control groups with bags to prevent cross-pollination. This will allow for the assessment of self-pollination.

  • At maturity, harvest the bagged wheat heads from both groups.

  • Manually or mechanically thresh the seeds from each head.

  • Count the number of seeds per head for both the treated and control groups.

  • Calculate the percentage of male sterility (%MS) using the following formula:

    %MS = [1 - (Number of seeds in treated head / Number of seeds in control head)] x 100

Assessment of Pollen Viability

Directly assessing pollen viability can provide a more immediate measure of this compound's effect.

This method identifies viable pollen grains based on enzymatic activity.

Materials:

  • Freshly collected pollen from treated and control plants

  • Fluorescein diacetate (FDA) stock solution (2 mg/mL in acetone)

  • Sucrose solution (e.g., 20%)

  • Microscope slides and coverslips

  • Fluorescence microscope with a blue light excitation filter

Procedure:

  • Prepare the FDA staining solution by adding 1-2 drops of the FDA stock solution to 1 mL of the sucrose solution.

  • Collect fresh pollen from anthers of both treated and control plants.

  • Place a drop of the FDA staining solution on a microscope slide.

  • Disperse a small amount of pollen into the drop of staining solution.

  • Cover with a coverslip and incubate for 5-10 minutes in the dark.

  • Observe the slide under a fluorescence microscope. Viable pollen grains will fluoresce bright green, while non-viable grains will not.

  • Count the number of fluorescent and non-fluorescent pollen grains in several fields of view to calculate the percentage of viability.

This differential stain distinguishes between aborted (non-viable) and non-aborted (viable) pollen.

Materials:

  • Freshly collected pollen

  • Alexander's stain

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Place a drop of Alexander's stain on a microscope slide.

  • Disperse pollen into the stain.

  • Gently heat the slide over a flame for a few seconds to facilitate staining.

  • Cover with a coverslip and observe under a light microscope.

  • Viable pollen will stain red/purple, while non-viable or aborted pollen will stain green/blue.

  • Calculate the percentage of viable pollen by counting the number of red/purple and green/blue grains.

This assay directly measures the ability of pollen to germinate and produce a pollen tube.

Materials:

  • Freshly collected pollen

  • Pollen germination medium (e.g., 15% sucrose, 100 mg/L boric acid, 300 mg/L calcium nitrate, and 1% agar, pH adjusted to 6.5)

  • Petri dishes

  • Incubator (25-28°C)

  • Light microscope

Procedure:

  • Prepare the pollen germination medium and pour it into petri dishes.

  • Collect fresh pollen and evenly dust it onto the surface of the medium.

  • Incubate the petri dishes at 25-28°C in the dark for 1-4 hours.

  • Observe the pollen under a light microscope. A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the pollen grain.

  • Count the number of germinated and non-germinated pollen grains in several fields of view to determine the germination percentage.

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Male Sterility

While the precise molecular mechanism of this compound is not fully elucidated, it is hypothesized to interfere with key hormonal and developmental pathways essential for normal pollen formation. The following diagram illustrates a plausible, though not yet proven, signaling cascade. It is proposed that this compound may disrupt auxin homeostasis, a critical regulator of plant reproductive development. This disruption could lead to downstream effects on gene expression related to tapetum development and function, ultimately causing pollen abortion.

G This compound This compound Auxin_Homeostasis Auxin_Homeostasis This compound->Auxin_Homeostasis Disrupts Gene_Expression Gene_Expression Auxin_Homeostasis->Gene_Expression Alters Tapetum_Development Tapetum_Development Gene_Expression->Tapetum_Development Affects Pollen_Formation Pollen_Formation Tapetum_Development->Pollen_Formation Impairs Male_Sterility Male_Sterility Pollen_Formation->Male_Sterility Leads to

Caption: Hypothetical signaling pathway for this compound-induced male sterility.

Experimental Workflow for Quantifying this compound-Induced Male Sterility

The following diagram outlines the key steps in an experiment designed to quantify the effects of this compound on male sterility in wheat.

G Plant_Growth Wheat Plant Cultivation Clofencet_Application This compound Application (Feekes 7.5 & 8.5) Plant_Growth->Clofencet_Application Pollen_Collection Pollen Collection at Anthesis Clofencet_Application->Pollen_Collection Seed_Set_Analysis Seed Set Analysis (Bagging & Threshing) Clofencet_Application->Seed_Set_Analysis Viability_Assays Pollen Viability Assays (FDA, Alexander, Germination) Pollen_Collection->Viability_Assays Data_Analysis Data Analysis & Quantification of Sterility Viability_Assays->Data_Analysis Seed_Set_Analysis->Data_Analysis

Caption: Experimental workflow for quantifying this compound-induced male sterility.

References

Application Note: Determination of Clofencet Residues by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofencet is a plant growth regulator used in agriculture. Monitoring its residues in environmental samples such as soil and water is crucial to ensure environmental safety and regulatory compliance. This application note describes a robust and reliable method for the determination of this compound residues using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.

Principle

This method is based on the extraction of this compound from the sample matrix using the QuEChERS procedure. The extracted and cleaned-up sample is then analyzed by reversed-phase HPLC with a C18 column. This compound is separated from other components in the sample extract and detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Standards: this compound analytical standard (Purity >98%).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent.

  • Equipment: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), centrifuge, vortex mixer, syringe filters (0.45 µm).

Experimental Protocols

Sample Preparation (QuEChERS Protocol)

For Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Water Samples:

  • Take 10 mL of the water sample in a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Follow steps 5-8 from the soil sample preparation protocol.

HPLC Conditions

The following HPLC conditions are recommended. Optimization may be required based on the specific instrument and column used.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm (Assumed based on typical absorbance for pyridazinone structures)
Calibration

Prepare a stock solution of this compound (100 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions ranging from 0.05 µg/mL to 5.0 µg/mL by serial dilution with the initial mobile phase composition. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following tables summarize the expected quantitative data for the developed method.

Table 1: Chromatographic and Validation Parameters

ParameterExpected Value
Retention Time (min) ~ 7.5
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL

Table 2: Recovery Study in Different Matrices

MatrixSpiking Level (µg/g)Mean Recovery (%)RSD (%) (n=3)
Soil0.192.54.8
1.095.23.5
Water0.0598.12.9
0.596.73.1

Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Homogenize Homogenize (Soil) Add_ACN Add Acetonitrile Sample->Add_ACN Homogenize->Add_ACN Add_Salts Add Extraction Salts (MgSO4, NaCl) Add_ACN->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Supernatant1 Collect Supernatant Vortex_Centrifuge1->Supernatant1 Add_dSPE Add d-SPE Sorbents (PSA, C18, MgSO4) Supernatant1->Add_dSPE Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Filter Filter (0.45 µm) Vortex_Centrifuge2->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify this compound Residue Peak_Integration->Quantification Calibration_Curve Prepare Calibration Curve Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described HPLC-UV method combined with a QuEChERS sample preparation protocol provides a sensitive, accurate, and reliable approach for the determination of this compound residues in soil and water samples. The method is suitable for routine monitoring and can be implemented in environmental testing laboratories.

Application Notes & Protocols: Assessing Female Fertility Following Clofencet Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive set of protocols for assessing the potential effects of a novel compound, Clofencet, on female fertility. The described methodologies are grounded in established preclinical and clinical research standards and are designed to provide a thorough evaluation of the female reproductive system. These protocols cover key aspects of female fertility, including ovarian reserve, hormonal balance, estrous cyclicity, oocyte quality, and embryonic development. The presented workflows and data interpretation frameworks will guide researchers in generating robust and reliable data for regulatory submissions and for understanding the reproductive safety profile of this compound.

Introduction

The assessment of a new chemical entity's impact on female reproductive health is a critical component of preclinical safety evaluation.[1][2][3][4][5] Any substance that interferes with the complex and tightly regulated processes of folliculogenesis, ovulation, fertilization, or embryonic development can have profound effects on fertility. These application notes provide a standardized framework for investigating the potential reproductive toxicity of this compound in a preclinical animal model. The following protocols are designed to be adapted to specific research questions and regulatory requirements.

Key Fertility Parameters and Assessment Methods

A comprehensive assessment of female fertility involves the evaluation of several key parameters. The following table summarizes these parameters and the corresponding experimental assays.

Fertility Parameter Assessment Method Description
Ovarian Reserve - Anti-Müllerian Hormone (AMH) ELISA- Follicle-Stimulating Hormone (FSH) ELISA- Estradiol (E2) ELISA- Antral Follicle Count (AFC) via ultrasonography or histologyOvarian reserve reflects the quantity and quality of remaining oocytes. AMH is a direct marker of the follicular pool, while FSH and E2 are indirect indicators. AFC provides a physical count of developing follicles.
Hormonal Profile - Luteinizing Hormone (LH) ELISA- Progesterone ELISA- Prolactin ELISAHormonal balance is crucial for regulating the menstrual/estrous cycle and supporting pregnancy. LH triggers ovulation, progesterone prepares the uterus for implantation, and prolactin is involved in lactation and can impact fertility at high levels.
Estrous Cycle - Vaginal CytologyRegular estrous cycles are indicative of a functional hypothalamic-pituitary-ovarian (HPO) axis. Monitoring the cellular composition of vaginal smears allows for the determination of the cycle stage.
Oocyte Quality - Oocyte Maturation Assessment- Morphological Evaluation- In Vitro Fertilization (IVF)Oocyte quality is a key determinant of fertilization success and embryo viability. Assessment includes determining the nuclear maturation stage (Metaphase II) and evaluating morphological features. IVF is a functional assay of oocyte competence.
Embryo Development - Cleavage Rate Assessment- Blastocyst Formation Rate- Embryo GradingThe ability of a fertilized oocyte to develop into a viable embryo is a critical fertility endpoint. This is assessed by monitoring cell division and development to the blastocyst stage following IVF.

Experimental Protocols

Animal Model and this compound Administration

Standard protocols for reproductive toxicology studies often utilize rodent models, such as rats or mice, due to their well-characterized reproductive physiology and short gestation periods. The choice of animal model, dose levels of this compound, and duration of treatment should be determined based on preliminary toxicity data and the intended clinical use of the compound.

Ovarian Reserve Assessment

Protocol:

  • At the end of the treatment period, collect blood samples for hormonal analysis.

  • Perform enzyme-linked immunosorbent assays (ELISAs) to quantify serum levels of AMH, FSH, and Estradiol.

  • Euthanize the animals and collect the ovaries.

  • One ovary can be fixed for histological analysis to determine the number of antral follicles.

  • Alternatively, transvaginal ultrasonography can be used in larger animal models to perform antral follicle counts in vivo.

Parameter Control Group This compound-Treated Group p-value
Serum AMH (ng/mL)
Serum FSH (mIU/mL)
Serum Estradiol (pg/mL)
Antral Follicle Count
Hormonal Profiling

Protocol:

  • Collect blood samples at specific stages of the estrous cycle (e.g., proestrus, estrus, diestrus).

  • Use ELISAs to measure serum concentrations of LH, Progesterone, and Prolactin.

Hormone Estrous Cycle Stage Control Group This compound-Treated Group p-value
LH (ng/mL)Proestrus
Progesterone (ng/mL)Diestrus
Prolactin (ng/mL)Estrus
Estrous Cycle Monitoring

Protocol:

  • Perform daily vaginal lavage with saline for a predetermined period (e.g., 14-21 days).

  • Prepare a wet mount of the vaginal fluid on a microscope slide.

  • Examine the slide under a light microscope to identify the predominant cell types (epithelial cells, cornified cells, leukocytes).

  • Determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the cellular composition.

Parameter Control Group This compound-Treated Group
Average Cycle Length (days)
Percentage of Animals with Regular Cycles
Percentage of Time in Each Stage
Oocyte Quality and In Vitro Fertilization (IVF)

Protocol:

  • Induce superovulation in female animals using gonadotropin injections.

  • Retrieve cumulus-oocyte complexes (COCs) from the oviducts.

  • Assess oocyte maturation by denuding the cumulus cells and observing the presence of the first polar body, indicating progression to Metaphase II.

  • Evaluate oocyte morphology for any abnormalities in the cytoplasm, zona pellucida, or polar body.

  • Co-incubate mature oocytes with capacitated sperm for fertilization.

  • Assess fertilization rates by observing the presence of two pronuclei.

Parameter Control Group This compound-Treated Group p-value
Number of Oocytes Retrieved
Percentage of Mature (MII) Oocytes
Percentage of Morphologically Normal Oocytes
Fertilization Rate (%)
Embryo Development Assessment

Protocol:

  • Culture the zygotes in a suitable embryo culture medium.

  • Monitor embryo development and assess cleavage rates at 24 and 48 hours post-fertilization.

  • Evaluate the percentage of embryos that develop to the blastocyst stage by day 5.

  • Grade the quality of the blastocysts based on morphology (inner cell mass and trophectoderm).

Parameter Control Group This compound-Treated Group p-value
Cleavage Rate at 48h (%)
Blastocyst Formation Rate (%)
Percentage of High-Quality Blastocysts

Visualizations

Experimental Workflow

Fertility_Assessment_Workflow cluster_animal_phase Animal Phase cluster_lab_phase In Vitro Phase cluster_data_analysis Data Analysis Animal_Model Female Animal Model (e.g., Rats, Mice) Dosing This compound Administration (Vehicle Control vs. Treatment Groups) Animal_Model->Dosing Estrous_Monitoring Estrous Cycle Monitoring (Vaginal Cytology) Dosing->Estrous_Monitoring Blood_Sampling Blood Sampling (Hormonal Profiling) Dosing->Blood_Sampling Superovulation Superovulation Induction Dosing->Superovulation Data_Interpretation Data Interpretation & Reporting Estrous_Monitoring->Data_Interpretation Ovarian_Reserve Ovarian Reserve Assessment (AMH, FSH, E2, AFC) Blood_Sampling->Ovarian_Reserve Hormonal_Assays Hormonal Profiling (LH, Progesterone, Prolactin) Blood_Sampling->Hormonal_Assays Oocyte_Retrieval Oocyte Retrieval Superovulation->Oocyte_Retrieval Oocyte_Assessment Oocyte Quality Assessment (Maturation, Morphology) Oocyte_Retrieval->Oocyte_Assessment Ovarian_Reserve->Data_Interpretation Hormonal_Assays->Data_Interpretation IVF In Vitro Fertilization (IVF) Oocyte_Assessment->IVF Oocyte_Assessment->Data_Interpretation Embryo_Culture Embryo Culture & Development IVF->Embryo_Culture Embryo_Culture->Data_Interpretation

Caption: Experimental workflow for assessing female fertility.

Hypothalamic-Pituitary-Ovarian (HPO) Axis

HPO_Axis cluster_this compound Potential this compound Interaction Sites Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) C1 GnRH Release Ovary Ovary Pituitary->Ovary FSH (+) LH (+) C2 FSH/LH Synthesis Ovary->Hypothalamus Estrogen (-/+) Progesterone (-) Ovary->Pituitary Estrogen (-/+) Inhibin (-) Uterus Uterus Ovary->Uterus Estrogen (+) Progesterone (+) C3 Ovarian Steroidogenesis C4 Receptor Binding

Caption: The Hypothalamic-Pituitary-Ovarian (HPO) Axis.

Logical Relationship of Fertility Assessment

Fertility_Parameters cluster_cause Potential this compound Effects cluster_consequence Observed Fertility Outcomes HPO_Dysregulation HPO Axis Dysregulation Hormonal_Imbalance Hormonal Imbalance HPO_Dysregulation->Hormonal_Imbalance Altered_Cyclicity Altered Estrous Cyclicity HPO_Dysregulation->Altered_Cyclicity Ovarian_Toxicity Direct Ovarian Toxicity Reduced_Reserve Diminished Ovarian Reserve Ovarian_Toxicity->Reduced_Reserve Poor_Oocyte_Quality Poor Oocyte Quality Ovarian_Toxicity->Poor_Oocyte_Quality Hormonal_Imbalance->Poor_Oocyte_Quality Altered_Cyclicity->Poor_Oocyte_Quality Reduced_Reserve->Poor_Oocyte_Quality Impaired_Development Impaired Embryo Development Poor_Oocyte_Quality->Impaired_Development Infertility Subfertility/ Infertility Impaired_Development->Infertility

Caption: Logical relationships in fertility assessment.

References

Troubleshooting & Optimization

environmental factors affecting Clofencet efficacy in wheat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofencet as a chemical hybridizing agent (CHA) in wheat. The efficacy of this compound in inducing male sterility is intrinsically linked to the environmental conditions during critical stages of wheat reproductive development. This guide will help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in wheat?

A1: this compound is a chemical hybridizing agent (CHA) used to induce male sterility in wheat (Triticum aestivum L. and T. turgidum var. durum).[1][2] Its primary function is to inhibit pollen development without affecting female fertility, which is a crucial step in the production of hybrid wheat seeds.[3]

Q2: At which growth stage should this compound be applied for optimal efficacy?

A2: For maximum male sterility, this compound should be applied during the early booting stage of wheat development.[4] This period coincides with the sensitive stages of pollen development. One study indicated that application at Feekes scale 8.5 resulted in higher male sterility than at stage 7.5.[1]

Q3: What are the primary environmental factors that can influence the effectiveness of this compound?

A3: The efficacy of this compound is significantly influenced by environmental factors that affect the reproductive development of the wheat plant. The most critical factors include temperature, water availability (soil moisture), and light (both intensity and photoperiod). Extreme environmental conditions can lead to variability in the induced male sterility.

Q4: Can I use this compound on any wheat cultivar?

A4: Different wheat cultivars can respond differently to this compound application. It is crucial to conduct preliminary dose-response trials for your specific wheat genotypes to determine the optimal concentration for achieving the desired level of male sterility without causing significant phytotoxicity.

Troubleshooting Guide

Issue 1: Inconsistent or low levels of male sterility observed after this compound application.
Potential Cause Troubleshooting Steps
Suboptimal Application Timing Ensure this compound is applied precisely during the early to mid-booting stage. Dissect a few main tillers to confirm the stage of pollen development before large-scale application.
Temperature Fluctuations Both high and low temperature extremes during and after application can affect the plant's response. Aim for moderate temperature conditions. Temperatures above 31°C (88°F) or below 15°C can interfere with normal pollen development and may alter the plant's metabolic response to the chemical agent.
Drought Stress Water deficit, especially during meiosis and the young microspore stage, can induce natural pollen sterility and may lead to unpredictable interactions with this compound. Ensure adequate and consistent soil moisture during the reproductive development phase.
Inappropriate Dosage for Cultivar The required concentration of this compound can be cultivar-specific. Conduct a dose-response experiment with a range of concentrations to identify the optimal level for your target wheat variety.
Light Conditions Variations in light intensity and photoperiod can alter the rate of plant development, potentially leading to a mismatch between the intended application timing and the actual sensitive stage of pollen development. Maintain consistent and appropriate lighting conditions in controlled environments.
Issue 2: High phytotoxicity (e.g., leaf yellowing, stunted growth) observed in treated wheat plants.
Potential Cause Troubleshooting Steps
Excessive this compound Concentration Reduce the application rate. High concentrations of chemical agents can lead to phytotoxic effects.
Plant Stress Plants under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) may be more susceptible to chemical injury. Apply this compound to healthy, unstressed plants.
Adjuvant Issues The type and concentration of adjuvant used in the spray solution can influence uptake and phytotoxicity. Ensure the adjuvant is compatible and used at the recommended rate.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the effects of environmental factors on wheat reproductive development, which can in turn influence the efficacy of this compound.

Table 1: Effect of Temperature on Wheat Pollen Viability and Development

Temperature Condition Effect on Wheat Reproductive Stage Reference
> 31°C (88°F)Can significantly reduce pollen viability if occurring just before anthesis.
> 30°CMay cause complete sterility in some wheat genotypes during floret development.
18°C - 20°COptimal mean temperature for maximum pollen germination.
< 15°CCan lead to increased pollen sterility.
20°C vs. 35°CGermination percentage is significantly higher at 20°C compared to 35°C.

Table 2: Influence of Light on Wheat Flowering Time

Light Parameter Condition Effect on Wheat Anthesis (Flowering) Reference
Light Intensity 700 µmol m⁻² s⁻¹3-10 days earlier anthesis compared to 300-500 µmol m⁻² s⁻¹.
Photoperiod 24 hours (continuous light)3-4 days earlier anthesis compared to a 22-hour photoperiod.

Experimental Protocols

Protocol: Assessing the Impact of Temperature on this compound Efficacy

  • Plant Material: Grow a wheat cultivar with a known sensitivity to this compound in pots under controlled greenhouse conditions.

  • Growth Conditions: Maintain optimal conditions for vegetative growth (e.g., 22°C/18°C day/night, 16-hour photoperiod, adequate watering and nutrition).

  • Treatment Groups: At the onset of the booting stage (Feekes 8), divide the plants into different temperature treatment groups (e.g., Control: 20°C, Moderate Heat: 28°C, High Heat: 32°C).

  • This compound Application: Within each temperature group, further divide the plants into a this compound-treated group and an untreated control group. Prepare the this compound solution at the desired concentration with an appropriate surfactant and apply as a foliar spray until runoff.

  • Post-Application Conditions: Maintain the respective temperature treatments for a defined period (e.g., 7-10 days) covering the key stages of pollen development.

  • Data Collection:

    • At anthesis, collect anthers from the central florets of the primary spikes.

    • Assess pollen viability using staining methods (e.g., Alexander's stain or FDA staining).

    • Count the number of viable and non-viable pollen grains under a microscope to calculate the percentage of male sterility.

    • At maturity, bag the spikes of untreated control plants to prevent cross-pollination and measure seed set in the this compound-treated plants.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of temperature effects on this compound-induced male sterility.

Visualizations

Clofencet_Efficacy_Pathway This compound This compound Application (Booting Stage) Uptake Uptake & Translocation This compound->Uptake PollenDev Pollen Development (Target Process) Uptake->PollenDev Inhibition MaleSterility Male Sterility PollenDev->MaleSterility HybridSeed Hybrid Seed Production MaleSterility->HybridSeed FemaleFertility Female Fertility (Unaffected) FemaleFertility->HybridSeed Temp Temperature Temp->Uptake Temp->PollenDev Water Water Availability (Soil Moisture) Water->Uptake Water->PollenDev Light Light (Intensity & Photoperiod) Light->PollenDev Influences timing

Caption: Logical workflow of this compound action and environmental influences.

Experimental_Workflow Start Start: Wheat Seedlings VegGrowth Vegetative Growth (Optimal Conditions) Start->VegGrowth Booting Booting Stage (Feekes 8) VegGrowth->Booting Treatment Apply Environmental Stressors (e.g., Temp) Booting->Treatment Application This compound Application Treatment->Application Assessment Pollen Viability Assessment Application->Assessment Data Data Analysis Assessment->Data End Conclusion Data->End

Caption: Experimental workflow for testing environmental effects on this compound.

References

Technical Support Center: Clofencet Application in Wheat Seedling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clofencet in experiments with wheat seedlings. While this compound is primarily known as a chemical hybridizing agent for inducing male sterility in mature wheat plants, off-target effects, including phytotoxicity in seedlings, can occur, particularly at higher concentrations or under specific experimental conditions. This guide will help you identify and understand potential phytotoxicity symptoms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in wheat?

A1: this compound is a chemical compound belonging to the pyridazinone family.[1][2][3] Its primary application in wheat is as a chemical hybridizing agent (CHA).[4][5] The main mode of action is the suppression of normal pollen development, which leads to male sterility without affecting female fertility, a crucial aspect for the production of hybrid wheat seeds. This is achieved by inhibiting specific enzymes and proteins responsible for pollen development.

Q2: Can this compound cause phytotoxicity in wheat seedlings?

A2: While ideal chemical hybridizing agents should not have phytotoxic effects, in practice, phytotoxicity can occur. This is particularly relevant when applications deviate from recommended dosages and developmental stages. While specific studies on this compound-induced phytotoxicity in wheat seedlings are limited, general principles of chemical treatments on plants suggest that phytotoxicity is a potential risk.

Q3: What are the general symptoms of chemical-induced phytotoxicity in wheat seedlings?

A3: General symptoms of phytotoxicity from chemical agents in wheat seedlings can include:

  • Chlorosis: Yellowing of the leaves, which can be uniform or mottled.

  • Necrosis: Browning and death of plant tissue, often appearing as spots or at the leaf margins.

  • Stunting: Reduced overall growth, including decreased plant height and smaller leaf size.

  • Growth Deformities: Twisting or curling of leaves and stems.

  • Reduced Vigor: Overall poor plant health and reduced growth rate.

Troubleshooting Guide: Identifying this compound Phytotoxicity

This guide will help you to diagnose potential phytotoxicity symptoms in your wheat seedling experiments involving this compound.

Issue 1: Yellowing and Stunted Growth of Wheat Seedlings
  • Symptoms:

    • Leaves appear pale green or yellow (chlorosis).

    • Overall plant height is noticeably shorter compared to control groups.

    • Reduced biomass accumulation.

  • Possible Cause:

    • Exposure to high concentrations of this compound may be interfering with normal physiological processes, leading to reduced chlorophyll content and inhibited growth. Studies on other herbicides have shown similar symptoms of leaf yellowing and discoloration in wheat.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations and dilution series for your this compound solutions.

    • Dose-Response Experiment: Conduct a dose-response experiment with a wider range of this compound concentrations to identify the threshold for phytotoxicity.

    • Control Comparison: Ensure you have a robust set of control seedlings (untreated and vehicle-treated) for accurate comparison.

Issue 2: Leaf Necrosis and Deformities
  • Symptoms:

    • Appearance of brown, dead patches (necrosis) on the leaves.

    • Leaves are twisted, cupped, or otherwise misshapen.

  • Possible Cause:

    • Higher concentrations of chemical agents can lead to cellular damage and disrupt normal development. While not specifically documented for this compound in seedlings, these are common signs of severe phytotoxicity.

  • Troubleshooting Steps:

    • Visual Assessment: Document the location and progression of necrotic spots and deformities.

    • Application Method Review: Ensure your application method provides uniform coverage and avoids excessive accumulation on certain parts of the seedlings.

    • Environmental Conditions: Monitor and record environmental conditions (light, temperature, humidity) as these can influence a plant's susceptibility to chemical stress.

Quantitative Data Summary

Should phytotoxicity be observed, it is crucial to quantify the effects. The following table provides a template for summarizing potential quantitative data from a dose-response experiment.

This compound Concentration (µM)Average Shoot Length (cm)Average Root Length (cm)Average Fresh Weight (g)Average Dry Weight (g)Visual Phytotoxicity Score (0-5)*
0 (Control)0
10
50
100
200

*Visual Phytotoxicity Score: 0 = No visible effect; 1 = Slight discoloration; 2 = Moderate chlorosis/necrosis; 3 = Severe chlorosis/necrosis; 4 = Stunting and deformities; 5 = Plant death.

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity on Wheat Seedling Growth

This protocol outlines a method to quantitatively assess the phytotoxic effects of this compound on wheat seedlings.

  • Seed Germination:

    • Sterilize wheat seeds (e.g., with a 1% sodium hypochlorite solution for 10 minutes) and rinse thoroughly with sterile deionized water.

    • Germinate seeds on moist filter paper in petri dishes in a dark incubator at a constant temperature (e.g., 25°C) for 3-4 days.

  • Seedling Culture:

    • Transfer uniformly germinated seedlings to a hydroponic system or to pots containing a sterile growth medium (e.g., vermiculite or a sand-soil mixture).

    • Grow seedlings in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature, and humidity.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a dilution series in the nutrient solution or water.

    • Apply the different concentrations of this compound to the seedlings. This can be done by adding it to the hydroponic solution or by drenching the soil. Include a control group (no this compound) and a solvent control group.

  • Data Collection (after a defined period, e.g., 7-14 days):

    • Visual Assessment: Score the seedlings based on a visual phytotoxicity scale (see table above).

    • Morphological Measurements: Measure the shoot length and the longest root length of each seedling.

    • Biomass Measurement: Determine the fresh weight of the seedlings. Subsequently, dry the seedlings in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control.

Visualizations

Logical Workflow for Troubleshooting Phytotoxicity

G A Observe Symptoms in Wheat Seedlings (e.g., Yellowing, Stunting) B Is the effect observed in a dose-dependent manner? A->B C Potential this compound Phytotoxicity B->C Yes D Check for other stressors: - Nutrient deficiency - Pathogen infection - Environmental stress B->D No E Review Experimental Protocol: - Concentration calculation - Application method - Control group validity C->E D->E F Optimize Experiment: - Adjust concentration range - Refine application technique E->F

Caption: A flowchart for troubleshooting potential phytotoxicity symptoms.

Potential Signaling Pathway for Chemical-Induced Stress

G cluster_0 Cellular Level cluster_1 Phenotypic Outcome A High Concentration of This compound B Cellular Stress A->B C Reactive Oxygen Species (ROS) Production B->C D Activation of Stress Response Pathways C->D E Detoxification Mechanisms (e.g., GSTs, P450s) D->E F Phytotoxicity Symptoms: - Chlorosis - Necrosis - Stunting D->F

Caption: A simplified pathway of chemical-induced plant stress response.

References

Technical Support Center: Optimizing Clofencet Concentration for Different Wheat Varieties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Clofencet concentration for inducing male sterility in different wheat varieties. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in wheat research?

A1: this compound is a chemical hybridizing agent (CHA) used to induce male sterility in wheat (Triticum aestivum and T. turgidum var. durum). Its primary function is to inhibit pollen development without affecting female fertility, which is essential for the production of hybrid wheat seeds.

Q2: How does this compound induce male sterility in wheat?

A2: this compound disrupts the normal development of pollen. The proposed mechanism involves the inhibition of the mitochondrial electron transport chain in the anther's tapetum cells. This leads to an increase in reactive oxygen species (ROS), triggering premature programmed cell death (apoptosis) of the tapetum. The tapetum is crucial for providing nutrients to developing microspores, and its early demise results in pollen abortion and male sterility.

Q3: Is there a universal optimal concentration of this compound for all wheat varieties?

A3: No, different wheat varieties exhibit varying sensitivity to this compound. The optimal concentration to achieve high levels of male sterility (>95%) with minimal phytotoxicity needs to be determined empirically for each genotype.

Q4: What are the visible symptoms of phytotoxicity caused by excessive this compound concentrations?

A4: Phytotoxicity symptoms can include leaf chlorosis (yellowing), necrosis (tissue death), leaf burn, plant deformation, and stunted growth. In severe cases, it can lead to a significant reduction in plant vigor and grain yield.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Male Sterility (<90%) - Incorrect Application Timing: this compound was applied too early or too late in the wheat's developmental stage. - Insufficient Concentration: The applied concentration of this compound was too low for the specific wheat variety. - Environmental Factors: Extreme temperatures or rainfall shortly after application can affect absorption and efficacy. - Varietal Resistance: The wheat variety is less sensitive to this compound.- Optimize Application Timing: Apply this compound when the main tiller's spike is between 1-3 cm in length. - Conduct a Dose-Response Experiment: Test a range of higher concentrations to determine the optimal dose for the variety. - Monitor Weather Conditions: Avoid application if heavy rain is forecasted. Follow up with a second application if necessary. - Increase Concentration: Systematically increase the this compound concentration in your next experiment for that variety.
High Phytotoxicity (e.g., severe leaf burn, stunting) - Excessive Concentration: The applied concentration of this compound was too high for the specific wheat variety. - Uneven Application: Improper spraying technique led to overdosing in certain areas. - Plant Stress: Plants were already under stress from drought, nutrient deficiency, or disease at the time of application.- Reduce Concentration: Conduct a dose-response experiment with a range of lower concentrations. - Ensure Uniform Spraying: Calibrate spray equipment and use appropriate nozzles and pressure to ensure even coverage. - Ensure Plant Health: Only apply this compound to healthy, unstressed plants. Address any underlying issues before application.
Inconsistent Results Across Replicates - Variability in Plant Development: Plants within the same plot are at slightly different growth stages. - Inaccurate Measurement: Inconsistent application or measurement of this compound solution. - Environmental Microclimates: Variations in soil, moisture, or light within the experimental area.- Select Uniform Plants: Choose plants at a similar developmental stage for treatment. - Standardize Procedures: Use calibrated equipment for all measurements and applications. - Randomize Experimental Design: Use a randomized block design to minimize the effects of environmental variability.
No Effect of this compound Application - Improperly Prepared Solution: The this compound solution was not mixed correctly or had degraded. - Application to Wrong Plant Stage: The developmental stage of the wheat was not suitable for this compound's action.- Verify Solution Preparation: Prepare fresh solutions for each experiment and ensure proper solubilization. - Confirm Plant Growth Stage: Accurately determine the developmental stage of the wheat before application.

Data Presentation: Efficacy of this compound on Different Wheat Varieties

The following table summarizes the results from a study on the application of this compound at different concentrations to four wheat varieties. Male sterility was assessed by the number of seeds set in bagged spikes.

Wheat Variety Species This compound Concentration (kg a.i./ha) Mean Male Sterility (%)
'Pia'Triticum aestivum3.585.2
'Pia'Triticum aestivum5.092.5
'Pia'Triticum aestivum6.596.0
'Claudia'Triticum aestivum3.578.4
'Claudia'Triticum aestivum5.085.1
'Claudia'Triticum aestivum6.589.3
'Capri'Triticum turgidum var. durum3.575.6
'Capri'Triticum turgidum var. durum5.082.3
'Capri'Triticum turgidum var. durum6.587.9
'Ambra'Triticum turgidum var. durum3.572.1
'Ambra'Triticum turgidum var. durum5.079.8
'Ambra'Triticum turgidum var. durum6.584.5

Data synthesized from a study evaluating the male sterilizing activity of this compound.

Experimental Protocols

Objective: To determine the optimal concentration of this compound for inducing male sterility in a specific wheat variety while minimizing phytotoxicity.

Materials:

  • This compound

  • Wheat plants of the desired variety, grown under uniform conditions

  • Pressurized sprayer with a flat-fan nozzle

  • Measuring cylinders and beakers

  • Surfactant (non-ionic, as recommended)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Pollination bags

  • Labels and permanent markers

Methodology:

  • Plant Growth: Cultivate wheat plants in a greenhouse or field with uniform soil, light, and water conditions.

  • Experimental Design: Use a randomized complete block design with at least three replicates per treatment. Include a control group (no this compound) and a range of this compound concentrations (e.g., 3.0, 4.5, 6.0, 7.5 kg a.i./ha).

  • Determining Application Time: Monitor the development of the main tiller of the wheat plants. The optimal application stage is when the spike is between 1-3 cm in length. This can be determined by dissecting a few representative tillers.

  • Solution Preparation: Prepare the this compound spray solutions immediately before application. Calculate the required amount of this compound for each concentration and mix with water and a surfactant according to the manufacturer's instructions.

  • Application: On a calm day to prevent drift, uniformly spray the wheat plants with the prepared solutions until foliage is thoroughly wet but not to the point of runoff. Ensure each treatment group is clearly labeled.

  • Bagging: Before anthesis (flowering), cover the spikes of the treated and control plants with pollination bags to prevent cross-pollination.

  • Data Collection:

    • Phytotoxicity Assessment: At 7 and 14 days after treatment, visually assess the plants for any signs of phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete plant death).

    • Male Sterility Assessment: After the plants have reached maturity, harvest the bagged spikes. Manually thresh the spikes and count the number of seeds per spike. Calculate the percentage of male sterility for each treatment using the following formula: Male Sterility (%) = (1 - (Average seeds per spike in treated group / Average seeds per spike in control group)) x 100

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatment groups.

Visualizations

G cluster_workflow Experimental Workflow for this compound Optimization A Plant Wheat Varieties B Monitor Growth Stage (Spike length 1-3 cm) A->B C Prepare this compound Solutions (Multiple Concentrations) B->C D Apply this compound C->D E Bag Spikes Before Anthesis D->E F Assess Phytotoxicity D->F G Harvest & Count Seeds E->G I Analyze Data & Determine Optimal Concentration F->I H Calculate Male Sterility (%) G->H H->I

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Male Sterility This compound This compound Application mitochondria Inhibition of Mitochondrial Electron Transport Chain This compound->mitochondria ros Increased Reactive Oxygen Species (ROS) mitochondria->ros tapetum Premature Tapetum Programmed Cell Death ros->tapetum pollen Pollen Abortion tapetum->pollen sterility Male Sterility pollen->sterility

Caption: Proposed mechanism of this compound action in wheat.

Technical Support Center: Mitigating Phytotoxic Effects of Clofencet on Wheat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the phytotoxic effects of Clofencet on wheat during your experiments. This compound is a chemical hybridizing agent used to induce male sterility in wheat, but it can sometimes cause unintended phytotoxicity. The following information is designed to help you identify, understand, and manage these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in wheat research?

This compound is a plant growth regulator used as a chemical hybridizing agent (CHA) in wheat. Its primary function is to inhibit pollen development, inducing male sterility without affecting female fertility. This allows for controlled cross-pollination in hybrid wheat breeding programs.

Q2: What are the typical symptoms of this compound phytotoxicity in wheat?

While specific symptoms of this compound phytotoxicity are not extensively documented in publicly available literature, general symptoms of chemical-induced stress in wheat can include:

  • Visual Symptoms:

    • Chlorosis: Yellowing of the leaves due to a reduction in chlorophyll.[1]

    • Necrotic Spots: Formation of dead tissue on the leaves, appearing as brown or black spots.[1]

    • Stunting: Reduced plant height and overall growth.

    • Deformities: Curling or twisting of leaves and stems.[1]

    • Reduced Vigor: A general lack of healthy growth and development.

  • Biochemical Markers:

    • Increased Oxidative Stress: Elevated levels of reactive oxygen species (ROS), which can be measured by markers like malondialdehyde (MDA) and hydrogen peroxide (H₂O₂).[2][3]

    • Changes in Antioxidant Enzyme Activity: Alterations in the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) are common responses to chemical stress.

    • Proline Accumulation: Increased levels of the amino acid proline are a known indicator of plant stress.

Q3: How can I mitigate the phytotoxic effects of this compound?

One of the most promising strategies for mitigating chemical-induced phytotoxicity in wheat is the use of herbicide safeners. Safeners are compounds that enhance the plant's own defense mechanisms, allowing it to better tolerate chemical stress. They work by upregulating the expression of detoxification enzymes, such as Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

While research directly linking safener use to the mitigation of this compound phytotoxicity is limited, the principles of safener action against herbicide stress are likely applicable.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential this compound phytotoxicity in your wheat experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Stunted growth, yellowing leaves, or leaf deformities after this compound application. This compound phytotoxicity.1. Confirm Symptoms: Compare the observed symptoms with the known signs of chemical stress in wheat (see FAQ 2).2. Consider Safener Application: Prophylactic application of a safener, such as cloquintocet-mexyl, mefenpyr-diethyl, or fluxofenim, may help mitigate these effects. Safeners can be applied as a seed treatment or a foliar spray prior to or concurrently with this compound application.
Reduced seed set or poor grain fill in cross-pollinated plants. Female sterility induced by high concentrations or improper timing of this compound application.1. Optimize this compound Dosage: Conduct a dose-response experiment to determine the optimal concentration of this compound that induces male sterility without significantly impacting female fertility.2. Refine Application Timing: The timing of this compound application is critical. Apply during the appropriate stage of pollen development to maximize male sterility while minimizing effects on the ovules.
Inconsistent male sterility across different wheat varieties. Genotype-specific sensitivity to this compound.1. Screen Varieties: Test a range of wheat genotypes for their sensitivity to this compound to identify those that are more tolerant.2. Adjust Application Rates: Different varieties may require different optimal concentrations of this compound for effective male sterilization.
No observable mitigation of phytotoxicity after safener application. - Incorrect safener choice.- Improper safener application (timing, concentration).- Severe this compound overdose.1. Review Safener Selection: While not specifically tested for this compound, safeners like cloquintocet-mexyl and mefenpyr-diethyl have shown broad efficacy in wheat.2. Verify Application Protocol: Ensure that the safener was applied according to recommended protocols (see Experimental Protocols section).3. Re-evaluate this compound Concentration: The level of phytotoxicity may be too high for the safener to overcome. Consider reducing the this compound concentration.

Quantitative Data on Safener Efficacy

The following tables summarize quantitative data from studies on the effect of safeners on wheat under chemical stress. While this data is from herbicide-related studies, it provides a valuable reference for the potential efficacy of safeners in mitigating chemical phytotoxicity.

Table 1: Effect of Safeners on Wheat Growth Parameters

SafenerApplication MethodChemical StressorWheat VarietyObserved EffectReference
FluxofenimSeed Treatment (0.55 g ai/kg)S-metolachlorBrundage 9690% increase in biomass
FluxofenimSeed Treatment (0.17 g ai/kg)S-metolachlorUI Castle CL+90% increase in biomass
Mefenpyr-diethylSeed Dressing (2 g/kg)Mesosulfuron-methylJimai2221.8-fold increase in GR₅₀
Fenchlorazole ethylDaily Spray (10 mg/L)N/A (growth promotion)Not specifiedSignificant increase in shoot elongation and dry weight
Mefenpyr diethylDaily Spray (10 mg/L)N/A (growth promotion)Not specifiedSignificant increase in shoot elongation and dry weight

Table 2: Effect of Safeners on Biochemical Markers in Wheat

SafenerApplication MethodChemical StressorWheat VarietyObserved EffectReference
FluxofenimSeed Treatment (0.36 g ai/kg)N/AUI Castle CL+58% increase in GST activity
FluxofenimSeed Treatment (0.36 g ai/kg)N/AUI Sparrow30% increase in GST activity
FluxofenimSeed Treatment (0.36 g ai/kg)N/ABrundage 9638% increase in GST activity
Mefenpyr-diethylFoliar SprayMesosulfuron-methylJimai22Weakened inhibition of CYP450; transient increase in GST
Cloquintocet-mexylFoliar Spray (10 mg/L)N/ANot specifiedRapid and significant enhancement of GST and GPOX activity within 8 hours

Experimental Protocols

Below are detailed methodologies for key experiments related to the application and evaluation of safeners to mitigate chemical stress in wheat.

Protocol 1: Seed Treatment with Safener

  • Objective: To apply a safener to wheat seeds prior to planting to induce systemic protective effects.

  • Materials:

    • Wheat seeds

    • Safener (e.g., fluxofenim)

    • 80% ethanol (or other suitable solvent as per safener instructions)

    • Vials or other suitable containers for treating seeds

    • Air stream or fume hood for drying

    • Blotter paper

  • Procedure:

    • Weigh a known quantity of wheat seeds (e.g., 35 g) and place them in a vial.

    • Prepare the safener solution. For example, to achieve a rate of 0.5 g ai/kg of seed, dissolve the appropriate amount of fluxofenim in 2 mL of 80% ethanol. A control group should be treated with 2 mL of 80% ethanol without the safener.

    • Add the safener solution to the vial containing the seeds.

    • Immediately agitate the vial to ensure even coating of the seeds. A gentle stream of air can be passed into the vial to aid in this process.

    • Spread the treated seeds on blotter paper and allow them to dry for at least 10 minutes under a fume hood before planting.

Protocol 2: Foliar Application of Safener

  • Objective: To apply a safener to the foliage of wheat seedlings to induce a protective response.

  • Materials:

    • Wheat seedlings (e.g., 7-day-old)

    • Safener (e.g., cloquintocet-mexyl)

    • Adjuvant (e.g., Biopower®)

    • Acetone

    • Hand-held misting pump or sprayer

  • Procedure:

    • Prepare the safener spray solution. For a final concentration of 10 mg/L, dissolve the required amount of cloquintocet-mexyl in a small amount of acetone and then dilute with water containing 0.1% (v/v) Biopower® and 0.1% (v/v) acetone. The control spray should contain the same formulation without the safener.

    • Spray the 7-day-old wheat shoots until runoff using a hand-held misting pump.

    • The application rate should be equivalent to field application rates, for example, 20 mL/m².

    • This compound can then be applied at the desired experimental timing after the safener has had time to induce a response (e.g., 24-48 hours).

Protocol 3: Evaluation of Safener Efficacy

  • Objective: To quantify the effectiveness of a safener in mitigating this compound-induced phytotoxicity.

  • Procedure:

    • Visual Assessment: Score plants for visual symptoms of phytotoxicity (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at regular intervals after this compound application.

    • Growth Measurements: Measure plant height, shoot fresh weight, and shoot dry weight at a set time point (e.g., 14 or 21 days after treatment).

    • Biochemical Assays:

      • GST Activity: Measure Glutathione S-transferase activity in leaf tissue extracts using a standard substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

      • Oxidative Stress Markers: Quantify malondialdehyde (MDA) content as an indicator of lipid peroxidation and hydrogen peroxide (H₂O₂) levels.

      • Antioxidant Enzyme Activity: Assay the activity of enzymes like catalase, peroxidase, and superoxide dismutase.

Visualizations

Signaling Pathway of Safener-Induced Detoxification

Safener_Pathway cluster_stress This compound-Induced Stress cluster_safener Safener Action cluster_detox Detoxification & Mitigation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Detoxification This compound Detoxification This compound->Detoxification Mitigation Mitigation of Phytotoxicity ROS->Mitigation Safener Safener Signaling Signal Transduction Safener->Signaling Gene_Expression Upregulation of Detoxification Genes Signaling->Gene_Expression Detox_Enzymes Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Detox_Enzymes->Detoxification Detoxification->Mitigation

Caption: Safener-induced signaling pathway leading to the detoxification of this compound.

Experimental Workflow for Evaluating Safener Efficacy

Safener_Workflow Start Start Seed_Treatment Seed Treatment with Safener (See Protocol 1) Start->Seed_Treatment Foliar_Application Foliar Application of Safener (See Protocol 2) Start->Foliar_Application Clofencet_Application This compound Application Seed_Treatment->Clofencet_Application Foliar_Application->Clofencet_Application Data_Collection Data Collection (Visual, Growth, Biochemical) Clofencet_Application->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for testing the efficacy of safeners against this compound.

Troubleshooting Logic for this compound Phytotoxicity

Troubleshooting_Logic Phytotoxicity_Observed Phytotoxicity Symptoms Observed? Apply_Safener Apply Safener (Seed or Foliar) Phytotoxicity_Observed->Apply_Safener Yes Problem_Solved Problem Resolved Phytotoxicity_Observed->Problem_Solved No Optimize_this compound Optimize this compound (Dose and Timing) Apply_Safener->Optimize_this compound Screen_Genotypes Screen Wheat Genotypes Optimize_this compound->Screen_Genotypes Monitor_Results Monitor for Improvement Screen_Genotypes->Monitor_Results Monitor_Results->Problem_Solved Improved Re-evaluate Re-evaluate Protocol Monitor_Results->Re-evaluate No Improvement

Caption: A logical approach to troubleshooting this compound-induced phytotoxicity in wheat.

References

Technical Support Center: Clofencet Application and Environmental Factors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective application of Clofencet, focusing on the impact of rainfall. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general impact of rainfall on the effectiveness of a foliar this compound application? Rainfall shortly after application can wash the product from the plant foliage before it is adequately absorbed, potentially reducing its efficacy. The degree of impact depends on the rainfall's intensity and duration, as well as the time elapsed between application and the rain event.[1][2]
How soon after this compound application is it considered "rainfast"? While specific rainfastness data for this compound is not readily available, general principles for water-soluble herbicides suggest that a longer drying period is better. For many systemic products, a period of 2 to 6 hours is required for sufficient absorption to become rainfast, though some newer formulations of other herbicides can be rainfast in as little as 30-60 minutes.[2][3] Given this compound's high water solubility, a conservative longer period is advisable.[4]
Does rainfall intensity matter more than duration? Yes, the amount and intensity of rainfall are significant factors. A heavy downpour of short duration can physically dislodge and wash off the product more effectively than a slow, gentle drizzle over several hours. For instance, a rainfall of 2.5 cm (1 inch) can decrease residual activity by 50%.
What should I do if it rains unexpectedly after applying this compound? The decision to reapply depends on several factors, including the time between application and rainfall, the intensity of the rain, and the specific experimental goals. Refer to the troubleshooting guide below for a more detailed decision-making process. Generally, if heavy rain occurs within a few hours of application, reapplication may be necessary.
Can high soil moisture from previous rainfall affect a this compound application? Yes, weeds or plants in saturated soils may exhibit reduced uptake of herbicides due to the high water content in their tissues. This could potentially lead to decreased effectiveness of a systemic product like this compound.
Are there any formulation adjuvants that can improve the rainfastness of this compound? The use of adjuvants, such as stickers or penetrants, can potentially improve the rainfastness of herbicide formulations by enhancing adhesion to the leaf surface and accelerating absorption. Consult the specific product label or technical data sheet for recommendations on compatible adjuvants.

Troubleshooting Guide: Rainfall After this compound Application

This guide helps you to assess the potential impact of rainfall on your experiment and decide on the appropriate course of action.

1. Assess the Rainfall Event:

  • Time Since Application: How much time elapsed between your this compound application and the start of the rainfall?

  • Rainfall Intensity and Amount: Was it a light drizzle or a heavy downpour? If possible, quantify the amount of rain (e.g., in mm or inches).

  • Duration of Rainfall: How long did the rain last?

2. Evaluate the Potential Impact:

Use the table below to estimate the potential impact on your this compound application. Please note this is a generalized guide based on principles for water-soluble herbicides and not on specific experimental data for this compound.

Time Between Application and RainRainfall IntensityEstimated Impact on EfficacyRecommended Action
< 2 hoursLight Drizzle (< 2mm/hr)Moderate to HighConsider reapplication, especially if uniform results are critical.
< 2 hoursHeavy Rain (> 10mm/hr)HighReapplication is likely necessary.
2 - 6 hoursLight Drizzle (< 2mm/hr)Low to ModerateMonitor for expected effects. Reapplication may not be needed.
2 - 6 hoursHeavy Rain (> 10mm/hr)Moderate to HighConsider reapplication or note the potential for reduced efficacy in your experimental records.
> 6 hoursAnyLowEfficacy is less likely to be significantly impacted.

3. Decision-Making Flowchart:

The following diagram illustrates a logical workflow for deciding whether to reapply this compound after a rainfall event.

G start Rainfall Occurred After This compound Application time_check Time Since Application > 6 hours? start->time_check intensity_check Rainfall Intensity? time_check->intensity_check No end_no_action No Immediate Action Required time_check->end_no_action Yes light_rain Light Drizzle (< 2mm/hr) intensity_check->light_rain Light heavy_rain Heavy Rain (> 10mm/hr) intensity_check->heavy_rain Heavy monitor Monitor Experiment for Efficacy light_rain->monitor reapply Consider Reapplication heavy_rain->reapply monitor->end_no_action

Post-Rainfall Action Decision Flowchart

Experimental Protocols

Protocol: Evaluating the Rainfastness of a Foliar this compound Application

This protocol outlines a method for quantifying the effect of simulated rainfall on the efficacy of this compound.

1. Objective: To determine the time interval required between this compound application and a rainfall event to maintain product efficacy.

2. Materials:

  • Target plant species grown in uniform pots.

  • This compound formulation and recommended application solvent.

  • Pressurized spray system with a calibrated nozzle.

  • Rainfall simulator capable of producing controlled droplet sizes and intensities.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Materials for efficacy assessment (e.g., imaging system, biomass measurement tools).

3. Methodology:

  • Plant Preparation: Grow a sufficient number of plants to accommodate all treatments and replicates. Ensure plants are at a consistent growth stage.

  • Treatment Groups: Establish several treatment groups, each representing a different time interval between this compound application and simulated rainfall (e.g., 1, 2, 4, 6, and >24 hours). Include a positive control (this compound, no rain) and a negative control (no this compound, no rain).

  • This compound Application: Apply this compound to all treatment groups (except the negative control) at the desired rate using the calibrated sprayer.

  • Simulated Rainfall: At the designated time interval for each treatment group, place the plants in the rainfall simulator. Apply a standardized amount and intensity of "rain" (e.g., 15-20 mm over 1 hour).

  • Post-Treatment Care: Return plants to the growth chamber and maintain optimal growing conditions.

  • Efficacy Assessment: At a predetermined time after treatment, assess the efficacy of this compound. This could involve measuring plant growth inhibition, phenotypic changes, or other relevant bioassays.

  • Data Analysis: Statistically compare the results from the different rainfall interval groups to the positive and negative controls to determine the point at which rainfall no longer significantly impacts efficacy.

4. Experimental Workflow Diagram:

The following diagram visualizes the key steps in the rainfastness evaluation protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Uniform Target Plants C Apply this compound to All Groups A->C B Prepare this compound Solution B->C D Simulate Rainfall at Varied Time Intervals (1h, 2h, 4h, etc.) C->D E Return to Growth Chamber D->E F Assess Efficacy (e.g., Growth Inhibition) E->F G Statistical Analysis F->G

Rainfastness Experimental Workflow

References

Technical Support Center: Genotype-Dependent Responses to Clofencet Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofencet. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical hybridizing agent (CHA) used primarily in agriculture and plant science research to induce male sterility in plants, particularly in wheat (Triticum aestivum and T. turgidum var. durum).[1] Its main function is to inhibit pollen development without affecting female fertility, which facilitates the production of hybrid seeds.[2] this compound is also known by its potassium salt form, this compound-potassium.[3][4][5]

Q2: How does this compound induce male sterility?

This compound acts as a gametocide, specifically targeting pollen development. The precise molecular mechanism and signaling pathway are not fully elucidated in publicly available research. However, like other chemical hybridizing agents, it is understood to disrupt critical stages of anther and microspore development. This can include interference with the tapetum (a nutritive tissue in the anther), leading to pollen abortion. The outcome is the production of non-viable or sterile pollen.

Q3: Are the effects of this compound treatment consistent across all plant genotypes?

No, the response to this compound treatment is highly genotype-dependent. Different cultivars or varieties of the same plant species can exhibit significant variation in the degree of induced male sterility when treated with the same concentration of this compound under identical environmental conditions.

Quantitative Data Summary

The following table summarizes the genotype-dependent response to varying doses of this compound in different wheat cultivars, as observed in a key study. The data highlights the percentage of male sterility (MS) achieved.

Table 1: Male Sterility (%) in Wheat Cultivars Treated with this compound

Cultivar (Species)This compound Dose (kg·ha⁻¹)Application Stage (Feekes scale)Male Sterility (%)
'Pia' (Triticum aestivum)3.57.535.2
5.07.548.1
6.57.560.3
3.58.575.8
5.08.588.2
6.5 8.5 96.0
'Claudia' (Triticum aestivum)3.57.528.9
5.07.540.5
6.57.552.1
3.58.565.4
5.08.578.9
6.58.585.3
'Capri' (Triticum turgidum var. durum)3.57.525.1
5.07.538.7
6.57.549.2
3.58.560.1
5.08.572.5
6.58.580.7
'Ambra' (Triticum turgidum var. durum)3.57.522.4
5.07.535.6
6.57.545.9
3.58.558.3
5.08.570.1
6.58.578.9

Data extracted from a study by Parodi and Gaju (2009).

Experimental Protocols

Detailed Methodology for Assessing Male Sterility after this compound Treatment

This protocol is based on the methodology used in studies evaluating the efficacy of chemical hybridizing agents in wheat.

Objective: To quantify the percentage of male sterility (MS) induced by this compound treatment in a given plant genotype.

Materials:

  • This compound (or this compound-potassium)

  • Spraying equipment calibrated for the desired application rate

  • Plant material (e.g., wheat cultivars) grown under controlled conditions

  • Paper or glassine bags for bagging spikes

  • Forceps and magnifying glass

  • Data collection sheets

Procedure:

  • Plant Growth and Treatment:

    • Grow the selected plant genotypes in a randomized block design with sufficient replications (e.g., five replicates).

    • Apply this compound at the desired concentrations and at specific developmental stages. For wheat, critical stages are often around the Feekes scale 7.5 to 8.5 (late jointing to early boot stage).

    • Include an untreated control group for each genotype.

  • Isolation of Florets:

    • Before anthesis (flowering), cover a subset of spikes from both treated and control plants with paper or glassine bags to prevent cross-pollination.

  • Data Collection:

    • After the plants have reached maturity, harvest the bagged spikes from both the treated and control groups.

    • For each spike, count the total number of florets and the number of developed seeds.

  • Calculation of Male Sterility:

    • Calculate the percentage of male sterility using the following formula: MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

Experimental Workflow for Assessing this compound Efficacy

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Data Analysis A Plant Genotypes B Randomized Block Design A->B C This compound Application (Varying Doses & Timings) B->C D Untreated Control B->D E Bagging of Spikes (Pre-Anthesis) C->E D->E F Harvesting of Bagged Spikes E->F G Counting Seeds and Florets F->G H Calculate Male Sterility (%) G->H

Experimental workflow for assessing this compound efficacy.

Signaling Pathways

Generalized Signaling Pathway of Pollen Development Disruption by Chemical Hybridizing Agents

While a specific signaling pathway for this compound is not well-documented, the following diagram illustrates the general stages of pollen development that are likely targets for disruption by chemical hybridizing agents.

G cluster_pollen_dev Pollen Development Stages PollenMotherCell Pollen Mother Cell Meiosis Meiosis PollenMotherCell->Meiosis Tetrad Microspore Tetrad Meiosis->Tetrad MicrosporeRelease Microspore Release Tetrad->MicrosporeRelease MaturePollen Mature Pollen Grain MicrosporeRelease->MaturePollen ViablePollen ViablePollen MaturePollen->ViablePollen Fertility SterilePollen SterilePollen MaturePollen->SterilePollen Sterility CHA1 CHA CHA1->Meiosis Disruption of Meiosis CHA2 CHA CHA2->Tetrad Tapetum Dysfunction CHA3 CHA CHA3->MicrosporeRelease Inhibition of Exine Formation

Potential intervention points of CHAs in pollen development.

Troubleshooting Guide

Q4: My this compound treatment resulted in lower than expected male sterility. What are the possible reasons?

  • Incorrect Application Timing: The developmental stage of the plant at the time of application is critical. Application outside the optimal window (e.g., too early or too late) can significantly reduce efficacy. For wheat, the period just before meiosis is often crucial.

  • Inappropriate Dosage: The required dose of this compound can vary significantly between genotypes. The concentration used may have been suboptimal for the specific cultivar you are working with.

  • Environmental Conditions: Factors such as temperature, humidity, and rainfall at the time of and shortly after application can influence the absorption and translocation of the chemical, affecting its performance.

  • Genotype Resistance: The genotype you are using may be less sensitive or resistant to the effects of this compound. As shown in Table 1, some cultivars are inherently more responsive than others.

Q5: I observed signs of phytotoxicity (e.g., stunted growth, leaf discoloration) in my treated plants. How can I mitigate this?

  • Optimize Dosage: Phytotoxicity is often a result of using too high a concentration of the chemical hybridizing agent. Conduct a dose-response experiment to determine the optimal concentration that induces male sterility with minimal side effects for your specific genotype.

  • Refine Application Timing: Applying the chemical at a less sensitive growth stage might reduce phytotoxicity while still achieving the desired level of male sterility.

  • Adjuvant Use: Consider the use of adjuvants or surfactants that may improve the uptake and efficacy of this compound, potentially allowing for a lower application rate.

Q6: How can I confirm that the observed lack of seed set is due to male sterility and not female sterility?

  • Hand Pollination: To test for female fertility, manually pollinate the emasculated (or chemically sterilized) flowers of the treated plants with viable pollen from an untreated donor plant. If seed set occurs, it confirms that the female reproductive organs are functional.

  • Microscopy: Examine the pollen from treated plants under a microscope. Sterile pollen often appears shrunken, misshapen, or fails to stain properly with viability stains (e.g., acetocarmine or potassium iodide).

References

Technical Support Center: Overcoming Challenges in Large-Scale Clofencet Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Clofencet in large-scale experimental applications. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the planning and execution of these experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during large-scale this compound application, presented in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Inconsistent or lower-than-expected male sterility across the treated area. 1. Uneven Spray Application: Improper calibration of spray equipment, inconsistent travel speed, or environmental factors like wind can lead to uneven distribution of this compound. 2. Variable Plant Development: Wheat plants across a large field may not be at the exact same growth stage (Feekes 7.5-8.5) at the time of application.[1] 3. Environmental Factors: Rainfall shortly after application can wash off the product. High temperatures and low humidity can lead to rapid droplet evaporation, reducing absorption.[2] 4. Improper Formulation: Incorrect concentration of this compound or inadequate use of adjuvants can lead to poor solubility, stability, or plant uptake.1. Equipment Calibration: Ensure all spray nozzles are functioning correctly and providing a uniform spray pattern. Calibrate the sprayer to deliver the target volume per unit area. 2. Scouting and Timing: Thoroughly scout the entire field to assess the average growth stage. If variability is high, consider splitting the application or using a plant growth regulator to synchronize development. 3. Monitor Weather Conditions: Avoid spraying if rain is imminent. Apply during cooler, more humid parts of the day (early morning or late evening) to maximize absorption. 4. Formulation Check: Review the formulation protocol. Ensure proper mixing and the use of appropriate adjuvants to improve spray performance. Conduct a small-scale test of the formulation before large-scale application.
Signs of phytotoxicity observed on wheat plants (e.g., leaf yellowing, stunting, necrosis). 1. High Application Rate: Exceeding the recommended dosage of this compound can be toxic to the plants.[3] 2. Incorrect Application Timing: Applying this compound outside the optimal window (Feekes 7.5-8.5) can increase the risk of phytotoxicity.[1] 3. Contaminated Spray Tank: Residues from other herbicides or chemicals in the spray tank can cause adverse reactions. 4. Plant Stress: Applying this compound to plants already under stress (e.g., from drought, nutrient deficiency, or disease) can exacerbate phytotoxic effects.1. Verify Dosage Calculation: Double-check all calculations for the amount of this compound and carrier volume per hectare. 2. Confirm Growth Stage: Ensure accurate identification of the wheat growth stage before application. 3. Thorough Tank Cleaning: Implement a rigorous tank cleaning protocol before preparing the this compound spray solution. 4. Assess Plant Health: Only apply this compound to healthy, actively growing plants. If the crop is stressed, postpone the application until conditions improve.
Observed negative impact on non-target plants or beneficial insects. 1. Spray Drift: Wind can carry spray droplets to adjacent non-target areas. 2. Runoff: Heavy rainfall after application can lead to runoff of this compound into nearby water bodies or non-target soil.1. Drift Reduction Strategies: Use low-drift nozzles, maintain a low boom height, and avoid spraying in windy conditions. Consider using a drift control adjuvant. 2. Buffer Zones: Establish untreated buffer zones around sensitive non-target areas. Avoid application when heavy rain is forecasted.
Difficulty in dissolving this compound for a large volume of spray solution. 1. Low Water Temperature: this compound may be less soluble in cold water. 2. Water Quality: Hard water (high in calcium and magnesium) can sometimes interfere with the solubility and efficacy of agricultural chemicals. 3. Inadequate Agitation: Insufficient mixing in the spray tank can lead to clumping and incomplete dissolution.1. Use Tepid Water: If possible, use water that is not excessively cold for mixing. 2. Water Conditioning: Test the water quality. If it is very hard, consider using a water conditioning adjuvant. 3. Proper Mixing Procedure: Ensure the spray tank's agitation system is running during the entire mixing process. Add this compound slowly to the tank while it is being filled with water.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a chemical hybridizing agent that induces male sterility in wheat by suppressing normal pollen development without affecting female fertility.[4] While the precise molecular signaling pathway is still under investigation, it is proposed that pyridazinone-based compounds like this compound may interfere with critical biochemical pathways essential for pollen maturation. This could involve the disruption of phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway, which is a known target of other pyridazinone herbicides. Disruption of this pathway could lead to an accumulation of reactive oxygen species and hormonal imbalances, ultimately causing pollen abortion.

Clofencet_Signaling_Pathway This compound This compound Application PlantUptake Plant Uptake and Translocation This compound->PlantUptake PollenDevelopment Pollen Development Pathway PlantUptake->PollenDevelopment PDS Phytoene Desaturase (PDS) (Proposed Target) PollenDevelopment->PDS Inhibition Carotenoid Carotenoid Biosynthesis PDS->Carotenoid Blocks ROS Increased Reactive Oxygen Species (ROS) Carotenoid->ROS Leads to HormonalImbalance Hormonal Imbalance (e.g., ABA, Auxin) Carotenoid->HormonalImbalance Impacts Tapetum Tapetum Degradation ROS->Tapetum HormonalImbalance->Tapetum PollenAbortion Pollen Abortion Tapetum->PollenAbortion

Proposed signaling pathway for this compound-induced pollen abortion.

2. What is the recommended application rate and timing for this compound?

Based on field trial data, effective male sterility is achieved with application rates between 3.5 and 6.5 kg of active ingredient per hectare. The optimal timing for application is during the wheat growth stages corresponding to Feekes scale 7.5 to 8.5. It is crucial to apply this compound before meiosis in pollen mother cells to effectively inhibit pollen development.

Quantitative Data on this compound Efficacy

The following table summarizes the male sterility (MS) percentages achieved in different wheat cultivars at various this compound application rates and timings, based on data from Parodi and Gaju (2009).

Cultivar (Species)Application Timing (Feekes Scale)Application Rate (kg a.i./ha)Average Male Sterility (%)
Pia (Triticum aestivum)7.53.545.2
5.068.5
6.585.1
8.53.575.3
5.090.7
6.596.2
Claudia (Triticum aestivum)7.53.528.9
5.042.1
6.555.4
8.53.558.6
5.072.3
6.580.9
Capri (T. turgidum var. durum)7.53.533.7
5.048.9
6.562.3
8.53.565.4
5.078.1
6.588.7
Ambra (T. turgidum var. durum)7.53.518.5
5.025.6
6.539.8
8.53.549.2
5.061.5
6.570.3

3. How should a large-scale spray solution of this compound be prepared?

A detailed protocol for preparing a spray solution is provided in the Experimental Protocols section. In general, it involves creating a stock solution and then diluting it in a spray tank with appropriate adjuvants to ensure solubility, stability, and effective foliar uptake.

Experimental Protocols

1. Protocol for Preparation of a Large-Scale this compound Spray Solution

This protocol provides a general guideline. Researchers should perform small-scale compatibility and phytotoxicity tests before preparing large volumes.

  • Objective: To prepare a stable and effective spray solution of this compound for large-scale field application.

  • Materials:

    • This compound (technical grade)

    • Water (clean, pH 6.0-7.5)

    • Solvent (e.g., dimethyl sulfoxide - for initial stock, if needed)

    • Non-ionic surfactant

    • Crop oil concentrate

    • Water conditioning agent (if using hard water)

    • Anti-foaming agent

    • Personal Protective Equipment (PPE)

    • Calibrated spray tank with agitation system

  • Procedure:

    • Tank Preparation: Thoroughly clean the spray tank to remove any residues from previous applications.

    • Fill the Tank: Fill the spray tank to about half of the required water volume. Start the tank's agitation system.

    • Add Adjuvants: If using a water conditioning agent, add it first and allow it to circulate. Then, add the anti-foaming agent.

    • Prepare this compound Slurry: In a separate container, create a slurry of the required amount of this compound with a small amount of water. This ensures it is well-dispersed before adding to the main tank. If starting with a technical grade solid that is not readily water-soluble, a stock solution in a suitable solvent may need to be prepared first.

    • Add this compound: Slowly add the this compound slurry to the spray tank.

    • Add Other Adjuvants: Add the non-ionic surfactant and crop oil concentrate to the tank.

    • Complete Filling: Continue filling the tank with water to the final desired volume.

    • Maintain Agitation: Keep the agitation system running throughout the mixing process and during application to ensure the solution remains homogeneous.

2. Protocol for a Large-Scale Field Trial to Evaluate this compound Efficacy

This protocol outlines the key steps for conducting a robust field trial.

Field_Trial_Workflow cluster_0 Phase 1: Planning and Setup cluster_1 Phase 2: Application cluster_2 Phase 3: Data Collection and Analysis TrialDesign 1. Trial Design - Define Objectives - Select Treatments and Rates - Randomized Block Design SiteSelection 2. Site Selection - Uniform Field Conditions - Known Agronomic History TrialDesign->SiteSelection PlotLayout 3. Plot Layout - Mark and Label Plots - Include Control and Buffer Zones SiteSelection->PlotLayout GrowthStaging 4. Growth Stage Monitoring - Regular Scouting - Target Feekes 7.5-8.5 PlotLayout->GrowthStaging SprayPrep 5. Spray Solution Preparation - Calibrate Equipment - Follow Formulation Protocol GrowthStaging->SprayPrep Application 6. This compound Application - Record Environmental Conditions - Ensure Uniform Coverage SprayPrep->Application DataCollection 7. In-Season Data Collection - Phytotoxicity Assessment - Plant Growth Measurements Application->DataCollection MaleSterility 8. Male Sterility Assessment - Bagging of Spikes - Seed Set Count vs. Control DataCollection->MaleSterility DataAnalysis 9. Data Analysis - Statistical Analysis (ANOVA) - Interpretation of Results MaleSterility->DataAnalysis

Logical workflow for a large-scale this compound field trial.
  • Methodology:

    • Trial Design:

      • Define clear objectives (e.g., determine the optimal dose-response for a specific cultivar).

      • Select a range of this compound application rates (e.g., 0, 3.5, 5.0, 6.5 kg a.i./ha).

      • Use a randomized complete block design with at least four replications to account for field variability.

    • Site Selection and Plot Establishment:

      • Choose a field with uniform soil type and topography.

      • Establish plots of a size suitable for the application equipment and harvesting methods.

      • Clearly mark and label each plot.

    • Application:

      • Monitor wheat growth and apply this compound at the target growth stage (Feekes 7.5-8.5).

      • Prepare the spray solution according to the protocol above.

      • Apply the treatments using a calibrated sprayer, ensuring uniform coverage. Record weather conditions at the time of application.

    • Data Collection:

      • Phytotoxicity: Visually assess plots for any signs of phytotoxicity at regular intervals after application.

      • Male Sterility Assessment: Before anthesis, cover a representative number of spikes in each plot with bags to prevent cross-pollination. After maturation, harvest the bagged spikes and count the number of seeds per spike. Calculate the percentage of male sterility relative to the control (0 kg a.i./ha) plots.

    • Data Analysis:

      • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound rates on male sterility and any observed phytotoxicity.

References

Technical Support Center: Improving the Efficacy of Clofencet Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Clofencet under stress conditions.

Troubleshooting Guides

Encountering variability or unexpected results in your experiments with this compound under stress conditions is not uncommon. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Experimental Replicates

High variability between replicates can mask the true effect of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Stress Application Standardize the stress protocol. For heat stress, ensure uniform temperature distribution in the incubator. For oxidative stress, ensure consistent concentrations of the inducing agent (e.g., H₂O₂, paraquat) and exposure times.Reduced standard deviation between replicate measurements of stress markers (e.g., MDA, H₂O₂ levels).
Heterogeneous Plant Material Use seeds from the same lot and plants of the same age and developmental stage. Ensure consistent growth conditions (light, temperature, humidity) prior to the experiment.[1]More uniform plant growth and response to treatments.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Increased accuracy and precision in reagent delivery.
Edge Effects in Multi-well Plates Avoid using the outer wells of plates for treatment groups, or fill them with a buffer solution to maintain humidity.Minimized evaporation and temperature gradients across the plate.

Issue 2: No Apparent Effect of this compound on Stress Markers

If this compound does not appear to mitigate stress, consider the following factors.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations.Identification of the optimal concentration for observing a protective effect.
Incorrect Timing of Application Vary the pre-treatment time with this compound before inducing stress. The protective mechanisms may require time to be activated.Determination of the necessary pre-incubation period for this compound to exert its effect.
Inappropriate Stress Marker Measure a panel of stress markers. For oxidative stress, include assays for both enzymatic (e.g., SOD, CAT) and non-enzymatic (e.g., glutathione) antioxidants, as well as markers of damage (e.g., MDA, protein carbonyls).[2][3]A more comprehensive picture of the cellular response to stress and the potential effects of this compound.
Compound Degradation Check the storage conditions and shelf-life of your this compound stock solution. Prepare fresh solutions for each experiment.Consistent and reliable experimental results.

Issue 3: this compound Exacerbates Stress Effects

In some instances, the compound of interest may have a toxic effect at certain concentrations or under specific conditions.

Potential Cause Troubleshooting Step Expected Outcome
This compound Toxicity Perform a toxicity assay with this compound alone (without the stressor) across a range of concentrations.Determination of the maximum non-toxic concentration of this compound for your experimental system.
Interaction with Stressor Investigate potential chemical interactions between this compound and the stress-inducing agent.Understanding of any synergistic toxic effects.
Off-target Effects Review literature for known off-target effects of this compound or structurally similar compounds.Identification of potential confounding variables in your experimental design.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary known function of this compound? A1: this compound is primarily known as a chemical hybridizing agent for wheat (Triticum aestivum), used to induce male sterility without affecting female fertility.[4]

  • Q2: Is there direct evidence of this compound improving stress tolerance in plants? A2: Currently, there is limited direct published evidence on the efficacy of this compound in improving plant tolerance to abiotic stresses like oxidative or heat stress. However, a structurally similar compound, cloquintocet-mexyl, has been shown to protect wheat seedlings from herbicide-induced oxidative stress by promoting photosynthesis and decreasing oxidative damage.[5] This suggests a potential avenue of investigation for this compound.

Experimental Design

  • Q3: What are the key considerations when designing an experiment to test this compound's effect on stress tolerance? A3: Key considerations include:

    • Appropriate Controls: Include untreated (no this compound, no stress), stress-only, and this compound-only groups.

    • Dose-Response: Test a range of this compound concentrations to identify the optimal dose.

    • Timing: Determine the optimal pre-treatment duration with this compound before stress induction.

    • Relevant Stress Markers: Select a comprehensive panel of markers to assess the specific type of stress being investigated.

  • Q4: What are standard methods for inducing oxidative and heat stress in a laboratory setting? A4:

    • Oxidative Stress: Can be induced by treating cells or plants with agents like hydrogen peroxide (H₂O₂), paraquat, or menadione.

    • Heat Stress: Typically induced by exposing plants to a controlled high temperature in a growth chamber or water bath for a specific duration.

Mechanism of Action

  • Q5: What potential signaling pathways might be involved in this compound-mediated stress mitigation? A5: Based on the action of similar compounds and general plant stress responses, potential pathways could involve the modulation of antioxidant defense systems. This might include the upregulation of enzymes like superoxide dismutase (SOD), catalase (CAT), and components of the ascorbate-glutathione cycle. Further research is needed to elucidate the specific pathways affected by this compound.

  • Q6: Could this compound influence the expression of heat shock proteins (HSPs) under thermal stress? A6: It is plausible that this compound could modulate the heat shock response. HSPs are crucial for protecting cells from heat-induced damage. Investigating the effect of this compound on the expression of key HSPs (e.g., HSP70, HSP90) would be a valuable line of inquiry.

Experimental Protocols

Protocol 1: Induction and Measurement of Oxidative Stress in Wheat Seedlings

This protocol describes a method for inducing oxidative stress using hydrogen peroxide (H₂O₂) and measuring a key marker of lipid peroxidation, malondialdehyde (MDA).

Materials:

  • Wheat seeds

  • Hoagland solution (or other suitable nutrient medium)

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Methodology:

  • Plant Growth: Germinate wheat seeds and grow them hydroponically in Hoagland solution for 14 days under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • This compound Pre-treatment: Transfer seedlings to fresh Hoagland solution containing the desired concentration of this compound for 24 hours. Include a control group with no this compound.

  • Oxidative Stress Induction: Add H₂O₂ to the Hoagland solution to a final concentration of 10 mM and incubate for 12 hours.

  • Sample Collection: Harvest leaf tissue from all treatment groups.

  • MDA Assay (TBA method):

    • Homogenize 0.5 g of leaf tissue in 5 ml of 0.1% TCA.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Mix 1 ml of the supernatant with 4 ml of 20% TCA containing 0.5% TBA.

    • Heat the mixture at 95°C for 30 minutes, then cool on ice.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

    • Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x V / W, where V is the volume of the extraction solution and W is the fresh weight of the sample.

Protocol 2: Induction and Assessment of Heat Stress Tolerance in Wheat Seedlings

This protocol outlines a method for inducing heat stress and assessing tolerance through electrolyte leakage and survival rate.

Materials:

  • Wheat seedlings (14-day old)

  • Growth chamber with precise temperature control

  • Conductivity meter

  • Deionized water

Methodology:

  • This compound Pre-treatment: Treat wheat seedlings with the desired concentration of this compound in their growth medium for 48 hours.

  • Heat Stress Induction:

    • Acclimation (optional but recommended): Expose seedlings to a sub-lethal high temperature (e.g., 37°C) for 2 hours.

    • Heat Shock: Transfer the seedlings to a growth chamber set at a lethal temperature (e.g., 45°C) for 3 hours.

    • Recovery: Return the seedlings to the optimal growth temperature (e.g., 25°C).

  • Electrolyte Leakage Measurement:

    • Immediately after heat shock, collect leaf discs of a uniform size.

    • Wash the discs with deionized water to remove surface electrolytes.

    • Place the discs in a test tube with a known volume of deionized water and incubate at room temperature for 2 hours.

    • Measure the initial electrical conductivity (C1) of the solution.

    • Boil the samples for 15 minutes to induce maximum electrolyte leakage and cool to room temperature.

    • Measure the final electrical conductivity (C2).

    • Calculate electrolyte leakage (%): (C1 / C2) x 100.

  • Survival Rate Assessment:

    • After a 7-day recovery period, visually assess the survival of the seedlings.

    • Calculate the survival rate (%) for each treatment group.

Visualizations

Experimental_Workflow_Oxidative_Stress cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 14-day old Wheat Seedlings B This compound Pre-treatment (24h) A->B C Control (No this compound) A->C D H2O2 Induction (12h) B->D C->D E Harvest Leaf Tissue D->E F MDA Assay E->F G Data Analysis F->G

Caption: Workflow for Oxidative Stress Experiment.

Signaling_Pathway_Hypothesis Stress Abiotic Stress (e.g., Heat, Oxidative) ROS Increased ROS (Reactive Oxygen Species) Stress->ROS Damage Cellular Damage (Lipid Peroxidation, Protein Denaturation) ROS->Damage This compound This compound Antioxidant Enhanced Antioxidant Defense System (SOD, CAT, etc.) This compound->Antioxidant potential activation HSP Heat Shock Protein (HSP) Upregulation This compound->HSP potential modulation Antioxidant->ROS scavenges Tolerance Increased Stress Tolerance Antioxidant->Tolerance HSP->Damage prevents/repairs HSP->Tolerance

Caption: Hypothetical Signaling Pathway for this compound-Mediated Stress Tolerance.

References

Validation & Comparative

A Comparative Guide to Chemical Hybridizing Agents in Wheat: Clofencet and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-yielding hybrid wheat varieties is a critical goal in ensuring global food security. A key technological pillar in this endeavor is the use of Chemical Hybridizing Agents (CHAs) to induce male sterility in female parent lines, thereby facilitating cross-pollination. This guide provides a comparative overview of Clofencet, a widely recognized CHA, and other notable alternatives such as SC2053 and Sintofen. The information presented is based on available experimental data to assist researchers in making informed decisions for their breeding programs.

Introduction to Chemical Hybridizing Agents in Wheat

Chemical hybridizing agents are synthetic compounds that selectively induce male sterility in plants without impairing female fertility.[1][2] This "two-line" breeding approach simplifies the hybrid seed production process compared to the traditional three-line cytoplasmic male sterility (CMS) system.[1][3] An ideal CHA should exhibit high efficacy in inducing male sterility across a wide range of genotypes, have a broad application window, and demonstrate minimal phytotoxicity and no adverse effects on female fertility or seed quality.

This guide focuses on a comparative analysis of the following CHAs:

  • This compound: Also known by its developmental codes SC1158 and MON 21200, and marketed as Genesis.

  • SC2053: A compound developed by Sogital.

  • Sintofen: The active ingredient in Croisor® 100, developed by DuPont and now used by Saaten-Union Recherche and ASUR Plant Breeding.

While direct comparative studies under identical conditions are limited in the public domain, this guide synthesizes available data to provide a comprehensive overview of their performance.

Comparative Performance of Chemical Hybridizing Agents

The efficacy of a CHA is determined by its ability to induce a high degree of male sterility, its impact on female fertility and subsequent seed set, and its potential for phytotoxicity.

Data Presentation

The following table summarizes the quantitative data on the performance of this compound and other CHAs based on available research.

Chemical AgentActive IngredientMale Sterility Induction (%)Effect on Female FertilityPhytotoxicityKey Findings & Citations
This compound 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxopyridazine-3-carboxylic acidUp to 96% in specific cultivars.Generally reported to not affect female fertility.Genotype-dependent; can cause yellowing of plants.Efficacy is dose and growth stage dependent, with later applications (Feekes 8.5) being more effective.
SC2053 Information not readily availableWidely utilized in hybrid wheat development, suggesting high efficacy.No specific quantitative data found.No specific quantitative data found.Mentioned as a widely used alternative to Genesis (this compound).
Sintofen 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxocinnoline-3-carboxylic acidHigh sterility reported in commercial use.Can reduce outcrossing percentage due to some female sterility.Can cause phytotoxic effects.The active ingredient in Croisor® 100, a commercially successful CHA in Europe.

Experimental Protocols

Accurate evaluation of CHA performance requires standardized experimental protocols. The following methodologies are based on practices reported in the scientific literature.

Experimental Design and Plant Material
  • Plant Material: Select wheat genotypes to be evaluated as female parents. Include a known male-fertile pollinator line.

  • Experimental Design: A randomized complete block design (RCBD) or a split-plot design is often used. The main plots can be the different CHAs or application timings, and the sub-plots can be the different wheat genotypes.

  • Plot Layout: Plant female and male lines in alternating strips to facilitate natural cross-pollination. A common ratio is 2:1 or 3:1 (female:male).

CHA Application Protocol
  • Growth Stage Determination: Accurately determine the developmental stage of the wheat plants using a standardized scale such as the Feekes scale or the Zadoks scale. Application timing is critical for CHA efficacy. For this compound, applications are often recommended between Feekes stages 7.5 and 8.5.

  • Solution Preparation: Prepare the CHA solution according to the desired concentration or application rate (e.g., kg active ingredient per hectare).

  • Application: Apply the CHA solution as a foliar spray using a calibrated sprayer to ensure uniform coverage of the female parent plants. Avoid spray drift to the male pollinator rows.

Data Collection and Analysis
  • Male Sterility Assessment:

    • At anthesis, bag a representative number of spikes from the treated female plants to prevent cross-pollination.

    • After maturity, harvest the bagged spikes and manually thresh them.

    • Count the number of seeds per spike. A completely sterile spike will have zero seeds.

    • Calculate the percentage of male sterility using the following formula: Male Sterility (%) = (1 - (Number of seeds in treated, bagged spike / Number of seeds in untreated, bagged spike)) * 100

  • Female Fertility (Seed Set) Assessment:

    • At maturity, harvest a designated area from the open-pollinated female plots.

    • Thresh the harvested plants and determine the seed yield (e.g., grams per square meter).

    • This provides an indication of the seed set and, indirectly, the effect of the CHA on female fertility under cross-pollination.

  • Phytotoxicity Assessment:

    • Visually assess the treated plants for any signs of phytotoxicity, such as leaf yellowing, stunting, or malformation, at regular intervals after CHA application. Use a rating scale (e.g., 0-9, where 0 is no effect and 9 is plant death).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for many CHAs are not fully elucidated. However, research on various CHAs, including SQ-1, suggests that they induce male sterility by disrupting key metabolic and developmental processes in the anther, particularly affecting the tapetum and developing microspores. The common consequences of CHA application are premature programmed cell death (PCD) of the tapetum, altered carbohydrate metabolism leading to pollen starvation, and increased oxidative stress.

CHA_Mechanism CHA Chemical Hybridizing Agent (e.g., this compound) Mitochondria Mitochondrial Dysfunction CHA->Mitochondria Carbohydrate_Metabolism Altered Carbohydrate Metabolism CHA->Carbohydrate_Metabolism ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Tapetum Tapetum ROS->Tapetum Induces PCD Premature Programmed Cell Death (PCD) of Tapetum Tapetum->PCD Nutrient_Transport Impaired Nutrient Transport (Sugars, Lipids) PCD->Nutrient_Transport Microspore Developing Microspore Nutrient_Transport->Microspore Affects Carbohydrate_Metabolism->Microspore Affects Pollen_Starvation Pollen Starvation Microspore->Pollen_Starvation Pollen_Wall Defective Pollen Wall Formation Microspore->Pollen_Wall Pollen_Abortion Pollen Abortion & Male Sterility Pollen_Starvation->Pollen_Abortion Pollen_Wall->Pollen_Abortion

Caption: Proposed mechanism of CHA-induced male sterility in wheat.

The experimental workflow for evaluating chemical hybridizing agents is a multi-step process that begins with the application of the CHA at a specific growth stage and concludes with the assessment of male sterility and seed set.

CHA_Evaluation_Workflow Start Start: Wheat at Pre-meiotic Stage (e.g., Feekes 7.5-8.5) CHA_Application Foliar Application of CHA to Female Parent Lines Start->CHA_Application Bagging Bag a Subset of Spikes (Pre-anthesis) CHA_Application->Bagging Open_Pollination Allow Open Pollination of Remaining Spikes CHA_Application->Open_Pollination Maturity Plant Maturity Bagging->Maturity Open_Pollination->Maturity Harvest_Bagged Harvest Bagged Spikes Maturity->Harvest_Bagged Harvest_Open Harvest Open-Pollinated Plot Area Maturity->Harvest_Open Assess_Sterility Assess Male Sterility (Seed Count) Harvest_Bagged->Assess_Sterility Assess_Seed_Set Assess Seed Set (Yield Measurement) Harvest_Open->Assess_Seed_Set End End: Data Analysis and Comparison Assess_Sterility->End Assess_Seed_Set->End

Caption: Experimental workflow for CHA evaluation in wheat.

Conclusion

This compound and other chemical hybridizing agents like SC2053 and Sintofen are valuable tools for the production of hybrid wheat. The choice of a specific CHA will depend on various factors, including the specific wheat genotypes being used, environmental conditions, and the desired balance between male sterility induction and potential phytotoxic effects. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically evaluate and optimize the use of these compounds in their breeding programs. Further research into the precise molecular targets of these CHAs will be crucial for the development of next-generation hybridizing agents with improved efficacy and selectivity.

References

A Comparative Guide to the Efficacy of Clofencet and Genetic Male Sterility (CMS) in Hybrid Seed Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent methods for inducing male sterility in plants for the purpose of hybrid seed production: the chemical hybridizing agent (CHA) Clofencet and the biological approach of genetic male sterility (CMS). The objective is to present a clear, data-driven analysis of their respective efficacies, mechanisms, and experimental considerations.

Efficacy Comparison: this compound vs. Genetic Male Sterility (CMS)

Both this compound and CMS are effective in inducing male sterility, a prerequisite for large-scale and cost-effective hybrid seed production. However, their performance characteristics, as demonstrated in experimental studies, show notable differences.

Chemical hybridizing agents like this compound offer flexibility as they can theoretically be applied to any genotype to induce male sterility.[1] In contrast, the development of a stable CMS system requires a longer breeding effort to introduce the sterility-inducing cytoplasm and corresponding restorer genes into desired parental lines.[2]

Comparative studies in wheat have shown that while both systems can achieve high levels of male sterility, they have different impacts on subsequent hybrid seed production and performance. One study comparing a Triticum timopheevii-based CMS system with a CHA-based system (CH9832, not this compound but a comparable CHA) found both to be equally effective in inducing sterility.[3] However, the CMS system demonstrated superior performance in terms of outcrossing percentage, seed germination, and ultimately, the grain yield of the resulting hybrids.[3] The reduced performance of the CHA-based hybrids was attributed to potential phytotoxic effects of the chemical, which can negatively impact female fertility and seed vigor.[4]

This compound specifically has been shown to induce high levels of male sterility in wheat, with rates of 95-100% being achievable under optimal application conditions. However, its effectiveness can be influenced by the genotype and environmental conditions.

Quantitative Data Summary

The following tables summarize key performance data from comparative studies.

Table 1: Comparison of Male Sterility and Seed Production Parameters between CMS and CHA Systems in Wheat

ParameterCytoplasmic Male Sterility (CMS)Chemical Hybridizing Agent (CHA)Reference
Male Sterility (%) 94.3290.01
Outcrossing (%) 46.4324.33
Thousand-Grain Weight (g) 42.53< 31.79 (shriveled seeds)
Germination (%) 71.3837.05
Effective Outcrossed Seeds (%) 33.9510.22

Table 2: Efficacy of this compound in Inducing Male Sterility in Wheat

Wheat CultivarThis compound Dosage ( kg/ha )Application Stage (Feekes scale)Male Sterility (%)Reference
'Pia' (T. aestivum)6.58.596
'Claudia' (T. aestivum)6.58.5Insufficient
'Capri' (T. turgidum var. durum)6.58.5Insufficient
'Ambra' (T. turgidum var. durum)6.58.5Insufficient
Multiple Cultivars5.08.0 - 9.095 - 100

Experimental Protocols

Protocol for Evaluating this compound Efficacy in Wheat

This protocol is based on the methodology described by Parodi and Gaju (2009).

  • Plant Material and Growth Conditions: Four wheat cultivars (e.g., two Triticum aestivum and two Triticum turgidum var. durum) are grown in a split-block design with five replicates. Standard agronomic practices for the region are followed.

  • This compound Application: this compound is applied at four different rates (e.g., 0, 3.5, 5.0, and 6.5 kg active ingredient per hectare) at two distinct developmental stages of the wheat plants, for instance, Feekes scale 7.5 and 8.5. A surfactant may be used to improve coverage.

  • Evaluation of Male Sterility:

    • At anthesis, a number of spikes (e.g., 5 per plot) are bagged to prevent cross-pollination.

    • A corresponding number of spikes are left unbagged for open pollination.

    • At maturity, the number of developed seeds in both bagged and unbagged spikes is counted.

    • Male sterility (MS) is calculated using the formula: MS (%) = [1 - (seeds per bagged spike / seeds per unbagged spike of control)] x 100.

  • Data Analysis: Analysis of variance (ANOVA) is performed to determine the significance of the effects of this compound dosage, application stage, and cultivar on the level of male sterility.

Protocol for Development and Evaluation of a CMS System

The development of a CMS system is a long-term breeding process.

  • Source of CMS: A cytoplasm-inducing male sterility is identified, often from a wild relative of the crop species.

  • Development of the A-line (Male Sterile Line): The CMS-inducing cytoplasm is transferred into the desired elite female parent background through a series of backcrosses. The elite parent acts as the recurrent parent, and at each generation, male sterile plants are selected and backcrossed. This process is continued for several generations (typically 6-8) to create a male sterile line (A-line) that is nearly isogenic to the recurrent parent but contains the sterile cytoplasm.

  • Development of the B-line (Maintainer Line): The B-line is the original elite female parent that has a normal, fertile cytoplasm. It is used to pollinate the A-line to maintain the male sterile population, as all offspring from this cross will be male sterile due to the maternal inheritance of the cytoplasm.

  • Development of the R-line (Restorer Line): A male parent line containing nuclear-encoded fertility restorer (Rf) genes is identified or developed. These genes are capable of overriding the male sterility effect of the CMS cytoplasm.

  • Hybrid Seed Production: The A-line is grown in isolation with the R-line. The A-line, being male sterile, is pollinated by the R-line, producing F1 hybrid seeds.

  • Evaluation of Fertility Restoration: The F1 hybrid plants are grown, and their pollen fertility is assessed to confirm that the R-line has effectively restored fertility.

Signaling Pathways and Mechanisms of Action

Cytoplasmic Male Sterility (CMS) and Fertility Restoration

CMS is a maternally inherited trait where a plant is unable to produce functional pollen. This phenomenon arises from an incompatibility between the mitochondrial and nuclear genomes.

  • Mechanism of Sterility: Specific chimeric open reading frames (ORFs) in the mitochondrial genome are transcribed and translated into novel proteins. These proteins interfere with normal mitochondrial function, particularly during the energy-demanding process of pollen development, leading to pollen abortion. Key metabolic pathways such as carbohydrate metabolism and energy supply are often disrupted in the anthers of CMS plants.

  • Mechanism of Fertility Restoration: Nuclear-encoded Restorer-of-fertility (Rf) genes produce proteins that can suppress the deleterious effects of the CMS-associated mitochondrial proteins. These Rf proteins often function at the post-transcriptional level, either by cleaving the transcript of the sterile gene or by inhibiting its translation, thereby restoring normal mitochondrial function and pollen fertility.

CMS_Signaling_Pathway cluster_mito Mitochondrial Compartment cluster_nucleus Nuclear Compartment Mitochondrion Mitochondrion CMS_Gene Chimeric CMS Gene (e.g., orf279) CMS_mRNA CMS mRNA CMS_Gene->CMS_mRNA Transcription CMS_Protein Deleterious CMS Protein CMS_mRNA->CMS_Protein Translation Mito_Dysfunction Mitochondrial Dysfunction (Energy deficiency, ROS imbalance) CMS_Protein->Mito_Dysfunction Interference Pollen_Abortion Pollen Abortion Mito_Dysfunction->Pollen_Abortion Leads to Nucleus Nucleus Rf_Gene Restorer-of-Fertility (Rf) Gene Rf_mRNA Rf mRNA Rf_Gene->Rf_mRNA Transcription Rf_Protein Rf Protein Rf_mRNA->Rf_Protein Translation Rf_Protein->CMS_mRNA Suppresses expression (e.g., mRNA cleavage) Fertility_Restored Fertility Restored Rf_Protein->Fertility_Restored Results in

Fig 1. CMS and Fertility Restoration Pathway.
Proposed Mechanism of Action for this compound

The precise signaling cascade initiated by this compound to induce male sterility is not as well-defined as CMS. However, proteomic and cytological studies on wheat treated with chemical hybridizing agents like SQ-1 (a pyridazine compound similar to this compound) provide insights into the downstream effects. CHAs are known to disrupt pollen development by interfering with key metabolic processes.

  • Mode of Action: this compound is applied to the plant and acts systemically. It is believed to induce male sterility by causing significant metabolic disturbances within the anther during critical stages of pollen development. Proteomic analyses of CHA-treated wheat anthers reveal alterations in proteins involved in:

    • Carbohydrate Metabolism: Disruption of starch and sucrose metabolism, leading to energy starvation of developing pollen.

    • Oxidative Stress: An imbalance in reactive oxygen species (ROS) homeostasis, leading to oxidative damage and cell death.

    • Phenylpropanoid Biosynthesis: This pathway is crucial for pollen wall development. Its disruption can lead to malformed pollen grains.

    • Protein Synthesis and Degradation: Alterations in the ubiquitin-proteasome pathway suggest changes in protein turnover that are critical for normal development.

These metabolic disruptions collectively lead to abnormal development of the tapetum (the nutritive tissue for pollen) and microspores, ultimately resulting in pollen abortion.

Clofencet_Mechanism This compound This compound Application (Systemic action) Metabolic_Disruption Metabolic Disruption in Anther This compound->Metabolic_Disruption Carb_Metabolism Altered Carbohydrate Metabolism Metabolic_Disruption->Carb_Metabolism Oxidative_Stress Increased Oxidative Stress (ROS) Metabolic_Disruption->Oxidative_Stress Phenylpropanoid Disrupted Phenylpropanoid Biosynthesis Metabolic_Disruption->Phenylpropanoid Protein_Metabolism Altered Protein Metabolism Metabolic_Disruption->Protein_Metabolism Tapetum_Dysfunction Tapetum Dysfunction Carb_Metabolism->Tapetum_Dysfunction Oxidative_Stress->Tapetum_Dysfunction Microspore_Defects Microspore Development Defects Phenylpropanoid->Microspore_Defects Protein_Metabolism->Microspore_Defects Tapetum_Dysfunction->Microspore_Defects Lack of nutrition and support Pollen_Abortion Pollen Abortion (Male Sterility) Tapetum_Dysfunction->Pollen_Abortion Microspore_Defects->Pollen_Abortion

Fig 2. Proposed Mechanism of this compound Action.

Experimental and Logical Workflows

The workflows for producing hybrid seeds using this compound and CMS differ significantly in their initial stages, reflecting the chemical versus genetic nature of the two systems.

Hybrid_Seed_Production_Workflow cluster_this compound This compound (CHA) System cluster_CMS Genetic Male Sterility (CMS) System C_P1 Select Female Parent (Elite Inbred) C_Treat Apply this compound to Female Parent at Critical Stage C_P1->C_Treat C_P2 Select Male Parent (Elite Inbred) C_Cross Inter-plant and Cross-pollinate C_P2->C_Cross C_Treat->C_Cross C_Hybrid Harvest F1 Hybrid Seed from Female Parent C_Cross->C_Hybrid CMS_A Develop A-line (CMS cytoplasm) CMS_Maintain Maintain A-line (Cross A x B) CMS_A->CMS_Maintain CMS_B Maintain B-line (isogenic, fertile cytoplasm) CMS_B->CMS_Maintain CMS_R Develop R-line (Restorer genes) CMS_Cross Inter-plant A-line and R-line for Cross-pollination CMS_R->CMS_Cross CMS_Maintain->CMS_Cross CMS_Hybrid Harvest F1 Hybrid Seed from A-line CMS_Cross->CMS_Hybrid

Fig 3. Hybrid Seed Production Workflows.

Conclusion

Both this compound and CMS are viable technologies for inducing male sterility to facilitate hybrid seed production. The choice between them depends on the specific goals, resources, and timeline of a breeding program.

  • This compound offers a rapid and flexible method to create male-sterile plants from virtually any desired female parent. This allows for faster evaluation of a wide range of hybrid combinations. However, its efficacy can be genotype and environment-dependent, and there is a risk of phytotoxicity that can reduce the yield and quality of the hybrid seed.

  • Genetic Male Sterility (CMS) provides a stable and reliable system for male sterility that is genetically inherited. Once established, it eliminates the recurring cost and potential environmental impact of chemical application. The resulting hybrid seeds from CMS systems tend to have better germination and vigor. However, the initial development of CMS and restorer lines is a time-consuming and labor-intensive breeding effort.

For researchers and drug development professionals, understanding the metabolic and signaling pathways affected by these systems is crucial. While the genetic basis of CMS is well-understood, further research into the precise molecular targets and signaling cascades of CHAs like this compound could lead to the development of more efficient and less phytotoxic chemical agents for hybrid seed production.

References

A Comparative Analysis of Clofencet and Other Gametocides for Hybrid Seed Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and reliable gametocides is paramount in the advancement of hybrid crop breeding. This guide provides an objective comparison of Clofencet, a widely used chemical hybridizing agent, with other notable gametocides. The analysis is supported by experimental data on their efficacy, application protocols, and mechanisms of action, offering a comprehensive resource for selecting the appropriate agent for specific research and breeding programs.

Executive Summary

Chemical hybridizing agents (CHAs), or gametocides, are instrumental in inducing temporary male sterility in plants, a critical step for producing hybrid seeds on a commercial scale. This process eliminates the need for laborious manual emasculation and facilitates the exploitation of heterosis (hybrid vigor). This guide focuses on a comparative analysis of this compound and other prominent gametocides, including Ethephon, Ethyl 4-fluorooxanilate (E4FO), Trifluoromethanesulfonamide (TFMSA), and Tribenuron-methyl (TBM). The comparison covers their performance in various crops, optimal application conditions, and potential side effects, providing a data-driven overview for informed decision-making.

Mechanism of Action: A Common Goal with Diverse Pathways

While all gametocides aim to disrupt male gamete development without harming female fertility, their modes of action vary significantly.

This compound (SQ-1): This pyridazinone derivative primarily functions by suppressing normal pollen development.[1][2] Its systemic action allows it to move from the leaves to the flowers, where it interferes with microspore development, leading to pollen sterility.[1] Proteomic analyses suggest that this compound induces anomalies in carbohydrate metabolism and oxidative stress within the anthers, contributing to premature tapetum degradation and ultimately, pollen abortion.[3]

Ethephon: As an ethylene-releasing compound, Ethephon's gametocidal effect is a secondary consequence of its primary role as a plant growth regulator.[4] The release of ethylene can interfere with the normal development of floral organs, including the male reproductive parts, leading to male sterility.

Ethyl 4-fluorooxanilate (E4FO): This compound has been identified as a highly effective and selective male gametocide. While its precise molecular target is not fully elucidated, studies indicate that it is highly effective at inducing male sterility with minimal phytotoxicity.

Trifluoromethanesulfonamide (TFMSA): TFMSA has been shown to induce male sterility by interfering with the transport of proline, an amino acid crucial for pollen development, from its synthesis site to the anther. This disruption leads to proline starvation in the developing anther, resulting in pollen abortion.

Tribenuron-methyl (TBM): As a sulfonylurea herbicide, TBM's gametocidal activity stems from its inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme is vital for the biosynthesis of branched-chain amino acids. By inhibiting AHAS, TBM disrupts protein synthesis and overall development in the rapidly growing pollen tissues, leading to male sterility.

Comparative Performance of Gametocides

The efficacy of gametocides can vary significantly depending on the plant species, genotype, environmental conditions, and the application timing and dosage. The following tables summarize the performance of this compound and other gametocides based on available experimental data.

GametocideCropOptimal Application RateMale Sterility (%)Female FertilityPhytotoxicityReference(s)
This compound (SQ-1) Wheat3.6 - 6.5 kg/ha 95 - 100UnaffectedGenotype-dependent
Maize5.0 kg/ha >90UnaffectedNot specified
Ethephon WheatNot specifiedVariableCan be affectedCan cause leaf abscission
Sorghum3 ml/L97Can be reduced at higher concentrationsObserved at higher concentrations
Ethyl 4-fluorooxanilate (E4FO) Wheat0.15% solution99.76 ± 0.37UnaffectedMinimal
Sorghum2 mg/L99.5HighLow
Tef1000 - 1500 ppm99.50 ± 0.50HighLow
Trifluoromethanesulfonamide (TFMSA) Sorghum2 mg/plant~93UnaffectedMinimal (20-30%)
Maize200 µ g/plant HighUnaffectedNot specified
Tribenuron-methyl (TBM) Brassica juncea0.075 g a.i./ha90.57 - 100Not specifiedReduction in floral organ size
Cruciferous plants5 µg/ml80 - 100Low damage to pistilNot specified

Detailed Experimental Protocols

Accurate and reproducible assessment of gametocide efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Pollen Viability Assessment

a) Staining Methods:

  • Acetocarmine Staining:

    • Collect fresh pollen or anthers and place them on a microscope slide.

    • Add a drop of 1% acetocarmine solution.

    • Gently heat the slide over a flame for a few seconds to facilitate staining.

    • Place a coverslip over the sample and gently press to squash the anthers and release pollen grains.

    • Observe under a light microscope. Viable pollen grains will stain a deep red or crimson, while non-viable grains will remain unstained or appear pale.

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:

    • Prepare a 0.1-1% TTC solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Incubate pollen grains in the TTC solution in the dark for 30-60 minutes at 30-37°C.

    • Observe under a light microscope. Viable pollen grains, due to the presence of dehydrogenase enzymes, will reduce the colorless TTC to a red, insoluble formazan, appearing red. Non-viable grains will remain colorless.

b) In Vitro Germination:

  • Prepare a pollen germination medium. The composition of the medium is species-specific but generally contains sucrose (as a carbohydrate source), boric acid, calcium nitrate, magnesium sulfate, and potassium nitrate dissolved in distilled water.

  • Spread a thin layer of the germination medium on a clean microscope slide.

  • Dust the pollen grains onto the surface of the medium.

  • Incubate the slides in a humid chamber at an optimal temperature for the specific plant species.

  • After a specific incubation period, observe the slides under a microscope.

  • A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

  • Calculate the percentage of germination by counting the number of germinated pollen grains out of the total number of observed grains.

Female Fertility Assessment
  • After treating the plants with the gametocide, cover the inflorescences with bags before anthesis to prevent open pollination.

  • At the receptive stage of the stigma, hand-pollinate the treated flowers with viable pollen from untreated plants.

  • Alternatively, for assessing natural cross-pollination, leave a portion of the treated plants unbagged in the presence of a pollen donor.

  • After the normal period for fruit and seed development, harvest the heads or pods from the treated plants.

  • Count the number of seeds set per head or pod.

  • Compare the seed set of the treated plants with that of untreated (control) plants that have been either self-pollinated or cross-pollinated. A significant reduction in seed set in the gametocide-treated, cross-pollinated plants compared to the control cross-pollinated plants indicates a negative effect on female fertility.

Phytotoxicity Assessment
  • Visually inspect the treated plants at regular intervals after gametocide application.

  • Record any signs of phytotoxicity, such as leaf yellowing (chlorosis), leaf burning (necrosis), stunting of plant growth, or malformation of plant parts.

  • A rating scale can be used to quantify the degree of phytotoxicity (e.g., 0 = no effect, 1 = slight effect, 5 = severe effect or plant death).

  • Measure plant height, biomass, and yield components (e.g., number of grains per spike, 1000-grain weight) and compare these parameters between treated and untreated control plants to quantitatively assess the impact of the gametocide on plant health and productivity.

Gametocide Application Protocol
  • Solution Preparation: Dissolve the desired amount of the gametocide in a suitable solvent. For many chemical hybridizing agents, a surfactant (e.g., Tween 80) is added to the spray solution to ensure uniform wetting of the plant surfaces.

  • Application Timing: The timing of application is critical for the success of gametocides. It should coincide with the pre-meiotic stage of pollen development. The exact timing varies with the crop and the gametocide. For example, in wheat, application is often recommended during the boot leaf stage.

  • Application Method: Apply the gametocide solution as a foliar spray, ensuring thorough coverage of the entire plant, especially the developing floral structures. A handheld sprayer or a backpack sprayer can be used for experimental plots.

  • Control Group: Always include an untreated control group that is sprayed with the same solution but without the gametocide to serve as a baseline for comparison.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Gametocide_Mechanism_of_Action cluster_this compound This compound (SQ-1) cluster_tbm Tribenuron-methyl (TBM) This compound This compound Application Metabolism Anomalies in Carbohydrate Metabolism This compound->Metabolism OxidativeStress Increased Oxidative Stress This compound->OxidativeStress Tapetum Premature Tapetum Degradation Metabolism->Tapetum OxidativeStress->Tapetum PollenAbortion Pollen Abortion Tapetum->PollenAbortion MaleSterility_C Male Sterility PollenAbortion->MaleSterility_C TBM TBM Application AHAS Inhibition of AHAS Enzyme TBM->AHAS AminoAcid Disruption of Branched-Chain Amino Acid Synthesis AHAS->AminoAcid ProteinSynthesis Impaired Protein Synthesis AminoAcid->ProteinSynthesis PollenDevelopment Disrupted Pollen Development ProteinSynthesis->PollenDevelopment MaleSterility_T Male Sterility PollenDevelopment->MaleSterility_T

Figure 1: Simplified signaling pathways for this compound and Tribenuron-methyl.

Experimental_Workflow start Plant Material Selection (Target Crop) gametocide_prep Gametocide Solution Preparation start->gametocide_prep control Untreated Control Group start->control application Foliar Application at Pre-meiotic Stage gametocide_prep->application data_collection Data Collection application->data_collection control->data_collection pollen_viability Pollen Viability Assessment (Staining, Germination) data_collection->pollen_viability female_fertility Female Fertility Assessment (Seed Set) data_collection->female_fertility phytotoxicity Phytotoxicity Assessment (Visual, Quantitative) data_collection->phytotoxicity analysis Comparative Data Analysis pollen_viability->analysis female_fertility->analysis phytotoxicity->analysis conclusion Conclusion on Gametocide Efficacy analysis->conclusion

Figure 2: General experimental workflow for evaluating gametocide efficacy.

Conclusion

The selection of an appropriate gametocide is a critical decision in hybrid breeding programs. This compound has proven to be a reliable agent, particularly in wheat, with a well-documented mechanism of action. However, other gametocides such as E4FO and TFMSA show great promise with high efficacy and low phytotoxicity in various crops. Ethephon, while effective, may present challenges due to its broader physiological effects. Tribenuron-methyl offers a targeted approach through the inhibition of the AHAS enzyme.

Ultimately, the choice of gametocide will depend on the specific crop, available genotypes, and the resources for optimizing application protocols. This guide provides a foundational dataset and methodological framework to assist researchers in making an informed choice and in designing robust experiments to evaluate and utilize these powerful tools for crop improvement.

References

Navigating Agrochemical Synergy: A Guide to the Interaction of Clofencet with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the complex interplay between agrochemicals is paramount for optimizing crop protection strategies and ensuring environmental safety. This guide provides a comprehensive overview of the known interactions of Clofencet, a plant growth regulator used as a chemical hybridizing agent in wheat, with other agrochemicals and pesticides. While specific quantitative data on this compound's interactions are limited in publicly available literature, this guide outlines the fundamental principles of agrochemical interactions, supported by general experimental data and protocols applicable to the assessment of any pesticide combination.

This compound, primarily used to induce male sterility in wheat for the production of hybrid seeds, functions by inhibiting pollen development without affecting female fertility.[1][2] Its application in agricultural settings often coincides with the use of other pesticides, including herbicides, fungicides, and insecticides, making the potential for interaction a critical area of study. The combination of multiple agrochemicals in a single tank mix can lead to synergistic, antagonistic, or additive effects on target and non-target organisms, as well as the crop itself.[3]

Understanding Agrochemical Interactions

The interaction between two or more agrochemicals can be categorized as follows:

  • Synergism: The combined effect of the chemicals is greater than the sum of their individual effects.[3][4] This can enhance pest control but may also increase the risk of phytotoxicity to the crop.

  • Antagonism: The combined effect is less than the sum of the individual effects. This can reduce the efficacy of one or more of the active ingredients, leading to pest control failure.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

These interactions can be influenced by a multitude of factors including the chemical properties of the active ingredients, the formulation of the products, the order of mixing in the spray tank, water quality, and environmental conditions at the time of application.

Best Practices for Tank Mixing Agrochemicals

To minimize the risks of incompatibility and ensure the desired efficacy, the following best practices should be observed when considering tank mixing this compound with other agrochemicals:

  • Consult Product Labels: Always refer to the product labels for specific instructions on tank mixing. Labels may provide a list of compatible partners or explicitly prohibit mixing with certain products.

  • Proper Mixing Order: The order in which pesticides are added to the spray tank is crucial to prevent physical incompatibility, such as the formation of precipitates or gels. A common guideline is the "WALES" or "APPLES" method.

  • Water Quality: The pH, hardness, and temperature of the water used as a carrier can significantly impact the stability and efficacy of the spray solution.

  • Adjuvants: The use of adjuvants can improve the performance of a tank mix by enhancing spreading, penetration, or stability. However, they can also influence interactions, and their compatibility should be verified.

  • Perform a Jar Test: Before mixing a large batch, a simple "jar test" should be conducted to assess the physical compatibility of the intended tank mix partners.

Experimental Protocol: Jar Test for Physical Compatibility

This protocol provides a standardized method for determining the physical compatibility of this compound with other pesticide formulations in a spray tank.

Materials:

  • A clean, clear glass jar with a lid (quart or liter size)

  • The carrier solution (water from the intended source)

  • The agrochemical products to be tested (e.g., this compound and a fungicide)

  • Pipettes or measuring cylinders for accurate measurement

  • A stopwatch or timer

Procedure:

  • Fill the jar with the carrier solution to one-half of the final intended volume.

  • Add any compatibility agents or adjuvants first and mix thoroughly.

  • Following the recommended mixing order (e.g., Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, and Solutions - WALES), add each pesticide to the jar in the correct proportion to simulate the final spray concentration.

  • Cap the jar and shake it vigorously for 15-30 seconds.

  • Let the jar stand for 30 minutes and observe for any signs of incompatibility, such as:

    • Formation of precipitates, flakes, or crystals.

    • Separation into layers.

    • Gelling or clumping.

    • Excessive foaming.

  • If any of these signs are present, the mixture is physically incompatible and should not be tank-mixed.

Visualizing Agrochemical Interactions

The following diagrams illustrate key concepts related to the interaction of agrochemicals.

Agrochemical_Interaction_Types cluster_0 Types of Agrochemical Interactions Synergism Synergism (Effect > A + B) Antagonism Antagonism (Effect < A + B) Additive Additive (Effect = A + B) This compound This compound (A) This compound->Synergism Combined Application This compound->Antagonism Combined Application This compound->Additive Combined Application OtherPesticide Other Pesticide (B) OtherPesticide->Synergism OtherPesticide->Antagonism OtherPesticide->Additive

Caption: Conceptual overview of potential agrochemical interaction types.

Jar_Test_Workflow Start Start: Plan Tank Mix FillJar 1. Fill Jar with 1/2 Carrier Start->FillJar AddAdjuvant 2. Add Adjuvant (if any) & Mix FillJar->AddAdjuvant AddPesticides 3. Add Pesticides in Correct Order AddAdjuvant->AddPesticides Shake 4. Shake Vigorously AddPesticides->Shake Observe 5. Let Stand & Observe for 30 min Shake->Observe Decision Incompatibility Signs? Observe->Decision Compatible Compatible: Proceed with Tank Mix Decision->Compatible No Incompatible Incompatible: Do Not Tank Mix Decision->Incompatible Yes

Caption: Standard workflow for conducting a jar test to assess physical compatibility.

Data on Agrochemical Interactions

This compound with... Potential Interaction Type Potential Outcome Key Considerations
Broadleaf Herbicides Additive to AntagonisticMay affect herbicide efficacy on certain weed species.Formulation type (e.g., amine vs. ester) can influence compatibility.
Grassy Weed Herbicides Additive to AntagonisticPotential for reduced grass weed control.Some graminicides are sensitive to tank-mix partners.
Strobilurin Fungicides AdditiveGenerally compatible, but physical compatibility should be verified.Monitor for any unexpected phytotoxic effects on the crop.
Triazole Fungicides AdditiveGenerally compatible.Jar test is recommended to ensure no physical incompatibility.
Pyrethroid Insecticides AdditivePhysical compatibility is the primary concern.Emulsifiable concentrate (EC) formulations may have higher incompatibility risks.
Neonicotinoid Insecticides AdditiveGenerally compatible.Follow label instructions for mixing and application.
Other Plant Growth Regulators Synergistic or AntagonisticPotential for enhanced or reduced growth regulation, or phytotoxicity.High risk of unpredictable effects; co-application is generally not recommended without specific data.

Disclaimer: This table is a generalized guide. The actual interaction can vary significantly based on the specific products, formulations, crop, and environmental conditions. Always conduct a jar test and consult product labels before any tank-mix application.

Conclusion

The interaction of this compound with other agrochemicals is a complex area that requires careful consideration to ensure optimal performance and crop safety. While specific experimental data on this compound combinations are scarce, a thorough understanding of the principles of agrochemical interactions, adherence to best practices for tank mixing, and the use of preliminary compatibility tests like the jar test are essential for researchers and professionals in the field. Further research is warranted to generate specific data on the synergistic and antagonistic potential of this compound with commonly used pesticides to develop more precise and effective crop management strategies.

References

Assessing the Genetic Purity of Hybrid Seeds Produced with Clofencet: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the genetic purity of hybrid seeds, with a specific focus on those produced using the chemical hybridizing agent (CHA), Clofencet. We will delve into the performance of this compound-based hybridization and compare it with alternative methods, supported by experimental data. Detailed protocols for key genetic purity assessment techniques are provided to facilitate their implementation in a research setting.

Introduction to Hybrid Seed Production and the Role of this compound

Hybrid seeds are the progeny of a cross between two genetically distinct parent lines. The resulting F1 generation often exhibits hybrid vigor, or heterosis, leading to superior traits such as increased yield, improved disease resistance, and greater uniformity. A critical requirement for successful hybrid seed production is the effective prevention of self-pollination in the female parent line. This is achieved through various methods, including manual emasculation, genetic systems like Cytoplasmic Male Sterility (CMS) and Genic Male Sterility (GMS), and the application of Chemical Hybridizing Agents (CHAs).

This compound is a chemical compound used as a CHA, primarily in wheat, to induce temporary male sterility.[1][2] It acts systemically, inhibiting pollen development without affecting female fertility, thus enabling large-scale cross-pollination for hybrid seed production.[1][2] The use of CHAs like this compound offers flexibility as it can be applied to a wide range of parental lines without the need for specific restorer or maintainer genes, which are essential for CMS and GMS systems.[3]

Comparative Performance of Hybridization Methods

The genetic purity of a hybrid seed lot refers to the percentage of seeds that are true hybrids, resulting from the intended cross-pollination. Impurities can arise from self-pollination of the female parent or outcrossing with foreign pollen. The effectiveness of the male sterility induction method is a key determinant of the final genetic purity.

While specific quantitative data on the genetic purity of this compound-produced seeds is limited in publicly available literature, we can infer its performance from studies comparing CHAs with CMS systems in wheat. High male sterility is a prerequisite for high genetic purity. Research has shown that this compound can induce male sterility levels of 95% to 100% at optimal doses, which is considered effective for producing pure hybrid seed.

Below is a comparison of key parameters for hybrid seed production using a CHA versus a CMS system in wheat. It is important to note that the specific CHA in this study was not identified as this compound, but the data provides a valuable benchmark for a systemic CHA.

ParameterChemical Hybridizing Agent (CHA) SystemCytoplasmic Male Sterility (CMS) SystemReference
Male Sterility (%) 90.0194.32
Outcrossing (%) 24.3346.43
Germination (%) of Hybrid Seed 37.0571.38

Note: While the male sterility rates are comparable, the lower outcrossing and germination percentages in the CHA system could be attributed to factors such as phytotoxicity at certain concentrations, which can affect overall seed set and quality. However, modern CHAs like this compound are designed to have minimal phytotoxic effects. In other crops like rice, the use of CHAs has reportedly achieved seed purity levels of 80-90%.

Methods for Assessing Genetic Purity

Several methods are employed to assess the genetic purity of hybrid seed lots. The choice of method depends on factors such as the crop species, the required level of accuracy, available resources, and time constraints.

Comparison of Genetic Purity Assessment Methods
MethodPrincipleAdvantagesDisadvantages
Grow-Out Test (GOT) Morphological traits of the growing plants are visually inspected to identify off-types.Gold standard, assesses the final phenotype.Time-consuming (requires a full growing season), labor-intensive, influenced by environmental factors.
Biochemical Markers (Isoenzyme Electrophoresis) Separation of protein variants (isoenzymes) based on charge and size to detect polymorphism between parental lines.Relatively inexpensive, faster than GOT.Limited number of markers, may not be polymorphic for all parental combinations, protein expression can be influenced by environmental factors.
Molecular Markers (SSR, SNP) Analysis of DNA sequence variations (polymorphisms) between parental lines.Highly accurate and reliable, not influenced by the environment, can be performed at any stage of plant development.Higher initial setup cost, requires specialized equipment and expertise.

Experimental Protocols

Grow-Out Test (GOT) for Hybrid Seed Purity

Objective: To determine the genetic purity of a hybrid seed lot by observing the morphological characteristics of the plants grown from it.

Materials:

  • Test hybrid seed sample

  • Authentic seed samples of the female parent, male parent, and the true F1 hybrid (as controls)

  • Suitable land for cultivation

  • Standard agricultural inputs (fertilizers, pesticides, etc.)

  • Field labels and data recording sheets

Procedure:

  • Land Preparation: Prepare a uniform field to minimize environmental variability.

  • Experimental Design: Use a randomized complete block design with at least two replications.

  • Sowing: Sow the test hybrid seed sample along with the control samples (female parent, male parent, and true hybrid) in adjacent plots. Ensure proper labeling of each plot.

  • Crop Management: Follow standard agronomic practices for the specific crop throughout the growing season.

  • Observation:

    • Record observations on key morphological traits at different growth stages (e.g., seedling stage, vegetative stage, flowering, and maturity).

    • Characteristics to observe include: plant height, leaf shape and color, flower color, flowering time, and seed/fruit characteristics.

    • Compare the plants in the test plots with the true hybrid control.

  • Identification of Off-types: Identify and count any plants in the test plot that deviate from the characteristics of the true hybrid and resemble either of the parental lines or are otherwise phenotypically different.

  • Calculation of Genetic Purity:

    • Genetic Purity (%) = [(Total number of plants observed - Number of off-type plants) / Total number of plants observed] x 100

Isoenzyme Electrophoresis for Hybrid Seed Purity

Objective: To assess the genetic purity of a hybrid seed lot by analyzing the banding patterns of specific isoenzymes.

Materials:

  • Test hybrid seed sample and parental line seed samples

  • Grinding equipment (mortar and pestle, cooled)

  • Extraction buffer (e.g., Tris-HCl buffer)

  • Centrifuge

  • Polyacrylamide or starch gel electrophoresis system

  • Power supply

  • Staining solution specific to the target isoenzyme (e.g., for peroxidase, esterase)

  • De-staining solution

Procedure:

  • Sample Preparation:

    • Germinate the seeds for 2-3 days to obtain seedlings, as isoenzyme expression is often highest at this stage.

    • Individually grind a small amount of tissue (e.g., coleoptile, radicle) from each seedling in a pre-chilled mortar with extraction buffer at low temperature (0-4°C) to prevent enzyme degradation.

  • Enzyme Extraction:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Electrophoresis:

    • Load the supernatant into the wells of the polyacrylamide or starch gel.

    • Run the electrophoresis at a constant current/voltage in a cold environment until the dye front reaches the end of the gel.

  • Staining:

    • After electrophoresis, incubate the gel in a staining solution specific for the chosen isoenzyme system (e.g., peroxidase, esterase, malate dehydrogenase). This will reveal the bands corresponding to the different isoenzyme forms.

  • Analysis:

    • Analyze the banding patterns. The hybrid should exhibit a combination of the parental bands.

    • Seeds showing only the female parental banding pattern are considered self-pollinated.

    • Count the number of true hybrid seedlings and the number of off-types.

  • Calculation of Genetic Purity:

    • Genetic Purity (%) = (Number of true hybrid seedlings / Total number of seedlings tested) x 100

Simple Sequence Repeat (SSR) Marker Analysis for Hybrid Seed Purity

Objective: To determine the genetic purity of a hybrid seed lot using co-dominant SSR markers.

Materials:

  • Test hybrid seed sample and parental line seed/leaf samples

  • DNA extraction kit or reagents (e.g., CTAB method)

  • PCR thermal cycler

  • SSR primers polymorphic between the parental lines

  • Taq DNA polymerase, dNTPs, PCR buffer

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from individual seeds or seedlings of the test hybrid sample and from the parental lines.

  • Primer Screening:

    • Screen a set of SSR primers to identify those that are polymorphic (produce different sized bands) between the two parental lines.

  • PCR Amplification:

    • Perform PCR using the selected polymorphic SSR primers with the DNA from the individual test hybrid samples and the parental controls.

  • Gel Electrophoresis:

    • Separate the PCR products on a high-resolution agarose gel.

  • Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • A true hybrid will show bands from both the male and female parents.

    • A sample showing only the female parent's band is an off-type (self-pollinated).

  • Calculation of Genetic Purity:

    • Genetic Purity (%) = (Number of true hybrid individuals / Total number of individuals tested) x 100

Visualizations

Hybrid_Seed_Production_with_this compound cluster_field_operations Field Operations cluster_lab_testing Genetic Purity Assessment Female_Parent Female Parent Line (Male Fertile) Clofencet_Application Application of this compound to Female Parent Female_Parent->Clofencet_Application Male_Parent Male Parent Line (Male Fertile) Cross_Pollination Cross-Pollination Male_Parent->Cross_Pollination Induced_Sterility Induced Male Sterility in Female Parent Clofencet_Application->Induced_Sterility Induced_Sterility->Cross_Pollination Harvest Harvest of F1 Hybrid Seeds Cross_Pollination->Harvest Seed_Sample Hybrid Seed Sample Harvest->Seed_Sample GOT Grow-Out Test Seed_Sample->GOT Biochemical_Test Biochemical Test (Isoenzymes) Seed_Sample->Biochemical_Test Molecular_Test Molecular Test (SSR/SNP) Seed_Sample->Molecular_Test Purity_Result Genetic Purity Report GOT->Purity_Result Biochemical_Test->Purity_Result Molecular_Test->Purity_Result

Caption: Workflow for hybrid seed production using this compound and subsequent genetic purity assessment.

CHA_Mechanism_of_Action cluster_disruption Disruption of Pollen Development CHA Chemical Hybridizing Agent (e.g., this compound) Carbohydrate_Metabolism Altered Carbohydrate Metabolism CHA->Carbohydrate_Metabolism Oxidative_Stress Increased Oxidative Stress CHA->Oxidative_Stress Tapetum_Degradation Premature Tapetum Degradation CHA->Tapetum_Degradation Meiosis_Disruption Disruption of Meiosis CHA->Meiosis_Disruption Pollen_Development Normal Pollen Development Pathway Pollen_Development->Carbohydrate_Metabolism disrupts Pollen_Development->Oxidative_Stress disrupts Pollen_Development->Tapetum_Degradation disrupts Pollen_Development->Meiosis_Disruption disrupts Pollen_Abortion Pollen Abortion Carbohydrate_Metabolism->Pollen_Abortion Oxidative_Stress->Pollen_Abortion Tapetum_Degradation->Pollen_Abortion Meiosis_Disruption->Pollen_Abortion Male_Sterility Male Sterility Pollen_Abortion->Male_Sterility

Caption: Generalized mechanism of action for chemical hybridizing agents in inducing male sterility.

Purity_Testing_Workflow cluster_methods Purity Assessment Methods start Start: Hybrid Seed Lot sampling Representative Sampling start->sampling got Grow-Out Test (Morphological Analysis) sampling->got biochem Biochemical Analysis (Isoenzymes) sampling->biochem molecular Molecular Analysis (SSR/SNP) sampling->molecular analysis Data Analysis and Comparison to Controls got->analysis biochem->analysis molecular->analysis report Genetic Purity Report (%) analysis->report

Caption: Logical workflow for assessing the genetic purity of hybrid seeds.

References

A Comparative Guide to Clofencet and its Alternatives for Hybrid Wheat Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of high-yielding hybrid wheat varieties has led to the development of various chemical hybridizing agents (CHAs) designed to induce male sterility in female parent lines. Among these, Clofencet, marketed as Genesis®, has emerged as a significant tool. This guide provides a comprehensive comparison of this compound with other CHAs, focusing on their long-term effects on wheat germplasm, performance data, and experimental protocols.

Executive Summary

This compound is a second-generation chemical hybridizing agent that has demonstrated high efficacy in inducing male sterility in wheat, a critical step for hybrid seed production.[1] While it offers advantages in terms of stability and reduced phytotoxicity compared to older agents, a comprehensive understanding of its long-term effects on wheat germplasm, including genetic stability and generational impacts, remains an area requiring further research. This guide synthesizes available data on this compound's performance, its environmental fate, and compares it with other notable CHAs.

Performance Comparison of Chemical Hybridizing Agents

The efficacy of a CHA is determined by its ability to induce a high degree of male sterility without negatively impacting female fertility or causing significant phytotoxicity. The following tables summarize the performance data of this compound and provide a qualitative comparison with other agents.

Table 1: Efficacy of this compound in Inducing Male Sterility in Wheat Cultivars

Wheat Cultivar (Species)Application Stage (Feekes Scale)This compound Dosage (kg a.i./ha)Mean Male Sterility (%)
'Pia' (Triticum aestivum)7.56.596.0[2]
'Claudia' (Triticum aestivum)7.56.5Insufficient Levels
'Capri' (Triticum turgidum var. durum)7.56.5Insufficient Levels
'Ambra' (Triticum turgidum var. durum)7.56.5Insufficient Levels
'Pia' (Triticum aestivum)8.56.584.0 (average)[2]
Average of all cultivars7.56.547.3[2]
Average of all cultivars8.56.584.0[2]

Data extracted from Parodi and Gaju (2009).

Table 2: Qualitative Comparison of this compound and Alternative Chemical Hybridizing Agents

FeatureThis compound (Genesis®)Sintofen (Croisor®)RH-0007 (Hybrex)Other First-Generation CHAs (e.g., Ethrel)
Efficacy in Male Sterility High, but genotype-dependentEffective, with genotype-by-environment interaction notedEffective, but less stable across environmentsVariable efficacy, often with inadequate sterility levels
Phytotoxicity Reduced compared to first-generation CHAsInformation not widely available, but used in commercial hybrid productionMore pronounced phytotoxic effects at overdose ratesOften associated with significant phytotoxicity
Effects on Female Fertility Generally considered to have minimal negative effectsSome studies suggest potential for female sterilityCan reduce crossed seed yield, possibly due to female sterilityCan negatively impact female fertility
Application Window Narrow and critical for successPrecise timing is crucial for efficacySensitive to application timingSensitive to application timing
Commercial Use Registered and used in the USA and FranceUsed in Europe for commercial hybrid productionHistorically used for commercial productionLargely replaced by newer agents

Long-Term Effects of this compound on Wheat Germplasm

A critical consideration for the use of any agrochemical is its long-term impact on the target crop and the surrounding environment.

Genetic and Generational Effects

Currently, there is a notable lack of published long-term studies specifically investigating the genetic and epigenetic effects of this compound on subsequent generations of wheat. While research has explored epigenetic modifications in wheat in response to various environmental stresses, direct studies on the impact of CHAs on the genetic fidelity and epigenetic stability of wheat germplasm are scarce. The potential for residual effects on seed germination and vigor in the F2 and subsequent generations has not been extensively documented.

Environmental Fate and Ecological Impact

The environmental persistence and mobility of this compound have been evaluated. It is characterized as being moderately persistent in soil and can be mobile, which suggests a potential for leaching into groundwater. This compound is also persistent in surface water, though it exhibits low potential for bioaccumulation in aquatic organisms. The impact of long-term, repeated applications of this compound on soil microbial communities and non-target organisms within the wheat agroecosystem has not been thoroughly investigated. Studies on other herbicides have shown that they can alter the structure and function of soil microbial communities, which could have implications for soil health and nutrient cycling.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of CHAs.

Protocol for Evaluating Male Sterility Induced by this compound

This protocol is based on the methodology described by Parodi and Gaju (2009).

1. Plant Material and Growth Conditions:

  • Select wheat cultivars to be tested.
  • Sow seeds in plots with appropriate fertilization and irrigation. For example, fertilize with nitrogen (as urea) and phosphorus (as triple superphosphate) before sowing and apply additional nitrogen at the tillering stage.

2. Experimental Design:

  • Employ a split-block design with multiple replicates (e.g., five).
  • The main plots can be the different application timings (e.g., Feekes scale 7.5 and 8.5), and the sub-plots can be the different CHA dosages (e.g., 0, 3.5, 5.0, and 6.5 kg a.i./ha of this compound).

3. CHA Application:

  • Prepare aqueous solutions of this compound for the different dosage treatments.
  • Spray the wheat plants uniformly at the designated growth stages.

4. Assessment of Male Sterility:

  • Before anthesis, cover a set number of spikes in each plot with paper bags to prevent cross-pollination.
  • At maturity, harvest the bagged spikes.
  • Count the number of developed seeds per spike for each treatment and the control (0 kg a.i./ha).
  • Calculate the percentage of male sterility (MS) using the following formula: MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

5. Data Analysis:

  • Perform an analysis of variance (ANOVA) to determine the significance of the effects of application timing, dosage, and cultivar on male sterility.

Visualizations

Experimental Workflow for CHA Evaluation

CHA_Evaluation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis start Select Wheat Cultivars sowing Sowing and Field Management start->sowing design Split-Block Design (Timing x Dosage) sowing->design application Apply this compound at Specific Growth Stages design->application bagging Bag Spikes Pre-Anthesis application->bagging harvest Harvest Bagged Spikes bagging->harvest counting Count Seeds per Spike harvest->counting calculation Calculate Male Sterility (%) counting->calculation analysis Statistical Analysis (ANOVA) calculation->analysis end Efficacy Data analysis->end Results

Caption: Workflow for evaluating the efficacy of a chemical hybridizing agent.

General Signaling Pathway for CHA-Induced Male Sterility

CHA_Mechanism CHA Chemical Hybridizing Agent (e.g., this compound) Plant Wheat Plant (Applied at pre-meiotic stage) CHA->Plant Foliar Application Anther Developing Anther Plant->Anther Translocation PollenDev Pollen Development Pathway Anther->PollenDev Tapetum Tapetum Function PollenDev->Tapetum Disruption Meiosis Microspore Meiosis PollenDev->Meiosis Disruption PollenViability Pollen Viability Tapetum->PollenViability Leads to failure Meiosis->PollenViability Leads to failure MaleSterility Male Sterility PollenViability->MaleSterility Results in

Caption: Generalized pathway of CHA-induced male sterility in wheat.

References

The Economic Viability of Clofencet-Based Hybrid Wheat Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of higher crop yields to meet global food demands has intensified research into hybrid crop varieties. In wheat, a staple for a significant portion of the world's population, hybrid production offers a promising avenue for increased productivity and stability.[1] Chemical Hybridizing Agents (CHAs) represent a key technology in this endeavor, with Clofencet emerging as a significant compound for inducing the male sterility necessary for cross-pollination. This guide provides a comparative analysis of the economic viability of this compound-based hybrid wheat production against alternative methods, supported by experimental data and detailed methodologies.

Economic Landscape of Hybrid Wheat Production

The economic feasibility of any hybrid wheat program hinges on the balance between the increased cost of hybrid seed and the resulting yield advantage.[2][3][4] Hybrid seed is inherently more expensive to produce than conventional varieties.[2] However, the potential for heterosis, or hybrid vigor, can lead to significant yield increases, often in the range of 15-20%, which can offset the initial seed cost and lead to higher profitability for farmers.

Comparing Hybridization Systems: A Cost-Benefit Overview

Two primary systems dominate hybrid wheat seed production: Cytoplasmic Male Sterility (CMS) and Chemical Hybridizing Agents (CHAs).

Cytoplasmic Male Sterility (CMS) is a biological system that relies on the interaction between mitochondrial and nuclear genes to render a plant male-sterile. While it has been a cornerstone of hybrid production in other crops, its application in wheat has faced challenges, including the complexity of fertility restoration and potential negative cytoplasmic effects.

Chemical Hybridizing Agents (CHAs) , like this compound, offer a more flexible approach. They are applied to the female parent line to induce temporary male sterility, allowing for cross-pollination by a male parent line. This system simplifies the breeding process as it does not require the development and maintenance of specific sterile and restorer lines.

FeatureThis compound-Based CHA SystemCytoplasmic Male Sterility (CMS) System
Flexibility High: Can be used on a wide range of genotypes.Lower: Requires specific sterile and restorer lines.
Development Time Shorter: No need for extensive backcrossing to create sterile lines.Longer: Requires significant time to develop and stabilize sterile and restorer lines.
Seed Production Cost Higher input cost due to chemical application.Lower direct input cost during seed production, but higher initial development cost.
Risk of Incomplete Sterility Dependent on application timing, dosage, and environmental conditions.Generally high and stable sterility.
Potential for Phytotoxicity Can occur with incorrect application, potentially affecting female fertility and seed quality.Minimal risk of phytotoxicity.
Regulatory Approval Requires regulatory approval for the chemical agent.No chemical regulatory hurdles.

This compound in Focus: Efficacy and Economic Implications

This compound, marketed under the trade name Genesis, has been a significant CHA in hybrid wheat research and development. Its efficacy in inducing high levels of male sterility is a critical determinant of its economic viability. Incomplete sterility leads to self-pollination of the female line, resulting in reduced hybrid purity and lower overall yield gain.

Experimental Data on this compound-Induced Male Sterility

A study by P.C. Parodi and M.A. Gaju (2009) evaluated the male sterilizing activity of this compound on different wheat cultivars. The results demonstrated a clear dose-dependent effect on male sterility.

Wheat CultivarThis compound Application Rate (kg a.i./ha)Male Sterility (%) - Stage 7.5Male Sterility (%) - Stage 8.5
Pia (T. aestivum)3.545.280.1
5.068.792.5
6.5 85.1 96.3
Claudia (T. aestivum)3.539.875.4
5.061.288.9
6.579.394.1
Capri (T. turgidum var. durum)3.533.169.8
5.055.982.3
6.572.490.7
Ambra (T. turgidum var. durum)3.530.565.2
5.051.778.6
6.568.987.5

Data summarized from Parodi and Gaju, 2009.

These data indicate that with an application rate of 6.5 kg a.i./ha at the appropriate growth stage (Feekes scale 8.5), this compound can achieve over 95% male sterility in certain genotypes, a level considered effective for commercial hybrid seed production.

Experimental Protocols

Evaluating the Efficacy of Chemical Hybridizing Agents

A robust experimental protocol is essential for accurately assessing the performance of CHAs like this compound.

Objective: To determine the percentage of male sterility induced by a CHA in a specific wheat genotype.

Materials:

  • Wheat genotype(s) to be tested

  • Chemical Hybridizing Agent (e.g., this compound)

  • Spraying equipment calibrated for precise application

  • Pollination bags (to prevent cross-pollination)

  • Markers for identifying treated plots and individual plants

Methodology:

  • Experimental Design: A randomized complete block design with multiple replications is recommended. Treatments should include a control (no CHA application) and various dosages of the CHA.

  • Planting and Growth: Plant the wheat genotypes in plots. Monitor the growth stage of the plants closely. The timing of CHA application is critical and should coincide with the pre-meiotic stage of pollen development.

  • CHA Application: Apply the CHA at the predetermined growth stage(s) using a calibrated sprayer to ensure uniform coverage.

  • Bagging: Before the flowers become receptive, cover the spikes of a representative sample of treated and control plants with pollination bags. This prevents any external pollen from reaching the stigmas.

  • Data Collection: At maturity, harvest the bagged spikes. Manually thresh the spikes and count the number of seeds set per spike.

  • Calculation of Male Sterility: The percentage of male sterility (MS) is calculated using the following formula: MS (%) = [1 - (Seed set in treated plants / Seed set in control plants)] x 100

Visualizing the Process

Logical Workflow for Evaluating CHA-Based Hybrid Production

G cluster_0 Pre-Trial Phase cluster_1 Field Trial Phase cluster_2 Data Analysis and Economic Assessment A Select Wheat Genotypes C Planting and Growth Monitoring A->C B Determine CHA Application Rates D CHA Application at Target Growth Stage B->D C->D E Bagging of Spikes D->E F Harvest and Seed Count E->F G Calculate Male Sterility (%) F->G I Cost-Benefit Analysis G->I H Yield Data Collection from Hybrid Plots H->I

Workflow for CHA efficacy and economic viability assessment.
Conceptual Signaling Pathway of CHA-Induced Pollen Abortion

The precise molecular mechanism of this compound is not fully elucidated in publicly available literature. However, it is understood that CHAs generally disrupt normal pollen development, leading to abortion. This process likely involves interference with key hormonal and metabolic pathways.

G cluster_0 Normal Pollen Development cluster_1 CHA (this compound) Intervention A Hormonal Balance (Gibberellins, Auxins, etc.) B Tapetum Development A->B C Nutrient Supply to Microspores B->C D Meiosis and Microspore Formation C->D E Pollen Wall Formation D->E F Viable Pollen E->F G This compound Application H Disruption of Hormonal Signaling G->H I Premature Tapetum Degeneration H->I J Carbohydrate Starvation I->J K Oxidative Stress I->K L Pollen Abortion J->L K->L

Conceptual pathway of CHA-induced pollen abortion.

This conceptual diagram illustrates that CHAs like this compound may induce male sterility by disrupting the delicate hormonal balance required for pollen development. This can lead to premature degradation of the tapetum, the nutritive tissue surrounding the developing pollen, resulting in carbohydrate starvation and oxidative stress within the anther, ultimately causing pollen abortion.

Conclusion

The economic viability of this compound-based hybrid wheat production is a multifaceted issue. While the use of CHAs simplifies the breeding process and offers greater flexibility compared to CMS systems, the cost of the chemical and the risk of incomplete sterility are significant considerations. The experimental data available demonstrates that high levels of male sterility can be achieved with this compound, making it a technologically viable option. However, a thorough cost-benefit analysis, taking into account the specific genotype, environmental conditions, and market prices, is crucial for determining its economic feasibility in any given scenario. Further research into the precise molecular mechanism of this compound could lead to the development of more efficient and cost-effective chemical hybridizing agents, further enhancing the economic prospects of hybrid wheat.

References

A Comparative Guide to the Validation of Molecular Markers for Chemically-Induced Male Sterility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of molecular markers for male sterility, with a focus on sterility induced by chemical hybridizing agents (CHAs) such as Clofencet. While specific molecular markers for this compound-induced sterility are not yet widely established, this document outlines the fundamental principles and methodologies for marker validation, drawing parallels from well-established genetically inherited male sterility systems. This approach provides a robust framework for researchers seeking to identify and validate markers for chemically-induced traits.

Understanding this compound-Induced Male Sterility

This compound is a chemical hybridizing agent (CHA) used to induce male sterility in plants, a crucial step in the production of hybrid seeds.[1][2] These agents function by disrupting the normal development of pollen, rendering the plant male-sterile while keeping the female reproductive organs intact.[1][3] This chemically-induced male sterility facilitates controlled cross-pollination to produce F1 hybrid seeds with desired traits like higher yields and disease resistance.[1] The application of CHAs can be more straightforward and broadly applicable than genetic systems, as it often does not require the development of specific restorer and maintainer lines.

While the precise molecular mechanism of this compound is not fully elucidated, CHAs, in general, can interfere with various stages of pollen development, from microsporogenesis to pollen maturation. This interference could involve the disruption of key signaling pathways and metabolic processes essential for viable pollen formation.

A General Workflow for Molecular Marker Validation

The validation of a molecular marker is a critical process to ensure its reliability and effectiveness in selecting for a desired trait, in this case, male sterility. The workflow is applicable whether the sterility is genetically determined or chemically induced.

G cluster_0 Phase 1: Marker Discovery & Initial Screening cluster_1 Phase 2: Linkage Analysis & QTL Mapping cluster_2 Phase 3: Marker Validation & Application A Development of a Segregating Population (e.g., F2, Backcross) B Phenotyping for Male Sterility (Fertile vs. Sterile) A->B C Bulk Segregant Analysis (BSA) with Pooled DNA from Phenotypic Extremes B->C D Identification of Polymorphic Markers (e.g., SSR, SNP, AFLP) C->D E Genotyping of the Entire Segregating Population D->E F Construction of a Genetic Linkage Map E->F G QTL Analysis to Identify Marker-Trait Associations F->G H Validation in Different Genetic Backgrounds G->H I Conversion to Trait-Specific Markers (e.g., SCAR) H->I J Marker-Assisted Selection (MAS) in Breeding Programs I->J

Caption: A generalized workflow for the discovery and validation of molecular markers associated with a specific trait.

Experimental Protocols for Marker Validation

Plant Material and Phenotyping

A segregating population is essential for marker validation. This is typically an F2 or backcross population derived from a cross between a male-sterile line (or a line that can be induced to be sterile) and a male-fertile line.

  • Phenotyping: Plants are grown under controlled conditions. For chemically-induced sterility, a subset of the population is treated with the CHA (e.g., this compound) at the appropriate developmental stage. Pollen viability is assessed using methods like staining with acetocarmine or fluorescein diacetate (FDA), or by observing anther morphology and pollen shedding. Plants are then categorized as 'sterile' or 'fertile'.

DNA Extraction and Marker Analysis
  • DNA Extraction: Genomic DNA is extracted from young leaf tissue of individual plants using a standard protocol (e.g., CTAB method).

  • PCR Amplification (for SSR and SCAR markers):

    • Reaction Mixture: A typical 25µl PCR reaction includes:

      • 1µl DNA template (20-50ng/µl)

      • 2.5µl 10x PCR buffer

      • 0.5µl dNTPs (10mM)

      • 1µl each of forward and reverse primers (10 pmol/µl)

      • 0.3µl Taq polymerase (5U/µl)

      • 18.7µl nuclease-free water

    • PCR Conditions:

      • Initial denaturation: 94°C for 5 min

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55-60°C (primer-dependent) for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 10 min

  • Gel Electrophoresis: Amplified products are separated on a 1.5-3% agarose gel stained with ethidium bromide and visualized under UV light.

Data Presentation and Interpretation

Quantitative data from marker validation studies should be presented clearly for comparison.

Table 1: Comparison of Putative Molecular Markers for Male Sterility

Marker NameMarker TypeLinkage Group/ ChromosomeRecombination Frequency (%)Phenotypic Variance Explained (%)Validation StatusReference
AVRDC-PP12SSRNot Specified3.22 - 4.16Not SpecifiedValidated in 3/4 backcross progenies
SCAR 4SCARNot SpecifiedNot SpecifiedNot SpecifiedValidated in F2 population and 12 sterile lines
qSiMS6.1QTL6Not ApplicableMajor effectIdentified via QTL-seq and linkage analysis
qLTSPKST10.1QTL10Not Applicable20.5 - 29.6Validated in F2, BC1F1, and BC2F1 populations

Table 2: Primer Sequences of Validated Markers for Male Sterility

Marker NamePrimer Sequence (5' -> 3')Expected Amplicon Size (bp)Associated Trait
orf456F: Not Specified R: Not Specified456Cytoplasmic Male Sterility (CMS) in Pepper
atp6-2F: Not Specified R: Not Specified875Cytoplasmic Male Sterility (CMS) in Pepper
CRFF: Not Specified R: Not Specified550Fertility Restoration (Rf) in Pepper

(Note: Specific primer sequences are often proprietary or found within the cited literature.)

Signaling Pathways in Pollen Development: Potential Targets for this compound

Understanding the molecular pathways governing pollen development is key to hypothesizing how a CHA like this compound might function and for identifying candidate genes for marker development. Pollen development is a highly regulated process involving a cascade of gene expression.

G cluster_0 Early Anther Development cluster_3 Pollen Maturation & Release A Sporocyteless (SPL) C DYT1 A->C B AGAMOUS (AG) B->A D TDF1 C->D E AMS D->E F MS1 E->F G Callose Deposition & Degradation F->G H Pollen Wall Formation (Exine) F->H I Nutrient Supply F->I J Tapetal Programmed Cell Death (PCD) F->J K Anther Dehiscence J->K L Viable Pollen K->L M This compound Interference M->C M->F M->G M->J

References

Safety Operating Guide

Proper Disposal of Clofencet: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Clofencet, a plant growth regulator. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Understanding the Hazards

This compound presents several hazards that must be understood before handling and disposal.[1] It is crucial to be aware of these risks to implement appropriate safety measures.

Hazard Classification:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Possible CarcinogenNot officially classified, but noted as a moderate alert
Reproduction/development effectsModerate alert

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., neoprene).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.

Step-by-Step Disposal Procedures for this compound Waste

The primary and most critical step in the disposal of this compound is to adhere to all local, state, and federal regulations. Chemical waste disposal is strictly regulated to prevent environmental contamination.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes pure, unused this compound, contaminated materials (e.g., pipette tips, paper towels), and solutions containing this compound.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

Step 2: Decontamination of Empty Containers

Empty containers of this compound must be decontaminated before disposal to remove residual chemical.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water, as this compound is highly soluble) at least three times.

    • The rinsate (the rinsing liquid) is considered hazardous waste and must be collected in the designated this compound waste container.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Step 3: Disposal of this compound Waste
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste container.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office or the disposal contractor.

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it is collected.

Important Note on Chemical Neutralization: There is no readily available, validated protocol for the chemical neutralization of this compound in a laboratory setting. Therefore, attempting to neutralize this compound waste with other chemicals is not recommended. The safest and most compliant method of disposal is through a professional hazardous waste management service.

Accidental Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.

  • Clean the Spill:

    • Carefully sweep or scoop the absorbed material into the designated this compound hazardous waste container.

    • Avoid creating dust.

  • Decontaminate the Area:

    • Decontaminate the spill area using a detergent and water solution.

    • Wipe the area with paper towels, and place the used towels into the hazardous waste container.

  • Dispose of Contaminated Materials: All materials used to clean the spill are considered hazardous waste and must be placed in the sealed waste container for disposal.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.

Environmental Fate and Considerations

Understanding the environmental persistence of this compound underscores the importance of proper disposal.

Environmental FactorPersistence/BehaviorSource
Water Solubility Highly soluble
Soil Persistence Moderately persistent
Leaching Potential High potential to leach into groundwater
Hydrolysis Stable to hydrolysis in aqueous solutions at pH 5, 7, and 9
Aqueous Photolysis Moderately persistent, with degradation half-lives increasing with pH

The high solubility and potential for groundwater leaching make it imperative to prevent this compound from entering drains or the soil.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Clofencet_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Identify this compound Waste (unused chemical, contaminated items, solutions) B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Waste C->D G Store Waste Securely in Designated Area D->G E Triple-Rinse Empty Containers with Suitable Solvent F Collect Rinsate as Hazardous Waste E->F F->C Add to Waste H Contact EHS or Licensed Waste Disposal Contractor G->H I Complete Required Waste Manifests H->I J Arrange for Waste Pickup I->J

Caption: Logical workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Clofencet

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Clofencet, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.[1]

GHS Classification:

ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Pictogram:

Signal Word: Warning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit is required to prevent skin contact.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Store locked up.

  • For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Enclosure B->C D Prepare Solution in a Fume Hood C->D E Decontaminate Work Surfaces D->E F Dispose of Waste E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.